4-formylbenzenesulfonyl Chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-formylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWSPWGBDIQKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001006398 | |
| Record name | 4-Formylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001006398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85822-16-8 | |
| Record name | p-Formylbenzenesulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085822168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Formylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001006398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Formylbenzenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Formylbenzenesulfonyl Chloride: Properties, Reactivity, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-formylbenzenesulfonyl chloride (FBSC), a versatile bifunctional reagent increasingly utilized in organic synthesis and drug discovery. This document delves into the core chemical properties, reactivity profile, and practical applications of FBSC, with a focus on providing actionable insights for researchers, scientists, and professionals in the field of drug development. Detailed experimental protocols, mechanistic considerations, and strategic applications are presented to empower the reader with a thorough understanding of this valuable synthetic building block.
Introduction: A Bifunctional Tool for Molecular Architecture
This compound stands as a testament to the power of bifunctional molecules in modern organic synthesis. Possessing both a highly reactive sulfonyl chloride and a versatile aldehyde functional group, it offers a dual-pronged approach to the construction of complex molecular architectures. The strategic placement of these groups in a para-relationship on the benzene ring provides a rigid scaffold, making it an ideal starting point for the synthesis of targeted libraries and drug candidates. This guide will explore the nuanced reactivity of FBSC, providing the foundational knowledge necessary to exploit its synthetic potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of a reagent is paramount for its effective use and characterization of its reaction products.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₇H₅ClO₃S | [1][2] |
| Molecular Weight | 204.63 g/mol | [1][2] |
| Appearance | White to light brown crystalline solid | [2] |
| Boiling Point | 327 °C at 760 mmHg | [1] |
| Density | 1.485 g/cm³ | [1] |
| Storage Temperature | 2-8°C under inert gas (e.g., Argon) | [1] |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum of a similarly substituted aromatic sulfonyl chloride, 4-fluorobenzenesulfonyl chloride, shows two doublets in the aromatic region, a characteristic pattern for para-substituted benzene rings. For this compound, one would expect to see two doublets in the aromatic region (typically between δ 7.5 and 8.5 ppm) and a singlet for the aldehydic proton further downfield (around δ 10.0 ppm)[3].
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the aldehydic carbon (around 190 ppm), the four aromatic carbons (in the 120-150 ppm region), with the carbon attached to the sulfonyl chloride group being the most deshielded among the aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group (S=O stretches) around 1375 cm⁻¹ (asymmetric) and 1185 cm⁻¹ (symmetric). A strong carbonyl (C=O) stretch from the aldehyde group would be observed around 1700 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring will appear in the 1600-1450 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 204.6, with a characteristic M+2 peak due to the ³⁷Cl isotope. Fragmentation patterns of aromatic sulfonyl chlorides often involve the loss of SO₂ (64 Da) and the chlorine atom[4][5]. The fragmentation of the aldehyde group would also contribute to the overall spectrum.
Synthesis of this compound
The reliable synthesis of this compound is a critical first step for its application. While several general methods for the preparation of sulfonyl chlorides exist, a common and effective approach involves the chlorosulfonation of a suitable precursor. A well-established method is the reaction of the corresponding sulfonic acid with a chlorinating agent.
General Synthetic Approach
The synthesis of aromatic sulfonyl chlorides is often achieved through the chlorosulfonation of the corresponding arene or by the conversion of a sulfonic acid or its salt to the sulfonyl chloride. Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or chlorosulfonic acid (ClSO₃H)[6].
Caption: General synthetic route to this compound.
Detailed Experimental Protocol: Chlorination of 4-Formylbenzenesulfonic Acid
This protocol is a representative procedure based on established methods for the conversion of sulfonic acids to sulfonyl chlorides.
Materials:
-
4-Formylbenzenesulfonic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Ice bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), and a dropping funnel, add 4-formylbenzenesulfonic acid (1.0 eq) and anhydrous toluene.
-
Cool the stirred suspension in an ice bath.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (2.0-3.0 eq) via the dropping funnel.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding the reaction mixture to ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Self-Validation: The purity of the synthesized this compound should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, IR). The presence of the aldehyde and sulfonyl chloride functionalities should be evident in the respective spectra.
Chemical Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the differential reactivity of its two functional groups, allowing for a range of selective transformations.
The Sulfonyl Chloride Moiety: A Potent Electrophile
The sulfonyl chloride group is a powerful electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. This reactivity is the cornerstone of its use in forming sulfonamides and sulfonate esters.
The reaction with primary and secondary amines is one of the most important applications of sulfonyl chlorides, yielding stable sulfonamide linkages. This reaction is fundamental in medicinal chemistry, as the sulfonamide group is a key pharmacophore in many drugs[6].
Caption: Reaction of FBSC with amines to form sulfonamides.
Causality Behind Experimental Choices: The use of a base (e.g., pyridine or triethylamine) is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine[7]. The choice of solvent can also influence the reaction rate and yield, with aprotic solvents like dichloromethane or tetrahydrofuran being commonly employed.
The Aldehyde Moiety: A Gateway to Diverse Functionality
The aldehyde group offers a plethora of synthetic possibilities, including reductive amination, Wittig reactions, and various condensation reactions.
Reductive amination provides a direct route to secondary and tertiary amines. The aldehyde first reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Caption: Reductive amination of the aldehyde group in an FBSC derivative.
Expertise in Action: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reducing agent of choice for one-pot reductive aminations due to its mildness and tolerance of a wide range of functional groups. It is less basic than other borohydrides, minimizing side reactions[8].
Chemoselectivity: The Art of Selective Transformation
The presence of two reactive functional groups in this compound necessitates careful consideration of chemoselectivity. The relative reactivity of the sulfonyl chloride and the aldehyde can be modulated by the choice of reagents and reaction conditions.
-
Reaction with Amines: The sulfonyl chloride is generally more electrophilic than the aldehyde and will react preferentially with primary and secondary amines under standard conditions[9][10]. This allows for the selective formation of sulfonamides while leaving the aldehyde group intact for subsequent transformations.
-
Selective Aldehyde Reduction: The aldehyde can be selectively reduced in the presence of the sulfonyl chloride using mild reducing agents that do not affect the sulfonyl chloride. For example, sodium borohydride in the presence of a Lewis acid or under carefully controlled temperature conditions can achieve this transformation[11][12].
-
Protecting Group Strategies: In cases where the desired transformation requires the protection of one of the functional groups, standard protecting group chemistry can be employed. The aldehyde can be protected as an acetal, which is stable to the conditions typically used for sulfonamide formation. Conversely, the sulfonyl chloride can be converted to a more stable sulfonamide, which can be considered a protecting group for the sulfonic acid if desired[13][14].
Applications in Drug Discovery and Medicinal Chemistry
The unique bifunctional nature of this compound makes it a valuable building block in the synthesis of biologically active molecules and drug candidates. The sulfonamide moiety is a well-established pharmacophore in a wide range of therapeutic areas, including antimicrobials, diuretics, and anticancer agents[6]. The aldehyde group provides a handle for further diversification and the introduction of additional pharmacophoric elements or for conjugation to other molecules.
While specific examples of blockbuster drugs synthesized directly from this compound are not prevalent in the public domain, its utility is evident in the synthesis of various classes of inhibitors and modulators of biological targets. For instance, it can be envisioned as a key starting material in the synthesis of kinase inhibitors, where a sulfonamide group can provide key hydrogen bonding interactions with the hinge region of the kinase, and the aldehyde can be elaborated to occupy other pockets of the active site[15][16][17].
Safety and Handling
This compound is a reactive and corrosive compound and should be handled with appropriate safety precautions.
-
Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also a suspected skin sensitizer[2].
-
Handling: Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent hydrolysis[1].
Conclusion
This compound is a powerful and versatile bifunctional reagent with significant potential in organic synthesis and drug discovery. Its ability to undergo selective transformations at either the sulfonyl chloride or the aldehyde functionality provides a flexible platform for the construction of complex and diverse molecular scaffolds. A thorough understanding of its chemical properties, reactivity, and the principles of chemoselectivity is essential for harnessing its full synthetic potential. As the demand for novel and complex small molecules in drug discovery continues to grow, the strategic application of reagents like this compound will undoubtedly play an increasingly important role in the development of new therapeutics.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. BJOC - Chemoselective reduction of aldehydes by ruthenium trichloride and resin-bound formates [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Selective Enzymatic Reduction of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 13. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 14. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 15. Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 17. Design and synthesis of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 4-Formylbenzenesulfonyl Chloride
Introduction: The Utility of a Bifunctional Reagent
4-Formylbenzenesulfonyl chloride (CAS No: 85822-16-8) is a valuable bifunctional molecule in the landscape of modern organic synthesis and medicinal chemistry.[1] Its structure, featuring a reactive sulfonyl chloride group and an aldehyde (formyl) group at opposite ends of a benzene ring, makes it a versatile building block. The sulfonyl chloride moiety readily reacts with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively—linkages prevalent in a vast array of pharmaceuticals.[2] Concurrently, the formyl group serves as a handle for a wide range of transformations, including reductive amination, Wittig reactions, and the formation of imines or oximes. This dual reactivity allows for the sequential or orthogonal introduction of molecular complexity, making it a key intermediate in the synthesis of targeted therapeutics and functional materials.[3] This guide provides an in-depth exploration of the primary synthesis routes and robust purification methodologies for this compound, grounded in mechanistic understanding and practical, field-proven insights.
Part 1: Synthesis Methodologies
The synthesis of this compound is not a trivial undertaking due to the presence of two reactive functional groups that are sensitive to different conditions. The choice of synthetic route often depends on the availability of starting materials, scalability, and the desired purity profile. Below, we dissect the most logical and scientifically sound approaches.
Method 1: Direct Chlorosulfonation of Benzaldehyde
The most direct conceptual route is the electrophilic aromatic substitution of benzaldehyde using chlorosulfonic acid (ClSO₃H). In this reaction, the sulfur trioxide (SO₃) component of chlorosulfonic acid acts as a powerful electrophile.
Causality and Mechanistic Insight: The formyl group is a meta-directing deactivator for electrophilic aromatic substitution. However, the para-product is often observed and can be isolated. The strong electron-withdrawing nature of the -CHO group deactivates the ring, necessitating harsh reaction conditions, which can lead to side reactions, including potential oxidation of the aldehyde. The reaction must be performed at low temperatures to control the high reactivity of chlorosulfonic acid and to minimize byproduct formation.[4] An excess of chlorosulfonic acid is typically used to drive the reaction to completion.[5]
Caption: Electrophilic substitution pathway for chlorosulfonation.
Experimental Protocol (Exemplary):
-
Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.
-
Charge the flask with chlorosulfonic acid (e.g., 4-5 equivalents) and cool to 0-5 °C in an ice-salt bath.
-
Add benzaldehyde (1 equivalent) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[5]
-
After the addition is complete, stir the mixture at low temperature for an additional hour, then allow it to slowly warm to room temperature and stir for several hours or until reaction completion is indicated by TLC or HPLC.
-
The reaction is quenched by carefully and slowly pouring the mixture onto crushed ice. This step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.
-
The precipitated crude product is collected by vacuum filtration and washed with cold water to remove residual acids.
Method 2: Chlorination of 4-Formylbenzenesulfonic Acid Sodium Salt
This is arguably the most reliable and widely applicable method for preparing sulfonyl chlorides. It separates the sulfonation and chlorination steps, allowing for better control and purification of the intermediate sulfonic acid.
Causality and Mechanistic Insight: The starting material, 4-formylbenzenesulfonic acid (or its more stable sodium salt), is first prepared by the sulfonation of benzaldehyde. This intermediate is then converted to the sulfonyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[6] Thionyl chloride is often preferred for its operational simplicity, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[7] The reaction proceeds via a nucleophilic attack of the sulfonate on the chlorinating agent. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction with thionyl chloride by forming the reactive Vilsmeier reagent in situ.
Experimental Protocol (Exemplary):
-
Place 4-formylbenzenesulfonic acid sodium salt (1 equivalent) in a flask equipped with a reflux condenser and a gas outlet to a scrubber.
-
Add thionyl chloride (e.g., 3-5 equivalents), often with a solvent like toluene or neat if the thionyl chloride can serve as the solvent.[7]
-
Add a catalytic amount of DMF (e.g., a few drops).
-
Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, excess thionyl chloride is removed by distillation, preferably under reduced pressure, to yield the crude this compound.[7]
Method 3: Diazotization of 4-Aminobenzaldehyde followed by Sulfochlorination
This route offers an alternative for when the corresponding aniline is a more accessible starting material. It is a classic transformation in aromatic chemistry.
Causality and Mechanistic Insight: 4-Aminobenzaldehyde is first converted to a diazonium salt using sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl) at low temperatures (0-5 °C).[8] The resulting diazonium salt is then subjected to a copper-catalyzed reaction with sulfur dioxide (SO₂) and a chloride source. This reaction, a variation of the Sandmeyer reaction, generates the sulfonyl chloride.[9] Precise temperature control during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.
Experimental Protocol (Exemplary):
-
Dissolve 4-aminobenzaldehyde (1 equivalent) in aqueous hydrochloric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite (1.05 equivalents) in water dropwise, keeping the temperature below 5 °C.[9]
-
In a separate flask, prepare a solution of copper(I) chloride in a suitable solvent (e.g., acetic acid) and saturate it with sulfur dioxide gas.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, stir the mixture for an additional 1-2 hours, allowing it to warm to room temperature.
-
The product is typically isolated by extraction into an organic solvent, followed by washing and solvent evaporation.
| Synthesis Method Comparison | |||
| Parameter | Method 1: Direct Chlorosulfonation | Method 2: Chlorination of Sulfonic Acid | Method 3: Diazotization Route |
| Starting Material | Benzaldehyde | 4-Formylbenzenesulfonic acid or its salt | 4-Aminobenzaldehyde |
| Key Reagents | Chlorosulfonic acid | Thionyl chloride or PCl₅ | NaNO₂, HCl, SO₂, CuCl |
| Advantages | Most direct route (one pot) | High yield, reliable, good control | Good alternative if aniline is available |
| Disadvantages | Harsh conditions, potential for side reactions, regioselectivity issues | Requires pre-synthesis of sulfonic acid | Unstable diazonium intermediate, use of toxic SO₂ gas |
Part 2: Purification Strategies
The crude this compound obtained from any of the above syntheses will contain impurities, including unreacted starting materials, the corresponding sulfonic acid (from hydrolysis), and other byproducts. A robust purification strategy is essential to obtain a product suitable for subsequent high-stakes applications like drug development.
Caption: General workflow for synthesis and purification.
Post-Synthesis Workup: The First Line of Defense
Regardless of the synthetic method, a proper aqueous workup is the first critical step.
Protocol:
-
Quenching: The reaction mixture is carefully added to a large volume of crushed ice/water. This neutralizes highly reactive reagents and precipitates the organic product.
-
Extraction: The aqueous slurry is extracted with a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Washing: The organic layer is washed sequentially with:
-
Drying and Concentration: The washed organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
Trustworthiness Check: It is imperative to perform these steps quickly and at low temperatures, as the sulfonyl chloride group is susceptible to hydrolysis, especially under basic or neutral aqueous conditions.[5] The presence of the sulfonic acid impurity is a common failure mode that complicates purification.
Recrystallization: The Workhorse of Bulk Purification
For solid crude products, recrystallization is an effective method for achieving high purity on a large scale.[11]
Causality and Solvent Selection: The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[12] An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For this compound, a molecule of intermediate polarity, a mixed solvent system is often effective. A good starting point is a nonpolar solvent in which the compound is less soluble (e.g., hexanes, heptane) paired with a more polar solvent in which it is more soluble (e.g., ethyl acetate, toluene, or tetrahydrofuran).[10][13]
Experimental Protocol:
-
Dissolve the crude solid in a minimal amount of the hot, more-soluble solvent (e.g., toluene).
-
If insoluble impurities are present, perform a hot gravity filtration.
-
While the solution is still hot, slowly add the less-soluble solvent (e.g., hexanes) until persistent cloudiness (the saturation point) is observed.
-
Add a drop or two of the hot, more-soluble solvent to redissolve the precipitate and ensure the solution is saturated.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is key to forming a pure crystal lattice.[14]
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold, less-soluble solvent, and dry them under vacuum.
Flash Column Chromatography: For Ultimate Purity
When recrystallization fails to remove closely related impurities or if the product is an oil, silica gel flash chromatography is the method of choice.[13]
Causality and System Selection: This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[13] Given the polarity of this compound, a mobile phase consisting of a mixture of hexanes and ethyl acetate is appropriate. A gradient elution, starting with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity, will effectively separate the less polar impurities from the desired product.
Experimental Protocol:
-
Prepare a silica gel column in the chosen nonpolar solvent (e.g., hexanes).
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica-adsorbed product onto the top of the column.
-
Elute the column with the mobile phase, starting with low polarity and gradually increasing it.
-
Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Safety and Handling
-
Reagents: Chlorosulfonic acid and thionyl chloride are extremely corrosive and react violently with water. They must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and a face shield.[10]
-
Product: this compound is a lachrymator and is moisture-sensitive. It should be handled in a fume hood and stored under an inert atmosphere (nitrogen or argon) in a cool, dry place to prevent hydrolysis.
-
Workup: The quenching of the reaction mixture on ice is highly exothermic and releases large volumes of corrosive HCl gas. This must be done slowly and with extreme caution.
Conclusion
The synthesis and purification of this compound demand careful consideration of reagent compatibility and reaction conditions. While direct chlorosulfonation offers a concise route, the two-step process involving the chlorination of 4-formylbenzenesulfonic acid generally provides superior control and yields. Effective purification hinges on a meticulous aqueous workup followed by either recrystallization for bulk material or column chromatography for achieving the highest levels of purity required for sensitive applications. By understanding the chemical principles behind each step, researchers and drug development professionals can reliably produce this versatile bifunctional intermediate for their synthetic campaigns.
References
- 1. 4-formylbenzene-1-sulfonyl chloride | 85822-16-8 | KDA82216 [biosynth.com]
- 2. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. CAS 1196151-28-6: 4-Formylbenzenemethanesulfonyl chloride [cymitquimica.com]
- 4. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. What are the raw materials needed for synthesizing 4 - Toluene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 7. 4-Formylbenzoyl chloride | 16173-52-7 | Benchchem [benchchem.com]
- 8. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 9. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 12. chem.ualberta.ca [chem.ualberta.ca]
- 13. rsc.org [rsc.org]
- 14. youtube.com [youtube.com]
Spectroscopic Characterization of 4-Formylbenzenesulfonyl Chloride: A Technical Guide
Introduction
4-Formylbenzenesulfonyl chloride is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block stems from the presence of two reactive functional groups: a sulfonyl chloride and an aldehyde. The sulfonyl chloride moiety readily participates in sulfonylation reactions, enabling the formation of sulfonamides and sulfonate esters, which are prevalent motifs in a wide array of therapeutic agents. Concurrently, the aldehyde group serves as a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases.
A thorough understanding of the spectroscopic properties of this compound is paramount for its effective utilization in research and development. Spectroscopic data provides unambiguous confirmation of its chemical structure and purity, which are critical parameters in drug development and process optimization. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The presented data is a combination of predicted values derived from the analysis of analogous compounds and established spectroscopic principles. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Molecular Structure
The structural representation of this compound is crucial for interpreting its spectroscopic data. The molecule consists of a benzene ring substituted with a formyl group (-CHO) and a sulfonyl chloride group (-SO₂Cl) at the para position.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals in the aromatic and aldehyde regions. The electron-withdrawing nature of both the sulfonyl chloride and formyl groups significantly deshields the aromatic protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | Singlet | 1H | Aldehydic proton (-CHO) |
| ~8.2 | Doublet | 2H | Aromatic protons ortho to the formyl group |
| ~8.0 | Doublet | 2H | Aromatic protons ortho to the sulfonyl chloride group |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm and are based on the analysis of structurally similar compounds.
Interpretation:
-
Aldehydic Proton: A sharp singlet is anticipated at approximately 10.1 ppm. This significant downfield shift is characteristic of an aldehydic proton, which is strongly deshielded by the adjacent carbonyl group.
-
Aromatic Protons: The para-substituted benzene ring will give rise to a classic AA'BB' spin system, which often appears as two distinct doublets. The protons ortho to the strongly electron-withdrawing formyl group are expected to resonate further downfield (around 8.2 ppm) compared to the protons ortho to the sulfonyl chloride group (around 8.0 ppm). The coupling constant between these adjacent aromatic protons is typically in the range of 8-9 Hz.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show five signals, corresponding to the five chemically non-equivalent carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~191 | Carbonyl carbon (-CHO) |
| ~145 | Aromatic carbon attached to the sulfonyl chloride group (C-SO₂Cl) |
| ~140 | Aromatic carbon attached to the formyl group (C-CHO) |
| ~131 | Aromatic carbons ortho to the formyl group |
| ~129 | Aromatic carbons ortho to the sulfonyl chloride group |
Note: Predicted chemical shifts are relative to TMS at 0.00 ppm and are based on data from analogous substituted benzenes.
Interpretation:
-
Carbonyl Carbon: The carbonyl carbon of the aldehyde is expected to have the most downfield chemical shift, around 191 ppm, which is a characteristic region for this functional group.
-
Substituted Aromatic Carbons: The two quaternary aromatic carbons directly attached to the electron-withdrawing substituents will be significantly deshielded. The carbon bonded to the sulfonyl chloride group is predicted to be around 145 ppm, while the carbon attached to the formyl group is expected at approximately 140 ppm.
-
Unsubstituted Aromatic Carbons: The remaining two signals in the aromatic region correspond to the protonated carbons. The carbons ortho to the formyl group are predicted to appear around 131 ppm, and those ortho to the sulfonyl chloride group are expected at approximately 129 ppm.
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)). This compound is a solid, and its solubility should be considered when choosing a solvent.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently agitate until the sample is completely dissolved.
Instrumental Parameters for ¹H NMR:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Acquisition Time (AQ): Typically 2-4 seconds.[1]
-
Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons between scans.[1]
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.
Instrumental Parameters for ¹³C NMR:
-
Spectrometer Frequency: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with single lines for each carbon.[2]
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quantitative analysis, especially for quaternary carbons which have longer relaxation times.[3]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.[4]
-
Spectral Width (SW): A range of 0 to 220 ppm is appropriate for most organic molecules.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and sulfonyl chloride moieties.
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~2850, ~2750 | Weak | Aldehydic C-H stretching (Fermi doublet) |
| ~1700 | Strong | C=O stretching of the aldehyde |
| ~1600, ~1475 | Medium to Weak | Aromatic C=C stretching |
| ~1380 | Strong | Asymmetric SO₂ stretching of the sulfonyl chloride |
| ~1180 | Strong | Symmetric SO₂ stretching of the sulfonyl chloride |
| ~830 | Strong | Out-of-plane C-H bending for a 1,4-disubstituted benzene |
Interpretation:
-
Aldehyde Group: The most prominent feature of the aldehyde will be the strong C=O stretching absorption around 1700 cm⁻¹. Additionally, two weak bands characteristic of the aldehydic C-H stretch (a Fermi doublet) are expected around 2850 cm⁻¹ and 2750 cm⁻¹.
-
Sulfonyl Chloride Group: The sulfonyl chloride group will be readily identifiable by two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically appearing around 1380 cm⁻¹ and 1180 cm⁻¹, respectively.[1]
-
Aromatic Ring: The presence of the benzene ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹, C=C stretching absorptions in the 1600-1475 cm⁻¹ region, and a strong out-of-plane C-H bending vibration around 830 cm⁻¹, which is characteristic of 1,4-disubstitution.
Experimental Protocol for IR Spectroscopy
Since this compound is a solid, several methods can be used to obtain its IR spectrum.
Attenuated Total Reflectance (ATR) Method (Preferred):
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
-
Clean the crystal and anvil thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
Potassium Bromide (KBr) Pellet Method:
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.[5]
-
Transfer the finely ground powder into a pellet press.
-
Apply pressure (typically several tons) to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation. For this compound, electron ionization (EI) is a suitable technique.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 204, corresponding to the molecular weight of the molecule (C₇H₅³⁵ClO₃S). An M+2 peak of approximately one-third the intensity of the molecular ion peak should be observed at m/z 206 due to the natural abundance of the ³⁷Cl isotope.[1] This isotopic pattern is a key indicator for the presence of a chlorine atom.
Predicted Fragmentation Pattern:
The fragmentation of this compound under EI conditions is expected to proceed through several key pathways initiated by the loss of stable neutral molecules or radicals.
Figure 2: Predicted Electron Ionization (EI) mass spectrometry fragmentation pathway for this compound.
Interpretation of Fragmentation:
-
Loss of Chlorine Radical (m/z 169): A common initial fragmentation for sulfonyl chlorides is the loss of a chlorine radical (•Cl) to form the [M-Cl]⁺ ion at m/z 169.
-
Loss of Sulfonyl Chloride Radical (m/z 105): Cleavage of the C-S bond can lead to the loss of a sulfonyl chloride radical (•SO₂Cl), resulting in the stable benzoyl cation at m/z 105. This ion can further lose carbon monoxide (CO) to give the phenyl cation at m/z 77.
-
Loss of Formyl Radical (m/z 175/177): Fragmentation can also be initiated by the loss of the formyl radical (•CHO) to yield the chlorosulfonylphenyl cation at m/z 175 (with its corresponding isotope peak at m/z 177). This fragment can subsequently lose sulfur dioxide (SO₂) to produce an ion at m/z 111/113.
-
Loss of Sulfur Dioxide (m/z 140/142): Rearrangement followed by the loss of a neutral sulfur dioxide (SO₂) molecule from the molecular ion could lead to a fragment at m/z 140/142.
Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: For a solid sample like this compound, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
Ionization: The probe is inserted into the ion source of the mass spectrometer, which is under high vacuum. The sample is heated to induce vaporization, and the resulting gas-phase molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6] This causes ionization and fragmentation of the molecules.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.
Conclusion
The spectroscopic data presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, provide a comprehensive analytical profile of this compound. This information is essential for the unambiguous identification and characterization of this important synthetic intermediate. The detailed experimental protocols offer practical guidance for researchers to obtain high-quality spectroscopic data in the laboratory. By leveraging this guide, scientists and professionals in drug development can confidently utilize this compound in their synthetic endeavors, ensuring the integrity and purity of their target molecules.
References
- 1. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
The Bifunctional Architect: A Technical Guide to 4-Formylbenzenesulfonyl Chloride
For the modern medicinal chemist and researcher, the quest for novel molecular architectures with tailored biological activity is a perpetual challenge. Success often hinges on the strategic use of versatile building blocks, molecules that offer multiple points for diversification and conjugation. In this context, 4-formylbenzenesulfonyl chloride (CAS No. 85822-16-8) emerges as a compelling and highly valuable, yet perhaps underutilized, bifunctional reagent. Its unique combination of a reactive sulfonyl chloride and a versatile aldehyde moiety within a stable aromatic framework makes it a powerful tool for the synthesis of complex molecular probes, targeted therapeutics, and diverse compound libraries.
This technical guide provides an in-depth exploration of the core attributes of this compound, moving beyond a simple recitation of facts to deliver field-proven insights into its synthesis, reactivity, and application. The protocols and mechanistic discussions that follow are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Molecular Profile and Physicochemical Properties
This compound is a solid at room temperature, a characteristic that offers practical advantages in handling and weighing compared to its liquid benzenesulfonyl chloride counterpart.[1][2] The molecule's structure presents two distinct reactive centers, the electrophilic sulfur of the sulfonyl chloride and the electrophilic carbon of the aldehyde, enabling orthogonal chemical transformations.
| Property | Value | Source |
| CAS Number | 85822-16-8 | [3] |
| Molecular Formula | C₇H₅ClO₃S | [3] |
| Molecular Weight | 204.63 g/mol | [3] |
| Appearance | Solid | [2] |
| Boiling Point | 327 °C at 760 mmHg | [3] |
| Density | 1.485 g/cm³ | [3] |
| Storage Temperature | 2-8°C under inert gas | [3] |
A key consideration for any sulfonyl chloride is its sensitivity to moisture. While generally more stable than acyl chlorides, aryl sulfonyl chlorides readily undergo hydrolysis to the corresponding sulfonic acid.[4] This necessitates handling under anhydrous conditions to preserve the reactive sulfonyl chloride moiety.
Synthesis of this compound: A Practical Approach
While several synthetic routes to aryl sulfonyl chlorides are established in the literature, a common and reliable method for preparing this compound involves the chlorosulfonation of a suitable benzaldehyde derivative or the chlorination of 4-formylbenzenesulfonic acid. A plausible and scalable laboratory synthesis can be adapted from established procedures for analogous compounds.[2][5]
A robust method involves the reaction of 4-formylbenzenesulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The sulfonic acid can be prepared by the sulfonation of benzaldehyde.
Caption: Plausible synthetic route to this compound.
Experimental Protocol: Synthesis from 4-Formylbenzenesulfonic Acid
-
Step 1: Preparation of the Reaction Setup. A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Step 2: Charging the Reactants. 4-Formylbenzenesulfonic acid (1.0 eq) is added to the flask, followed by an excess of thionyl chloride (SOCl₂, typically 3-5 eq). A catalytic amount of N,N-dimethylformamide (DMF, ~1 drop per 10 mmol of sulfonic acid) can be added to facilitate the reaction.
-
Step 3: Reaction. The reaction mixture is heated to reflux (approximately 76 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Step 4: Work-up. After cooling to room temperature, the excess thionyl chloride is carefully removed under reduced pressure. The crude product is then co-evaporated with an anhydrous solvent like toluene to remove any remaining traces of SOCl₂.
-
Step 5: Purification. The resulting crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield the pure product.
Causality in Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the hydrolysis of both the thionyl chloride and the product sulfonyl chloride by atmospheric moisture.
-
Excess Thionyl Chloride: An excess of thionyl chloride is used to drive the reaction to completion and to serve as the reaction solvent.
-
DMF Catalyst: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent chlorinating agent.
-
Co-evaporation with Toluene: This step is critical for removing the high-boiling thionyl chloride, which can interfere with subsequent reactions and purification.
The Dual Reactivity of this compound
The synthetic utility of this compound stems from the distinct and controllable reactivity of its two functional groups. This allows for a stepwise functionalization, making it an ideal scaffold for building complex molecules.
Caption: Dual reactivity of this compound.
Reactions at the Sulfonyl Chloride Group: The Gateway to Sulfonamides
The sulfonyl chloride moiety is a potent electrophile that readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[6][7] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a key pharmacophore in numerous approved drugs.
Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom, followed by the elimination of a chloride ion. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[8]
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Step 1: Dissolution. this compound (1.0 eq) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere.
-
Step 2: Addition of Amine and Base. The amine (1.0-1.2 eq) and a base like triethylamine (1.5-2.0 eq) are added to the solution, either neat or as a solution in the same solvent. The reaction is often performed at 0 °C to control the initial exotherm.
-
Step 3: Reaction. The mixture is allowed to warm to room temperature and stirred for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Step 4: Work-up. The reaction is quenched with water or a dilute aqueous acid (e.g., 1 M HCl) to remove the excess base and its salt. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Step 5: Purification. The crude sulfonamide is then purified by column chromatography or recrystallization.
Reactions at the Aldehyde Group: A Hub for Molecular Elaboration
The aldehyde functionality provides a second, orthogonal site for chemical modification. This allows for the introduction of diverse structural motifs after the sulfonamide has been formed, or vice versa.
Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), to form secondary or tertiary amines, respectively.[9][10] This reaction is highly efficient and tolerates a wide range of functional groups, making it a powerful tool in library synthesis.
Wittig Reaction: The aldehyde readily participates in the Wittig reaction, reacting with phosphorus ylides to form alkenes.[7][11] This allows for the extension of the carbon skeleton and the introduction of a double bond, which can be further functionalized.
Applications in Drug Discovery and Development
The bifunctional nature of this compound makes it an attractive starting material for the synthesis of targeted covalent inhibitors and complex molecular scaffolds in drug discovery. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, interacting with protein backbones, while the aldehyde can be transformed into various functionalities to target specific residues or to attach linkers for bioconjugation.
A particularly relevant application is in the synthesis of kinase inhibitors . Many kinase inhibitors feature a sulfonamide group for key interactions within the ATP-binding pocket.[12][13] The formyl group on the this compound scaffold can be elaborated to introduce functionalities that target specific amino acid residues, thereby enhancing potency and selectivity. For instance, the aldehyde can be converted to an amine via reductive amination, which can then be acylated to introduce a warhead for covalent inhibition of a cysteine residue in the target kinase.
Spectroscopic Characterization
Accurate characterization of this compound is essential for its effective use. The following are the expected key spectroscopic features based on its structure and data from analogous compounds.[14][15][16]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 10.1 (s, 1H, -CHO)
-
δ 8.1-8.2 (d, 2H, Ar-H ortho to -SO₂Cl)
-
δ 7.9-8.0 (d, 2H, Ar-H ortho to -CHO)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 191-192 (C=O)
-
δ 140-142 (C-SO₂Cl)
-
δ 136-138 (C-CHO)
-
δ 130-132 (Ar-CH)
-
δ 128-130 (Ar-CH)
-
-
IR (KBr, cm⁻¹):
-
~1700 (C=O stretch of aldehyde)
-
~1370 and ~1170 (asymmetric and symmetric SO₂ stretch of sulfonyl chloride)
-
~2820 and ~2720 (C-H stretch of aldehyde)
-
Safety, Handling, and Storage
As with all sulfonyl chlorides, this compound should be handled with care in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Due to its sensitivity to moisture, it should be handled under dry conditions and stored under an inert atmosphere.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and other nucleophiles. Recommended storage is at 2-8 °C.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Unused material should be carefully quenched with a suitable nucleophile (e.g., a dilute solution of sodium hydroxide) before disposal.
Conclusion
This compound is a potent and versatile bifunctional building block that offers significant advantages for the synthesis of complex molecules in research and drug development. Its dual reactivity allows for the strategic and sequential introduction of diverse chemical functionalities, enabling the construction of novel sulfonamide-containing compounds with tailored properties. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this powerful reagent to accelerate their discovery programs and create innovative molecular solutions to challenging biological problems.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. lookchem.com [lookchem.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. spectrabase.com [spectrabase.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. jocpr.com [jocpr.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Synthesis and biological evaluation of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum [chemicalbook.com]
- 16. acdlabs.com [acdlabs.com]
A Framework for the Structural Elucidation of 4-formylbenzenesulfonyl chloride: A Technical Guide
Abstract
4-formylbenzenesulfonyl chloride is a bifunctional molecule of significant interest in synthetic chemistry, serving as a versatile building block for pharmaceuticals and functional materials. Despite its utility, a definitive single-crystal X-ray structure has not been publicly reported. This technical guide outlines a comprehensive framework for the experimental determination, analysis, and interpretation of its crystal structure. To provide a tangible and instructive example, we present a detailed structural analysis of a close analogue, 4-chlorobenzenesulfonyl chloride, using its known crystallographic data. This document serves as a roadmap for researchers in crystallography, medicinal chemistry, and materials science, detailing the causality behind experimental choices and providing field-proven insights into the structural science of aromatic sulfonyl chlorides.
Introduction: The Significance of Structural Analysis
This compound (C₇H₅ClO₃S) is a valuable reagent characterized by two reactive functional groups: a sulfonyl chloride (-SO₂Cl) and a benzaldehyde (-CHO) moiety.[1] The sulfonyl chloride group is a powerful electrophile, readily reacting with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[2] Concurrently, the aldehyde group allows for a vast array of transformations, including reductive amination, oxidation, and olefination. This dual reactivity makes it a key intermediate in the synthesis of complex molecules with tailored biological or material properties.
Understanding the three-dimensional structure of this molecule in the solid state is paramount. A crystal structure provides precise data on:
-
Molecular Geometry: Definitive bond lengths, bond angles, and conformational preferences.
-
Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, halogen bonds, π-π stacking) that govern how molecules pack together.
-
Solid-State Properties: Crystal packing directly influences macroscopic properties such as melting point, solubility, stability, and powder flow, which are critical in drug development and manufacturing.
As of this publication, a search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, reveals no entry for this compound.[3][4] Therefore, this guide first proposes a robust, self-validating experimental workflow to determine its structure and then uses the crystallographic data of 4-chlorobenzenesulfonyl chloride as a detailed case study to illustrate the analytical process.[5]
Part 1: Proposed Experimental Workflow for Structure Determination
The determination of a novel crystal structure is a systematic process that moves from high-purity synthesis to final data analysis. Each step is designed to ensure the integrity and accuracy of the final structural model.
Synthesis, Purification, and Quality Control
Crystallization requires starting material of the highest possible purity (>99%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor-quality diffraction data.
Protocol 1: Synthesis and Purification
-
Synthesis: this compound can be synthesized via chlorosulfonation of benzaldehyde. A common method involves reacting the parent aldehyde with chlorosulfonic acid.[6] Careful control of temperature is critical to prevent side reactions.
-
Workup: Following the reaction, the mixture is typically quenched by pouring it onto ice. The crude product is then extracted into an organic solvent like dichloromethane (DCM).
-
Purification: The organic layer is washed sequentially with water, dilute sodium bicarbonate solution (to remove acidic impurities), and brine. After drying over an anhydrous salt (e.g., MgSO₄), the solvent is removed under reduced pressure.
-
Recrystallization: The crude solid should be recrystallized to achieve crystallographic-grade purity. A suitable solvent system (e.g., ethanol, or a toluene/hexane mixture) is determined empirically to yield well-formed, solid crystals.[7]
-
Quality Control: Purity is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp.
Single Crystal Growth
The cornerstone of a successful structure determination is the growth of a single, defect-free crystal of appropriate size (typically 0.1-0.3 mm in each dimension).
Methodologies for Crystal Growth:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial. The slow evaporation of the solvent gradually increases the concentration, promoting the formation of a small number of large crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent (e.g., DCM) is placed in a small open vial. This vial is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" (e.g., hexane) in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.
-
Thermal Gradient (Cooling): A saturated solution is prepared at an elevated temperature and then cooled slowly and controllably. This is highly effective for compounds with a steep solubility curve.
The choice of solvent is critical; it should be relatively volatile and exhibit moderate solubility for the compound.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of reflections, whose positions and intensities are recorded by a detector.
Data Collection Steps:
-
Mounting: A single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
Instrumentation: Data is collected on a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).
-
Unit Cell Determination: An initial set of diffraction images is used to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal lattice.
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The instrument software optimizes the strategy to ensure high completeness and redundancy of the data.
Structure Solution and Refinement
The collected diffraction data is processed to yield a final, accurate 3D model of the molecule and its arrangement in the crystal.
Workflow Diagram: From Data to Structure
Caption: Workflow for single-crystal X-ray structure determination.
Computational Steps:
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects).
-
Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map, which reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: A model of the molecule is built and refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.
-
Validation: The final model is rigorously checked for geometric sensibility and agreement with the data using metrics like R-factors. The final output is a Crystallographic Information File (CIF).
Part 2: Structural Analysis – A Case Study of 4-Chlorobenzenesulfonyl Chloride
To illustrate the insights gained from a crystal structure, we will analyze the publicly available data for 4-chlorobenzenesulfonyl chloride (CSD Refcode: ZZZVAV01, DOI: 10.5517/cc12r3xv), a close structural analogue of our target molecule.[5]
Crystallographic Data Summary
The fundamental parameters describing the crystal lattice and data collection are summarized below.
| Parameter | 4-Chlorobenzenesulfonyl Chloride |
| Chemical Formula | C₆H₄Cl₂O₂S |
| Formula Weight | 211.06 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.043(3) |
| b (Å) | 5.7660(10) |
| c (Å) | 12.181(3) |
| α (°) | 90 |
| β (°) | 99.86(3) |
| γ (°) | 90 |
| Volume (ų) | 832.3(3) |
| Z (Molecules/Unit Cell) | 4 |
| Temperature (K) | 150 |
| Final R₁ [I>2σ(I)] | 0.0454 |
Data sourced from the Cambridge Crystallographic Data Centre (CCDC) via PubChem.[5]
Molecular Geometry
The analysis of the molecular structure reveals a conformation typical for benzenesulfonyl chlorides. The sulfur atom adopts a distorted tetrahedral geometry. The S-Cl bond length is approximately 2.05 Å, and the S-O bonds are short (around 1.42 Å), indicating significant double-bond character. The C-S-Cl and O-S-O bond angles are key descriptors of the sulfonyl group's geometry.
Supramolecular Assembly and Intermolecular Interactions
In the crystal, molecules do not exist in isolation. They pack together, driven by a network of non-covalent interactions that minimize the system's energy. For 4-chlorobenzenesulfonyl chloride, the packing is dominated by weak C-H···O and C-H···Cl hydrogen bonds, as well as halogen-halogen (Cl···Cl) interactions.
The absence of strong hydrogen bond donors means the packing is primarily governed by weaker, yet structurally significant, forces. This leads to a dense, herringbone-like arrangement in the lattice.
Predicted Structural Features of this compound
Based on the analogue structure, we can predict key features for this compound:
-
Molecular Conformation: The benzenesulfonyl chloride fragment will likely adopt a similar geometry.
-
Key Intermolecular Interaction: The most significant difference is the presence of the formyl group (-CHO). The formyl hydrogen is weakly acidic, and the carbonyl oxygen is a good hydrogen bond acceptor. Therefore, we predict that the dominant intermolecular interaction will be a C-H···O hydrogen bond between the formyl group of one molecule and a sulfonyl oxygen of a neighboring molecule. This interaction is a robust and common motif in crystal engineering.
-
Packing Motif: This C-H···O interaction could lead to the formation of infinite chains or ribbons of molecules, which would then pack together to form the 3D crystal structure.
Diagram: Predicted Intermolecular Interactions
Caption: Predicted C-H···O hydrogen bond for this compound.
Implications for Drug Development and Materials Science
A definitive crystal structure would provide invaluable information:
-
For Drug Development: It would reveal the precise 3D shape and electrostatic potential of the molecule, aiding in the rational design of inhibitors that bind to protein active sites. Understanding its solid-state packing and potential polymorphs is crucial for formulation, ensuring consistent solubility and bioavailability.
-
For Materials Science: The predictable self-assembly via C-H···O bonds could be exploited to design novel crystalline materials (co-crystals) with specific optical or electronic properties.
Conclusion
While the crystal structure of this compound remains to be determined, a clear and reliable pathway exists for its elucidation. By following the rigorous experimental workflow detailed in this guide—from high-purity synthesis to meticulous data analysis—researchers can obtain a high-quality structure. The analysis of the analogue, 4-chlorobenzenesulfonyl chloride, provides a strong predictive foundation, suggesting that C-H···O hydrogen bonds involving the formyl and sulfonyl groups will be the defining feature of its supramolecular chemistry. The determination of this structure would be a valuable contribution, providing fundamental insights for both medicinal chemists and materials scientists.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Tosyl chloride | 98-59-9 [chemicalbook.com]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tosyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Solubility of 4-formylbenzenesulfonyl chloride in organic solvents
An In-Depth Technical Guide to the Solubility of 4-formylbenzenesulfonyl Chloride in Organic Solvents
Introduction
This compound is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring both a reactive sulfonyl chloride moiety and a versatile formyl group, makes it a valuable building block for the synthesis of a diverse range of complex molecules, including novel drug candidates. The sulfonyl chloride group can readily react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. Simultaneously, the aldehyde functionality can participate in a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases.
The successful application of this compound in these synthetic endeavors is critically dependent on its solubility in various organic solvents. A thorough understanding of its solubility profile is paramount for reaction design, optimization of reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its quantitative determination, and a discussion of the practical implications of its solubility in a research and drug development context.
Chemical and Physical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClO₃S | [1] |
| Molecular Weight | 204.63 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 327 °C at 760 mmHg | [1] |
| Density | 1.485 g/cm³ | [1] |
| Flash Point | 151.6 °C | [1] |
| Storage Temperature | 2-8°C under inert gas | [1] |
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb that predicts solubility based on the polarity of the solute and the solvent.[2] The overall polarity of a molecule is a composite of the individual bond dipoles and the molecule's geometry.
Molecular Structure and Polarity of this compound:
This compound possesses a unique combination of polar and nonpolar characteristics:
-
Polar Moieties: The molecule contains two highly polar functional groups: the sulfonyl chloride (-SO₂Cl) and the formyl (-CHO) group. The electronegative oxygen and chlorine atoms create significant partial positive charges on the sulfur and carbon atoms, respectively, leading to strong dipole-dipole interactions.
-
Nonpolar Moiety: The benzene ring is a nonpolar, aromatic hydrocarbon component.
The interplay between these polar and nonpolar regions dictates the solubility of this compound in different organic solvents.
Solvent Classification and Predicted Solubility:
Based on these structural features, a qualitative prediction of its solubility in various classes of organic solvents can be made:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile) | High | These solvents possess large dipole moments and can effectively solvate the polar sulfonyl chloride and formyl groups through dipole-dipole interactions. |
| Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform) | Moderate to High | The polarity of these solvents is sufficient to interact favorably with the polar functional groups of the solute. |
| Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF)) | Moderate | These solvents are less polar than chlorinated solvents but can still engage in dipole-dipole interactions. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Low to Moderate | While these solvents are polar, the sulfonyl chloride group is susceptible to solvolysis (reaction with the solvent), which can complicate solubility measurements.[3] |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Very Low / Insoluble | The large disparity in polarity between the highly polar solute and the nonpolar solvent prevents effective solvation. |
It is crucial to note that these are qualitative predictions. For precise and reliable data, experimental determination of solubility is indispensable.
Experimental Determination of Solubility
The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of a solid compound in a liquid solvent.[4] This method involves agitating an excess of the solid with the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then determined analytically.
Experimental Workflow
Caption: Isothermal Shake-Flask Method Workflow
Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps and PTFE septa
-
Thermostatic shaker bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument
-
Syringe filters (chemically compatible with the solvents)
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The presence of undissolved solid is essential to ensure saturation.
-
Add a known volume of the respective organic solvent to each vial.
-
Securely seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker bath and allow the undissolved solid to settle.
-
For more complete separation, centrifuge the vials at a moderate speed.
-
Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.
-
Immediately filter the supernatant through a chemically resistant syringe filter into a clean vial to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen analytical solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC-UV method. The wavelength for UV detection should be chosen to maximize the absorbance of the analyte.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.
-
-
Solubility Calculation:
-
Calculate the solubility (S) of this compound in the organic solvent using the following equation:
S = C × DF
Where:
-
S is the solubility of the compound.
-
C is the concentration of the diluted sample determined from the calibration curve.
-
DF is the dilution factor.
-
-
Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Safety Precautions
This compound is a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. It is also a suspected skin sensitizer. Therefore, it is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][6]
Implications of Solubility in Research and Drug Development
The solubility of this compound has profound implications across the research and development pipeline:
-
Reaction Condition Optimization: The choice of solvent is critical for achieving optimal reaction rates and yields. A solvent in which the starting materials are sufficiently soluble will facilitate molecular interactions and promote the desired chemical transformation.
-
Purification: Solubility differences are the basis for purification techniques such as crystallization and precipitation. By selecting a solvent system in which the desired product has low solubility at a certain temperature while impurities remain dissolved, high-purity material can be obtained.
-
Formulation Development: For compounds intended for biological evaluation, solubility in pharmaceutically acceptable solvents is a key consideration. Poor solubility can lead to low bioavailability and hinder the development of effective drug delivery systems.
-
Analytical Method Development: The choice of solvent is crucial for preparing samples for analysis by techniques such as HPLC, NMR, and mass spectrometry. The analyte must be fully dissolved in the mobile phase or the analytical solvent to obtain accurate and reproducible results.
Conclusion
References
Stability of 4-Formylbenzenesulfonyl Chloride Under Acidic and Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
4-Formylbenzenesulfonyl chloride is a key bifunctional reagent utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries, owing to its reactive sulfonyl chloride and formyl moieties. Its efficacy and the integrity of synthetic routes employing it are critically dependent on its stability. This in-depth technical guide provides a comprehensive analysis of the stability of this compound under both acidic and basic conditions. We will explore the mechanistic underpinnings of its degradation, offer field-proven insights into its handling, and provide detailed experimental protocols for stability assessment. This document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, enabling them to optimize reaction conditions, ensure the quality of their intermediates, and ultimately, the efficacy and safety of their final products.
Introduction to this compound
This compound (4-FBSC), with the chemical formula C₇H₅ClO₃S, is a solid organic compound featuring a sulfonyl chloride group and a formyl (aldehyde) group attached to a benzene ring at the para position.[1][2] This unique structure allows for sequential or orthogonal reactions, making it a versatile building block in the synthesis of complex molecules. The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds.[3][4] The formyl group, on the other hand, can participate in a wide range of reactions, including reductive amination, Wittig reactions, and aldol condensations.
The utility of 4-FBSC, however, is intrinsically linked to its stability. The inherent reactivity of the sulfonyl chloride group, while synthetically advantageous, also renders the molecule susceptible to degradation, particularly through hydrolysis.[5][6] This guide will dissect the factors governing the stability of 4-FBSC, with a particular focus on the influence of pH.
Fundamental Principles of Sulfonyl Chloride Stability
The stability of arylsulfonyl chlorides is primarily dictated by the electrophilicity of the sulfur atom and the nature of the leaving group (chloride). The presence of electron-withdrawing or electron-donating substituents on the aryl ring significantly modulates the reactivity of the sulfonyl chloride moiety.[7]
Electronic Effects:
-
Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the benzene ring increase the electrophilicity of the sulfur atom. This makes the sulfonyl chloride more susceptible to nucleophilic attack, thereby accelerating its rate of reaction and, consequently, its degradation. The formyl group (-CHO) in 4-FBSC is a moderate electron-withdrawing group.
-
Electron-Donating Groups (EDGs): Conversely, substituents that donate electron density to the aryl ring decrease the electrophilicity of the sulfur atom, making the sulfonyl chloride more stable and less reactive.
The alkaline hydrolysis rates of aromatic sulfonyl chlorides have been shown to follow the Hammett equation, which provides a quantitative correlation between the electronic properties of the substituents and the reaction rates.[7] Generally, sulfonyl chlorides with strong electron-withdrawing groups are more prone to degradation under nucleophilic conditions.[7]
Stability of this compound Under Acidic Conditions
In acidic aqueous media, the primary degradation pathway for this compound is hydrolysis to the corresponding 4-formylbenzenesulfonic acid. While sulfonyl chlorides are generally more stable under acidic conditions compared to basic conditions, hydrolysis can still occur, especially in the presence of water and at elevated temperatures.[7]
The hydrolysis of sulfonamides, the derivatives of sulfonyl chlorides, is known to be more pronounced under acidic conditions.[7] While the mechanisms are not identical, this suggests a general susceptibility of the sulfonyl group to acidic hydrolysis. For some arenesulfonyl chlorides, the hydrolysis in aqueous solutions can proceed through a mechanism involving a cyclic intermediate with a pentacoordinate sulfur atom.[8]
Mechanistic Considerations:
The hydrolysis mechanism in acidic solution is proposed to proceed via a nucleophilic attack of water on the sulfur atom of the sulfonyl chloride. The reaction can be catalyzed by protons, which may protonate the oxygen atoms of the sulfonyl group, further increasing the electrophilicity of the sulfur atom.
Caption: Proposed mechanism for acid-catalyzed hydrolysis of 4-FBSC.
Practical Implications:
-
When using 4-FBSC in acidic reaction media, it is crucial to minimize the amount of water present to suppress hydrolysis.
-
Reactions should ideally be conducted at the lowest effective temperature to reduce the rate of degradation.
-
Anhydrous reaction conditions are highly recommended for optimal results.[9]
Stability of this compound Under Basic Conditions
This compound is significantly less stable under basic conditions. The presence of hydroxide ions or other strong nucleophiles leads to rapid degradation. The primary degradation pathway is hydrolysis to the corresponding sulfonate salt.
Mechanistic Considerations:
Under basic conditions, the hydrolysis of sulfonyl chlorides can proceed through two primary mechanisms:
-
Direct Nucleophilic Substitution (SN2-type): The hydroxide ion directly attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. The presence of the electron-withdrawing formyl group in 4-FBSC is expected to accelerate this process.[7]
-
Elimination-Addition (Sulfene Formation): For sulfonyl chlorides with an alpha-hydrogen on an alkyl chain, an E1cb-like mechanism to form a highly reactive sulfene intermediate is possible. However, for aromatic sulfonyl chlorides like 4-FBSC, this pathway is not operative.
The reaction of benzenesulfonyl chloride with primary and secondary amines in aqueous media has shown that at high pH, third-order reaction terms, involving the sulfonyl chloride, amine, and hydroxide anion, can become significant.[10] This highlights the complex kinetics that can occur in basic solutions.
Caption: Proposed mechanism for base-mediated hydrolysis of 4-FBSC.
Reactions with Other Nucleophiles:
In basic media, 4-FBSC will readily react with other nucleophiles present, such as amines, to form sulfonamides.[11][12] This is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.[11] The reaction with primary amines in the presence of a base typically forms a water-soluble sulfonamide salt.[11]
Practical Implications:
-
Aqueous basic conditions should be strictly avoided during the storage and handling of 4-FBSC unless a reaction with a nucleophile is intended.
-
If a reaction is to be performed under basic conditions, the 4-FBSC should be added slowly to the reaction mixture containing the nucleophile to minimize competing hydrolysis.
-
The use of non-aqueous solvents with an organic base (e.g., triethylamine, pyridine) is a common strategy to avoid hydrolysis.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a systematic experimental approach is required. The following protocols outline a methodology for determining the degradation rate under specific acidic and basic conditions.
5.1. Materials and Equipment
-
This compound (high purity)
-
HPLC grade acetonitrile and water
-
Buffer solutions (e.g., phosphate, citrate) of desired pH
-
Hydrochloric acid and sodium hydroxide solutions for pH adjustment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
pH meter
-
Thermostated water bath or incubator
-
Volumetric flasks and pipettes
5.2. Experimental Workflow for Stability Study
Caption: Experimental workflow for assessing the stability of 4-FBSC.
5.3. Step-by-Step Protocol
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of acetonitrile to prepare a concentrated stock solution. Due to the reactivity of sulfonyl chlorides, aprotic solvents are recommended for sample preparation.[13]
-
Preparation of Test Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., pH 2, 4, 7, 9, 12).
-
Initiation of Stability Study: At time zero, add a small, precise volume of the 4-FBSC stock solution to each of the pre-warmed buffer solutions in a thermostated environment. The final concentration of 4-FBSC should be suitable for HPLC analysis.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the degradation reaction by adding the aliquot to a solution that neutralizes the pH and stops further reaction (e.g., for basic samples, add to an acidic solution, and vice versa).
-
HPLC Analysis: Analyze the quenched samples using a suitable HPLC method. A reversed-phase C18 column is often appropriate. The mobile phase could consist of a gradient of acetonitrile and water with a small amount of acid (e.g., trifluoroacetic acid) to ensure good peak shape. The UV detector should be set to a wavelength where 4-FBSC has a strong absorbance. Chromatographic techniques are essential for assessing the purity and quantifying the content of sulfonyl chlorides.[13][14]
-
Data Analysis: Plot the concentration of this compound versus time for each pH value. From this data, the degradation rate constant (k) can be determined.
Analytical Methods for Monitoring Degradation
Several analytical techniques can be employed to monitor the degradation of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation of degradation products, or real-time reaction monitoring.[13]
| Analytical Technique | Principle | Application in Stability Studies | Advantages | Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Quantitative analysis of 4-FBSC concentration over time. | Robust, reproducible, widely available.[14] | Requires chromophore, may not identify unknown degradants. |
| LC-MS | Separation by HPLC coupled with mass spectrometry for detection and identification. | Identification and quantification of 4-FBSC and its degradation products. | High sensitivity and specificity, structural information.[13] | More complex and expensive than HPLC-UV. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural elucidation of degradation products. Monitoring reaction progress in real-time. | Provides detailed structural information.[13] | Lower sensitivity than chromatographic methods, requires deuterated solvents.[13] |
| Titrimetry | Reaction with a titrant to a defined endpoint. | Determination of total sulfonyl chloride content. | Simple, cost-effective, accurate for bulk analysis. | Not suitable for monitoring low concentrations or complex mixtures. |
Recommendations for Handling and Storage
Given the reactivity of this compound, proper handling and storage are paramount to maintain its integrity.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[1][15] Storage at 2-8°C is often recommended.[1][15] Avoid exposure to moisture and incompatible materials such as strong bases, strong oxidizing agents, and water.
-
Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2] In case of spillage, handle with care and dispose of according to local regulations.
Conclusion
The stability of this compound is a critical parameter that influences its successful application in organic synthesis. This technical guide has provided a comprehensive overview of its stability under both acidic and basic conditions, grounded in the fundamental principles of chemical reactivity. The presence of the electron-withdrawing formyl group enhances the reactivity of the sulfonyl chloride moiety, making it particularly susceptible to hydrolysis under basic conditions. By understanding the degradation pathways and implementing the recommended handling, storage, and experimental protocols, researchers can ensure the quality and reliability of their synthetic processes involving this versatile reagent.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. This compound CAS#: 85822-16-8 [m.chemicalbook.com]
A Technical Guide to the Mechanism and Application of 4-Formylbenzenesulfonyl Chloride in Sulfonylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Formylbenzenesulfonyl chloride (4-FBSC) is a bifunctional reagent of significant interest in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a highly reactive sulfonyl chloride moiety and a versatile formyl group, allows for its strategic use as a cornerstone building block for complex molecular architectures. This guide provides an in-depth analysis of the core mechanism of action of 4-FBSC in sulfonylation reactions, explores the electronic influence of the formyl group on reactivity, and presents a detailed, field-proven experimental protocol for its application. We will dissect the causality behind experimental choices, offering insights grounded in established chemical principles to empower researchers in drug discovery and process development.
Introduction to this compound: A Bifunctional Linchpin
This compound is an organic compound characterized by the presence of a sulfonyl chloride (-SO₂Cl) and a formyl (-CHO) group attached at the para position of a benzene ring.[1] This substitution pattern is not merely incidental; it establishes a dichotomy of reactivity that makes 4-FBSC a highly valuable synthetic intermediate.
Chemical Properties and Structure
The compound typically exists as a solid and possesses the empirical formula C₇H₅ClO₃S. The core of its utility lies in the two distinct functional groups, each offering a gateway for different chemical transformations. The sulfonyl chloride is a powerful electrophile for forming sulfur-heteroatom bonds, while the aldehyde provides a locus for carbon-carbon or carbon-heteroatom bond formation.
Significance in Drug Development and Synthesis
The sulfonamide functional group is a ubiquitous motif in medicinal chemistry, found in a vast array of therapeutic agents, including antibiotics, diuretics, and antiretroviral drugs.[2][3] 4-FBSC serves as a direct precursor to novel sulfonamides. Crucially, the retained formyl group acts as a versatile synthetic handle, allowing for subsequent modifications to explore structure-activity relationships (SAR) or to attach linkers, imaging agents, or other pharmacophores.[1][4]
The Core Mechanism of Action: Nucleophilic Sulfonylation
While the term "sulfonation" is broadly used, it is critical to distinguish its two main contexts. Aromatic sulfonation is an electrophilic aromatic substitution (SEAr) that introduces a sulfonic acid (-SO₃H) group onto an aromatic ring.[5] In contrast, the primary mechanism of action for this compound is sulfonylation , a nucleophilic substitution reaction where the 4-formylbenzenesulfonyl moiety is transferred to a nucleophile.
The Electrophilic Sulfur Center
The sulfur atom in the sulfonyl chloride group is highly electrophilic. This is a direct consequence of the strong electron-withdrawing inductive effects of the two oxygen atoms and the chlorine atom. This electron deficiency makes the sulfur atom a prime target for attack by nucleophiles, such as primary and secondary amines.[6][7]
The Influence of the 4-Formyl Group on Reactivity
The formyl group (-CHO) at the para-position is a moderate electron-withdrawing group. Through resonance and inductive effects, it pulls electron density from the aromatic ring. This, in turn, further increases the electrophilicity of the sulfonyl sulfur atom. The result is an enhanced rate of reaction compared to unsubstituted benzenesulfonyl chloride.[8] This principle is a key consideration in reagent design; for example, 4-nitrobenzenesulfonyl chloride and 4-(trifluoromethyl)benzenesulfonyl chloride are also known for their heightened reactivity due to the potent electron-withdrawing nature of the nitro and trifluoromethyl groups, respectively.[3][6]
Mechanistic Pathways: A Closer Look
The reaction of 4-FBSC with an amine to form a sulfonamide proceeds via nucleophilic substitution at the tetracoordinate sulfur center. Two primary pathways are generally considered:
-
Concerted Sₙ2-type Mechanism: The nucleophile attacks the sulfur atom, and the chloride leaving group departs in a single, concerted step. This pathway proceeds through a trigonal bipyramidal transition state.[4]
-
Stepwise Addition-Elimination Mechanism: The nucleophile adds to the sulfur atom to form a transient, pentacoordinate intermediate (a sulfurane). This intermediate then collapses by expelling the chloride ion to yield the final product.[4][8]
The operative mechanism can be influenced by the nature of the nucleophile, the solvent, and the specific substituents on the aryl ring.[4] However, for most practical applications involving amines, the distinction is often academic, as both pathways lead to the same sulfonamide product.
Field-Proven Experimental Protocol: Synthesis of Sulfonamides
The following section details a robust, self-validating protocol for the synthesis of N-substituted-4-formylbenzenesulfonamides. The logic behind each experimental choice is explained to provide a framework for adaptation and troubleshooting.
Causality in Protocol Design
-
Solvent Selection: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to prevent reaction with the sulfonyl chloride, which is susceptible to hydrolysis.[6][9] These solvents also provide good solubility for a wide range of organic reactants.
-
Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential.[9] Its primary role is to neutralize the hydrochloric acid (HCl) generated during the reaction.[7] Failure to scavenge the HCl would lead to the protonation of the amine nucleophile, forming an unreactive ammonium salt and halting the reaction. An excess of the reacting amine can sometimes serve as the base, though using a dedicated tertiary amine is generally cleaner.
-
Temperature Control: The reaction is initiated at 0 °C (ice bath). This is a critical control measure for two reasons: 1) The reaction is often exothermic, and low temperatures help manage the reaction rate and prevent potential side reactions. 2) It minimizes the degradation of the potentially sensitive sulfonyl chloride starting material. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.[9]
Detailed Step-by-Step Methodology
This protocol describes the reaction of this compound with a generic primary amine.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Stoichiometric Equiv. |
| This compound | C₇H₅ClO₃S | 204.63 | 1.0 |
| Primary Amine (R-NH₂) | Variable | Variable | 1.1 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the primary amine (1.1 equiv.) and dichloromethane (DCM, approx. 0.2 M concentration relative to the limiting reagent).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 equiv.) to the stirred amine solution.
-
Reagent Preparation: In a separate flask, dissolve this compound (1.0 equiv.) in a minimal amount of dry DCM.
-
Slow Addition: Transfer the 4-FBSC solution to the dropping funnel and add it dropwise to the cooled, stirred amine solution over 20-30 minutes. Maintain the internal temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-substituted-4-formylbenzenesulfonamide.
Safety and Handling
As with all sulfonyl chlorides, this compound must be handled with care in a well-ventilated fume hood.[1]
-
Corrosivity: The compound is corrosive and can cause skin irritation and serious eye damage.
-
Moisture Sensitivity: It reacts with water (hydrolysis) to release corrosive hydrochloric acid.[1][6] Therefore, it is imperative to use dry glassware and anhydrous solvents to maintain the reagent's integrity and prevent hazardous gas evolution.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, is mandatory when handling this reagent.
Conclusion
This compound is a powerful and strategic reagent for modern chemical synthesis. Its mechanism of action in forming sulfonamides is a classic example of nucleophilic substitution at a highly electrophilic sulfur center, a reaction whose rate is advantageously enhanced by the electron-withdrawing nature of the para-formyl group. By understanding the underlying principles of its reactivity and the critical parameters of the experimental protocol, researchers can effectively leverage this bifunctional building block to construct complex molecules, paving the way for new discoveries in drug development and materials science.
References
- 1. CAS 1196151-28-6: 4-Formylbenzenemethanesulfonyl chloride [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Formylbenzenesulfonate|High-Purity Research Chemical [benchchem.com]
- 5. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cbijournal.com [cbijournal.com]
Hydrolysis rate of 4-formylbenzenesulfonyl chloride in aqueous solution
An In-Depth Technical Guide to the Hydrolysis Rate of 4-Formylbenzenesulfonyl Chloride in Aqueous Solution
Abstract: this compound is a key bifunctional reagent utilized in bioconjugation, medicinal chemistry, and materials science. Its utility is intrinsically linked to its reactivity and stability in aqueous environments, where hydrolysis of the sulfonyl chloride moiety is the principal degradation pathway. This guide provides a comprehensive examination of the kinetics and mechanism of this hydrolysis reaction. We will explore the underlying principles of the SN2 mechanism, detail robust experimental protocols for accurately measuring the hydrolysis rate using High-Performance Liquid Chromatography (HPLC), and discuss the influence of critical parameters such as pH and temperature. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the aqueous behavior of this important chemical entity.
Introduction: The Significance of this compound
This compound (4-FBSC) is an aromatic sulfonyl chloride distinguished by the presence of an aldehyde group in the para position. This dual reactivity—the electrophilic sulfonyl chloride and the nucleophile-reactive aldehyde—makes it a valuable crosslinking agent and synthetic intermediate. The sulfonyl chloride group readily reacts with primary and secondary amines (e.g., lysine residues in proteins) to form stable sulfonamides, while the formyl group can be targeted in subsequent reactions like reductive amination or hydrazone formation.
However, the high electrophilicity of the sulfur atom also makes 4-FBSC susceptible to nucleophilic attack by water, leading to its hydrolysis. This reaction converts the reactive sulfonyl chloride into the corresponding, and often unreactive, 4-formylbenzenesulfonic acid. Understanding the rate of this hydrolysis is paramount for:
-
Optimizing Reaction Conditions: Ensuring that the desired reaction with a target nucleophile (e.g., an amine) occurs significantly faster than the competing hydrolysis.
-
Determining Shelf-Life: Establishing the stability of 4-FBSC in stock solutions or formulations that may contain trace amounts of water.
-
Predictive Modeling: Developing kinetic models for complex reaction schemes in aqueous buffers.
This guide provides the foundational knowledge and practical methodologies to characterize and control the aqueous hydrolysis of 4-FBSC.
The Hydrolysis Mechanism: A Concerted SN2 Pathway
The hydrolysis of most arenesulfonyl chlorides in neutral aqueous solution is broadly accepted to proceed through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] Unlike the hydrolysis of some alkyl halides that can proceed via an SN1 pathway involving a carbocation intermediate, the formation of a sulfonyl cation is highly unfavorable.
The reaction is characterized by the direct attack of a water molecule, acting as the nucleophile, on the electrophilic sulfur atom. This attack is concerted with the departure of the chloride leaving group. The process proceeds through a high-energy trigonal bipyramidal transition state.[4][5]
Key Mechanistic Features:
-
Nucleophilic Attack: A water molecule attacks the sulfur atom, which is rendered highly electrophilic by the two oxygen atoms and the chlorine atom.
-
Transition State: A trigonal bipyramidal geometry is formed, with the incoming water molecule and the departing chloride ion occupying the apical positions.
-
Leaving Group Departure: The sulfur-chlorine bond breaks, releasing a chloride ion.
-
Proton Transfer: A final, rapid proton transfer from the oxonium ion intermediate to a solvent water molecule yields the final products: 4-formylbenzenesulfonic acid and hydrochloric acid.
The electron-withdrawing nature of the para-formyl group (-CHO) is expected to increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.[3][6]
Caption: SN2 mechanism for the hydrolysis of this compound.
Experimental Determination of the Hydrolysis Rate
To accurately determine the hydrolysis rate, one must monitor the concentration of 4-FBSC over time. While methods like conductimetry can be used by tracking the increase in ions,[4] High-Performance Liquid Chromatography (HPLC) offers superior specificity and is the recommended technique.
Core Principle: Pseudo-First-Order Kinetics
The hydrolysis reaction is bimolecular: Rate = k [4-FBSC] [H₂O]
However, in an aqueous solution, the concentration of water is vast (~55.5 M) and remains effectively constant throughout the reaction. Therefore, the reaction can be treated as a pseudo-first-order process, where the observed rate constant, kobs, incorporates the concentration of water.
Rate = kobs [4-FBSC]
The integrated rate law for this process is: ln([A]t / [A]0) = -kobst
Where:
-
[A]t is the concentration of 4-FBSC at time t.
-
[A]0 is the initial concentration of 4-FBSC at t = 0.
-
kobs is the pseudo-first-order rate constant (units: s⁻¹).
A plot of ln([A]t) versus time will yield a straight line with a slope equal to -kobs. The half-life (t₁₂) of the reaction, the time required for half of the initial 4-FBSC to hydrolyze, can be calculated as: t₁₂ = ln(2) / kobs
Experimental Workflow: An HPLC-Based Approach
The following workflow provides a robust framework for measuring the hydrolysis rate.
Caption: Experimental workflow for kinetic analysis of 4-FBSC hydrolysis via HPLC.
Detailed Experimental Protocol
Objective: To determine the pseudo-first-order rate constant (kobs) for the hydrolysis of 4-FBSC at a specified pH and temperature.
Materials:
-
This compound (≥98% purity)
-
Acetonitrile (ACN), HPLC grade, anhydrous
-
Water, HPLC grade
-
Buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)
-
Trifluoroacetic acid (TFA) for mobile phase modification
-
Volumetric flasks, pipettes, and autosampler vials
Protocol:
-
Preparation of Solutions:
-
Buffer Preparation: Prepare a 100 mM sodium phosphate buffer at the desired pH (e.g., pH 7.4). Filter through a 0.22 µm filter.
-
Stock Solution: Accurately prepare a 100 mM stock solution of 4-FBSC in anhydrous acetonitrile. This solution should be prepared fresh immediately before use to minimize degradation.
-
Quenching Solution: Use HPLC-grade acetonitrile, chilled to ~4°C.
-
-
Kinetic Run:
-
Place a known volume (e.g., 10 mL) of the prepared buffer into a jacketed beaker or thermostatted water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Allow the buffer to equilibrate for at least 15 minutes.
-
Initiate the reaction by adding a small volume of the 4-FBSC stock solution to the stirred buffer to achieve the desired final concentration (e.g., 1 mM). Start the timer immediately.
-
At predetermined time points (e.g., 0, 2, 5, 10, 15, 30 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 900 µL) of the ice-cold acetonitrile quenching solution in an autosampler vial. Mix thoroughly. The t=0 sample should be taken as quickly as possible after initiation.
-
-
HPLC Analysis:
-
Analyze the quenched samples using a validated RP-HPLC method. A standard curve for 4-FBSC should be prepared using the same dilution scheme to ensure accurate quantification.
-
The peak area of 4-FBSC in each chromatogram is used to determine its concentration at each time point.
-
Table 1: Example HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column provides good retention and separation for aromatic compounds.[7] |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent and sharpens peaks for acidic analytes. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 5% to 95% B over 10 minutes | A gradient elution ensures that both the polar product (sulfonic acid) and less polar reactant (sulfonyl chloride) are eluted. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The benzaldehyde chromophore provides strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A small injection volume minimizes peak broadening. |
Factors Influencing the Hydrolysis Rate
Effect of pH
The hydrolysis rate of sulfonyl chlorides is often pH-dependent.[8]
-
Acidic to Neutral pH (pH < 8): In this range, the dominant nucleophile is water. The reaction rate is typically independent of pH, as the concentration of water is constant.[3][8]
-
Alkaline pH (pH > 8): At higher pH, the hydroxide ion (OH⁻) becomes a significant nucleophile. Since OH⁻ is a much stronger nucleophile than water, it attacks the sulfonyl chloride much more rapidly. This results in a base-catalyzed hydrolysis pathway, and the observed rate constant will increase linearly with the hydroxide ion concentration.[3][8]
The overall observed rate constant can be expressed as: kobs = kw + kOH[OH⁻]
Where kw is the rate constant for neutral hydrolysis by water and kOH is the second-order rate constant for alkaline hydrolysis. For 4-FBSC, it is critical to perform kinetic studies across a range of pH values to fully characterize its stability profile.
Effect of Temperature
As with most chemical reactions, the rate of hydrolysis increases with temperature. This relationship is described by the Arrhenius equation:
k = A e(-Ea/RT)
Where:
-
k is the rate constant.
-
A is the pre-exponential factor.
-
Ea is the activation energy.
-
R is the ideal gas constant.
-
T is the absolute temperature in Kelvin.
By measuring the hydrolysis rate constant at several different temperatures (e.g., 15°C, 25°C, 35°C), one can construct an Arrhenius plot (ln(k) vs. 1/T). The slope of this plot is -Ea/R, allowing for the determination of the activation energy. This parameter is invaluable for predicting the hydrolysis rate at temperatures not experimentally tested and for calculating thermodynamic activation parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation.[4][6]
Table 2: Illustrative Kinetic and Thermodynamic Data for Benzenesulfonyl Chloride Hydrolysis
| Parameter | Value | Significance |
| ΔH‡ (Enthalpy of Activation) | ~15-20 kcal/mol | Represents the energy barrier that must be overcome for the reaction to occur. Electron-withdrawing groups can influence this value.[6] |
| ΔS‡ (Entropy of Activation) | Negative (e.g., -8 to -13 cal deg⁻¹ mol⁻¹) | A negative value is characteristic of a bimolecular reaction, reflecting the loss of entropy as two molecules (water and sulfonyl chloride) combine to form a more ordered transition state.[1][9] |
| Kinetic Solvent Isotope Effect (kH₂O/kD₂O) | > 1 (typically 1.5 - 1.8) | A value greater than one indicates that the O-H bond is being broken in the transition state, consistent with the SN2 mechanism where water acts as the nucleophile.[1][10] |
Note: These values are for benzenesulfonyl chloride and related compounds and serve as a reference. Specific values for 4-FBSC must be determined experimentally.
Conclusion and Best Practices
The hydrolysis of this compound is a critical parameter influencing its application in aqueous media. This guide has established that the reaction proceeds via an SN2 mechanism and can be reliably quantified using an HPLC-based kinetic assay. For professionals in drug development and chemical research, a thorough understanding and experimental characterization of this hydrolysis are not merely academic exercises but essential components of robust process development and formulation design.
Key Recommendations:
-
Always use anhydrous solvents for preparing stock solutions of 4-FBSC.
-
Characterize the pH-rate profile of hydrolysis within the pH range relevant to your application.
-
Determine the rate constant at multiple temperatures to calculate the activation energy, allowing for reliable rate prediction.
-
When performing conjugation reactions in aqueous buffers, ensure the concentration of the target nucleophile and the reaction conditions are optimized to favor the desired reaction significantly over hydrolysis.
By applying the principles and protocols outlined herein, researchers can confidently manage the reactivity of this compound, unlocking its full potential as a versatile chemical tool.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of N-(4-formylphenyl)sulfonamides
Introduction: The Versatility of the Formylphenyl Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast range of therapeutic agents renowned for their antibacterial, anti-inflammatory, and anti-cancer properties.[1] The synthesis of N-substituted sulfonamides via the reaction of a sulfonyl chloride with a primary or secondary amine is a fundamental and highly efficient transformation.[2] This guide focuses on the strategic use of 4-formylbenzenesulfonyl chloride, a bifunctional reagent that not only allows for the reliable construction of the sulfonamide linkage but also introduces a versatile aldehyde moiety.
The presence of the formyl group on the resulting sulfonamide product opens a gateway for extensive post-synthetic modifications. This reactive handle allows researchers to readily generate diverse molecular libraries through well-established reactions such as Schiff base formation, reductive amination, and Wittig reactions.[3][4] This approach is particularly valuable in drug discovery campaigns, enabling the rapid exploration of structure-activity relationships (SAR) by introducing a wide array of chemical functionalities.
This document provides a comprehensive overview of the chemical principles, a detailed experimental protocol for the synthesis of N-(4-formylphenyl)sulfonamides, methods for product validation, and a guide to subsequent derivatization of the aldehyde.
Chemical Principles & Mechanism
The core reaction is a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The amine's lone pair of electrons acts as the nucleophile, attacking the highly electrophilic sulfur center.[5][6] This process is mechanistically analogous to the classic Hinsberg reaction, first described in 1890, which utilizes benzenesulfonyl chloride to distinguish between primary, secondary, and tertiary amines.[5]
Mechanism Breakdown:
-
Nucleophilic Attack: The primary or secondary amine attacks the electron-deficient sulfur atom of this compound, leading to a transient tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, expelling a chloride ion, a good leaving group.
-
Deprotonation: A base, typically pyridine or triethylamine, removes a proton from the nitrogen atom, neutralizing the resulting ammonium species and generating the stable sulfonamide product.[1]
The presence of a non-nucleophilic base is critical. It neutralizes the hydrochloric acid (HCl) generated in situ. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and effectively quenching the reaction.[1]
dot digraph "Sulfonamide_Formation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: General mechanism for sulfonamide formation.
Core Experimental Protocol
This protocol describes a general method for the reaction of this compound with a representative primary amine.
3.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | Store under inert gas, moisture sensitive. |
| Primary or Secondary Amine | ≥98% | Commercial | |
| Pyridine (or Triethylamine) | Anhydrous | Commercial | Store over KOH pellets. |
| Dichloromethane (DCM) | Anhydrous | Commercial | Use from a solvent purification system or over molecular sieves. |
| Hydrochloric Acid (HCl) | 1 M (aq) | Commercial | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | (aq) | Lab Prepared | For workup. |
| Brine (Saturated NaCl) | (aq) | Lab Prepared | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Commercial | For drying. |
| Silica Gel | 230-400 mesh | Commercial | For chromatography. |
3.2 Step-by-Step Methodology
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 mmol, 1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (10 mL).
-
Base Addition: Add anhydrous pyridine (2.0 mmol, 2.0 eq) to the solution via syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 5 minutes.
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 mmol, 1.1 eq) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Aqueous Workup:
-
Quench the reaction by adding 1 M HCl (15 mL) and transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and finally with brine (1 x 20 mL).
-
Causality Note: The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic species.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Caption: Experimental workflow for sulfonamide synthesis.
Protocol Validation & Product Characterization
Confirming the identity and purity of the synthesized N-(4-formylphenyl)sulfonamide is a critical step. A combination of spectroscopic methods should be employed.
4.1 Spectroscopic Data
| Technique | Key Feature | Expected Signal/Range |
| ¹H NMR | Aldehyde Proton (-CHO) | Singlet, δ 9.9 - 10.1 ppm |
| Sulfonamide Proton (-SO₂NH-) | Singlet (broad), δ 8.5 - 10.5 ppm (can exchange with D₂O) [7][8] | |
| Aromatic Protons | Multiplets, δ 7.0 - 8.2 ppm | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 190 - 195 ppm |
| Aromatic Carbons | δ 120 - 150 ppm | |
| FT-IR | Aldehyde C=O Stretch | Strong, sharp band at ~1700 cm⁻¹ |
| N-H Stretch | Moderate band at 3200-3350 cm⁻¹ [8] | |
| S=O Asymmetric Stretch | Strong band at 1310-1345 cm⁻¹ [7][8] | |
| S=O Symmetric Stretch | Strong band at 1140-1180 cm⁻¹ [7][8] | |
| S-N Stretch | Moderate band at 900-925 cm⁻¹ [7][9] | |
| Mass Spec (HRMS) | Molecular Ion Peak | [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass. |
Advanced Applications: Derivatization of the Formyl Group
The true utility of this protocol lies in the synthetic potential of the aldehyde functionality. The N-(4-formylphenyl)sulfonamide product is not an endpoint but a versatile intermediate.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive sulfonyl chloride (hydrolyzed). | Purchase fresh reagent and store properly under inert gas. |
| Wet reagents/solvents. | Ensure all glassware is flame-dried and use anhydrous solvents and reagents. | |
| Insufficient base. | Ensure at least 1.5-2.0 equivalents of base are used to neutralize HCl. | |
| Multiple Products | Reaction with a secondary amine impurity. | Use a highly pure starting amine. |
| Side reactions of the formyl group. | Maintain recommended temperature; avoid overly harsh or basic conditions. | |
| Difficult Purification | Persistent pyridine contamination. | Perform extra 1 M HCl washes during workup. Co-evaporate with toluene. |
| Product is highly polar and streaks on silica gel. | Consider using a different eluent system (e.g., DCM/Methanol) or reverse-phase chromatography. |
Safety & Handling
Sulfonyl chlorides are corrosive, lachrymatory, and moisture-sensitive. They react violently with water, releasing corrosive HCl gas.
[10][11]* Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile). *[12][13] Handling: Conduct all manipulations in a well-ventilated chemical fume hood. A[14]void inhalation of dust or vapors.
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture and strong bases. *[10][13] Spills: In case of a spill, do not use water. Cover with a dry, inert absorbent material such as sand or soda ash, collect in a sealed container, and dispose of as hazardous waste. *[12] First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention. R[14]emove contaminated clothing. [12] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [14] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
[13]### 8.0 References
-
Hinsberg, O. (1890). Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft, 23(2), 2962–2965. --INVALID-LINK--
-
CK-12 Foundation. (n.d.). Discuss the Hinsberg test for distinguishing primary, secondary, and tertiary amines. CK-12. --INVALID-LINK--
-
Allen Career Institute. (n.d.). Write Hinsberg's test to distinguish between 1°, 2° and 3° amines. Allen. --INVALID-LINK--
-
BYJU'S. (n.d.). Hinsberg Reagent And Test. --INVALID-LINK--
-
LibreTexts Chemistry. (2023). Amine Reactions. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers. --INVALID-LINK--
-
New Jersey Department of Health. (n.d.). Benzene Sulfonyl Chloride Hazard Summary. --INVALID-LINK--
-
Paterson, J. C., & Gordon, J. E. (1957). U.S. Patent No. 2,777,844. U.S. Patent and Trademark Office. --INVALID-LINK--
-
CymitQuimica. (2024). Safety Data Sheet - Indane-5-sulfonyl chloride. --INVALID-LINK--
-
Angene Chemical. (2021). Safety Data Sheet - 3-Chloro-4-fluorobenzene-1-sulfonyl chloride. --INVALID-LINK--
-
International Labour Organization & World Health Organization. (2021). ICSC 0198 - Sulphuryl Chloride. --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. --INVALID-LINK--
-
Fisher Scientific. (2025). Safety Data Sheet - Sulfuryl chloride. --INVALID-LINK--
-
Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. --INVALID-LINK--
-
ResearchGate. (n.d.). Chemical structures of the sulfonamide antibiotics used in this study. --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Microwave-assisted solvent-free and catalyst-free synthesis of sulfonamides. --INVALID-LINK--
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. --INVALID-LINK--
-
MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. --INVALID-LINK--
-
National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. --INVALID-LINK--
-
ResearchGate. (n.d.). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. --INVALID-LINK--
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. --INVALID-LINK--
-
National Institutes of Health. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. --INVALID-LINK--
-
ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME SULFONAMIDE SCHIFF'S BASES. --INVALID-LINK--
-
ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. --INVALID-LINK--
-
Der Pharma Chemica. (n.d.). Synthesis and Applications of Schiff Bases from some sulfa drugs and their metal complexes: review. --INVALID-LINK--
-
ResearchGate. (n.d.). Asymmetric reductive amination of other sulfonamides (3 a–3 p) and synthesis of drug candidates (3 q–3 s). --INVALID-LINK--
-
Association of Official Analytical Chemists. (n.d.). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. --INVALID-LINK--
-
PubMed. (n.d.). Synthesis, characterization and biological studies of sulfonamide Schiff's bases and some of their metal derivatives. --INVALID-LINK--
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. --INVALID-LINK--
-
ResearchGate. (n.d.). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. --INVALID-LINK--
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of Sulphonamide Schiff bases and Schiff bases under ultrasonic conditions. --INVALID-LINK--
-
White Rose Research Online. (n.d.). Synthesis and characterisation of sulphonamide (Schiff base) ligand and its copper metal complex and their efficiency in polyurethane coatings. --INVALID-LINK--
-
ACS Publications. (n.d.). Formylation of Amines with Chloral and Reduction of the N-Formyl Derivatives with Lithium Aluminum Hydride. --INVALID-LINK--
-
ResearchGate. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. --INVALID-LINK--
-
PubMed. (1980). Synthesis and properties of the sulfonyl analogues of 4(5)-aminoimidazole-5(4)-carboxamide, 4(5)-(formylamino)imidazole-5(4)-carboxamide, guanine, and xanthine. --INVALID-LINK--
-
ResearchGate. (n.d.). Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel Catalysis. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines. --INVALID-LINK--
-
Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. --INVALID-LINK--
-
LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
- 13. angenechemical.com [angenechemical.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols: The Use of 4-Formylbenzenesulfonyl Chloride in Solid-Phase Peptide Synthesis
Introduction: A Bifunctional Reagent for Advanced Peptide Modification
In the landscape of drug discovery and chemical biology, the precise modification of peptides is paramount for enhancing their therapeutic properties, stability, and functionality. Solid-Phase Peptide Synthesis (SPPS) provides a robust platform for building peptide chains, and subsequent on-resin modifications allow for the introduction of complex functionalities that are otherwise difficult to incorporate.[1] 4-Formylbenzenesulfonyl chloride emerges as a potent bifunctional reagent in this context. Its dual reactivity—a sulfonyl chloride group for stable sulfonamide linkage to amine termini and an aromatic aldehyde for subsequent conjugation—opens a gateway to sophisticated peptide architectures.
This guide provides a comprehensive overview and detailed protocols for the application of this compound in Fmoc-based SPPS. We will explore the underlying chemistry, provide step-by-step experimental procedures, and discuss the critical parameters that ensure high-yield, high-purity synthesis of custom-modified peptides. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent for creating novel peptide conjugates, probes, and therapeutics.
The core utility of this reagent lies in a two-stage modification strategy performed on the fully assembled, resin-bound peptide.
-
N-Terminal Sulfonylation: The sulfonyl chloride group reacts chemoselectively with the deprotected N-terminal α-amine of the peptide, forming a highly stable sulfonamide bond. This reaction is analogous to the on-resin preparation of other N-terminal sulfonamides.[2]
-
On-Resin Aldehyde Chemistry: The tethered benzaldehyde moiety serves as a versatile chemical handle for further modifications, most commonly via reductive amination with a primary amine-containing molecule.[3][4] This allows for the site-specific attachment of payloads, imaging agents, or other peptides.
This sequential approach, performed while the peptide is anchored to the solid support, simplifies purification by allowing excess reagents from each step to be washed away, ensuring a cleaner final product upon cleavage.[5]
Experimental Overview & Logical Workflow
The entire process, from a fully synthesized peptide on resin to a purified, modified product, follows a logical sequence of on-resin reactions followed by cleavage and purification. Understanding this workflow is critical for successful implementation.
Caption: Workflow for peptide modification using this compound.
Part 1: N-Terminal Sulfonylation Protocol
This protocol details the reaction of this compound with the N-terminal amine of a fully assembled, resin-bound peptide.
Causality and Reagent Choices
-
Starting Material: The protocol assumes the starting material is a peptide synthesized on a solid support (e.g., Rink Amide, Wang resin) via standard Fmoc chemistry, with the final N-terminal Fmoc group removed.[6]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are used as they are excellent swelling agents for polystyrene-based resins and do not react with the sulfonyl chloride.
-
Base: A non-nucleophilic hindered base, such as N,N-Diisopropylethylamine (DIPEA), is crucial. It acts as a proton scavenger to neutralize the HCl generated during the reaction without competing with the peptide's amine for reaction with the sulfonyl chloride.
-
Monitoring: The Kaiser test (ninhydrin test) is used to monitor the reaction progress. A negative result (colorless or yellow beads) indicates the complete consumption of the primary N-terminal amine, signifying a successful sulfonylation.[6]
Materials & Reagents
| Reagent | Molarity / Concentration | Typical Volume / Mass | Purpose |
| Peptide-Resin (Fmoc-deprotected) | - | 100 mg (0.1 mmol scale) | Substrate |
| This compound | - | 61.4 mg (0.3 mmol, 3 eq) | Sulfonylating and aldehyde-presenting agent |
| N,N-Diisopropylethylamine (DIPEA) | - | 105 µL (0.6 mmol, 6 eq) | Non-nucleophilic base |
| Anhydrous Dichloromethane (DCM) | - | 2 mL | Reaction Solvent |
| N,N-Dimethylformamide (DMF) | - | As needed | Washing Solvent |
| Kaiser Test Solutions | - | As needed | Reaction monitoring |
Step-by-Step Protocol
-
Resin Preparation:
-
Start with the fully synthesized peptide-resin in a fritted syringe or reaction vessel.
-
Perform the final N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).[6]
-
Wash the resin thoroughly with DMF (5x), DCM (5x), and finally once more with anhydrous DCM. Ensure the resin is well-swollen but free of residual piperidine.
-
-
Sulfonylation Reaction:
-
In a separate vial, dissolve this compound (3 eq) in 1 mL of anhydrous DCM.
-
Add this solution to the swollen peptide-resin.
-
Add DIPEA (6 eq) to the resin slurry.
-
Seal the reaction vessel and agitate at room temperature for 2-4 hours. Gentle shaking or bubbling with nitrogen is sufficient.
-
-
Reaction Monitoring:
-
After 2 hours, take a small sample of resin beads (a few beads are sufficient).
-
Wash the sample beads thoroughly with DCM and then ethanol.
-
Perform a Kaiser test.[6]
-
Interpretation: If the beads remain colorless or yellow, the reaction is complete. If the beads turn blue/purple, primary amines are still present; continue the reaction for another 1-2 hours and re-test.
-
-
Final Wash:
-
Once the reaction is complete (negative Kaiser test), drain the reaction mixture.
-
Wash the resin extensively to remove all excess reagents and byproducts. A recommended wash cycle is: DCM (5x), DMF (5x), Methanol (3x), DCM (5x).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
At this stage, the peptide is N-terminally capped with a 4-formylbenzenesulfonyl group and is ready for the optional second modification step or for cleavage.
Part 2: On-Resin Reductive Amination of the Tethered Aldehyde
This optional protocol utilizes the aldehyde handle installed in Part 1 to conjugate a primary amine-containing molecule.
Causality and Reagent Choices
-
Reaction Principle: This reaction proceeds via the formation of a Schiff base (imine) between the resin-bound aldehyde and the primary amine of the incoming molecule, which is then immediately reduced to a stable secondary amine.[3]
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are the reagents of choice. They are mild reducing agents that selectively reduce the protonated iminium ion much faster than the aldehyde, minimizing side reactions like the reduction of the aldehyde to an alcohol.[3][7]
-
Acid Catalyst: A small amount of acetic acid is often added to catalyze imine formation by protonating the aldehyde's carbonyl oxygen, making it more electrophilic.
Materials & Reagents
| Reagent | Molarity / Concentration | Typical Volume / Mass | Purpose |
| Aldehyde-Functionalized Peptide-Resin | - | 100 mg (from Part 1) | Substrate |
| Primary Amine Molecule (R-NH₂) | - | 5-10 eq | Molecule for conjugation |
| Sodium Cyanoborohydride (NaBH₃CN) | 1M in THF | 0.5 mL (0.5 mmol, 5 eq) | Reducing Agent |
| Acetic Acid (AcOH) | - | 1% (v/v) | Catalyst |
| 1:1 DMF/DCM | - | 2 mL | Reaction Solvent |
Step-by-Step Protocol
-
Resin Preparation:
-
Swell the dried aldehyde-functionalized peptide-resin from Part 1 in the reaction solvent (e.g., 1:1 DMF/DCM) for 30 minutes.
-
-
Reductive Amination Reaction:
-
Add the primary amine-containing molecule (5-10 eq) to the swollen resin.
-
Add acetic acid to a final concentration of 1% (v/v).
-
Agitate the mixture for 30 minutes at room temperature to facilitate imine formation.
-
Add the sodium cyanoborohydride solution (5 eq).
-
Seal the vessel and agitate at room temperature overnight (12-16 hours).
-
-
Final Wash and Capping (Optional):
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (5x), DCM (5x), and Methanol (3x).
-
Optional: To cap any unreacted aldehydes, the resin can be treated with a solution of an amine scavenger (e.g., tris(2-aminoethyl)amine) followed by NaBH₃CN.
-
Dry the final conjugated peptide-resin under vacuum.
-
Part 3: Cleavage and Deprotection
This final protocol releases the modified peptide from the solid support and removes acid-labile side-chain protecting groups.
Cleavage Cocktail Rationale
-
Trifluoroacetic Acid (TFA): TFA is a strong acid that cleaves the peptide from most common acid-labile linkers (e.g., Rink Amide, Wang) and simultaneously removes protecting groups like Boc (Lys), tBu (Ser, Thr, Asp, Glu), and Pbf (Arg).[8][9]
-
Scavengers: During cleavage, reactive carbocations are generated from the protecting groups. Scavengers are essential to trap these cations and prevent them from re-attaching to sensitive residues like Tryptophan or Methionine.[10]
-
Triisopropylsilane (TIS): A universal carbocation scavenger.
-
Water: Helps to hydrolyze cleaved protecting groups.
-
1,2-Ethanedithiol (EDT): Particularly effective for protecting Tryptophan residues.
-
Caption: Composition of a standard TFA cleavage cocktail.
Step-by-Step Cleavage Protocol
-
Preparation:
-
Place the dry, modified peptide-resin (approx. 100 mg) in a suitable reaction vessel.
-
Prepare the cleavage cocktail (e.g., Reagent K: 95% TFA, 2.5% Water, 2.5% TIS). CAUTION: Prepare in a fume hood. TFA is highly corrosive.
-
Add 2 mL of the cleavage cocktail to the resin.
-
-
Cleavage Reaction:
-
Agitate the mixture at room temperature for 2-3 hours. The solution may develop a color as the peptide is cleaved.[6]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate into a cold centrifuge tube.
-
Wash the resin briefly with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
-
Add 10-15 mL of cold diethyl ether to the TFA solution to precipitate the crude peptide.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.
-
Purify the peptide using reverse-phase HPLC (RP-HPLC) and confirm its identity and purity via mass spectrometry (e.g., LC-MS).
-
Conclusion and Further Applications
The use of this compound in SPPS provides a reliable and versatile method for the N-terminal modification of peptides. The stability of the resulting sulfonamide bond, coupled with the reactivity of the tethered aldehyde, makes this reagent an excellent choice for constructing complex peptide conjugates. This strategy enables the site-specific incorporation of a wide array of functionalities, including fluorescent dyes, chelating agents for radiolabeling, cytotoxic drug payloads for antibody-drug conjugate mimics, and polyethylene glycol (PEG) chains for improved pharmacokinetics. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently apply this powerful tool to advance their peptide-based research and development efforts.
References
- 1. peptide.com [peptide.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.tue.nl [research.tue.nl]
- 5. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Notes and Protocols: Harnessing the Dual Reactivity of 4-Formylbenzenesulfonyl Chloride in Click Chemistry and Bioconjugation
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 4-formylbenzenesulfonyl chloride as a versatile bifunctional linker in click chemistry and bioconjugation. We will explore its conversion into key reactive intermediates and provide detailed protocols for its use in robust ligation strategies.
Section 1: Scientific Principle and Overview
This compound is a unique chemical entity possessing two distinct and orthogonally reactive functional groups: an aromatic sulfonyl chloride and a formyl (aldehyde) group. This dual functionality makes it an exceptionally valuable building block for complex molecular assembly.
-
The Sulfonyl Chloride (-SO₂Cl): This group is a powerful electrophile. While highly reactive, its primary utility in the context of click chemistry is as a stable, commercially available precursor to more specialized "click" handles. It can be efficiently converted into a sulfonyl azide (-SO₂N₃) for participation in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or into a sulfonyl fluoride (-SO₂F) for the next-generation Sulfur(VI) Fluoride Exchange (SuFEx) click reaction. The conversion to a sulfonyl fluoride is particularly advantageous, trading the broad, hydrolytic reactivity of the chloride for the highly stable yet catalytically tunable reactivity of the S-F bond.[1][2]
-
The Formyl (-CHO): The aldehyde group provides a second, independent point of attachment, crucial for sequential or orthogonal conjugation strategies. It readily reacts with primary amines (e.g., lysine residues in proteins) via reductive amination or with hydrazides and aminooxy groups to form stable hydrazones and oximes, respectively.
This guide will demonstrate how to leverage this dual reactivity to construct well-defined molecular architectures, bioconjugates, and functionalized materials.
Figure 1: The bifunctional nature of this compound.
Section 2: Critical Safety and Handling Protocols
Scientific integrity begins with safety. The compounds described herein require careful handling.
-
This compound: This compound is corrosive and causes severe skin burns and eye damage. It is also moisture-sensitive; hydrolysis will produce hydrochloric acid and benzenesulfonic acid, leading to corrosion and degradation of the reagent.[3]
-
Handling: Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is insufficient; use butyl rubber or laminate gloves), a lab coat, and safety goggles.
-
Storage: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.[4]
-
-
Sulfonyl Azides (e.g., 4-Formylbenzenesulfonyl Azide): Organic azides are potentially explosive and should be treated with extreme caution.[5] They can be sensitive to heat, shock, and friction.
-
Handling: ALWAYS work behind a blast shield. Use plastic or Teflon-coated spatulas; avoid contact with metal. Do not heat neat material. Reactions should be conducted at the smallest possible scale.
-
Purification: Avoid distillation. If chromatography is necessary, ensure the compound does not dry completely on the column. It is often preferable to use the crude product in the next step if purity is sufficient.
-
Section 3: Synthesis of Key Click Chemistry Intermediates
The conversion of the sulfonyl chloride into a sulfonyl azide or sulfonyl fluoride is the gateway to its application in click chemistry.
Protocol 1: Synthesis of 4-Formylbenzenesulfonyl Azide
This protocol converts the sulfonyl chloride into a sulfonyl azide, the key component for CuAAC reactions. The use of polyethylene glycol (PEG-400) provides an efficient and environmentally benign reaction medium.[6]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Polyethylene glycol 400 (PEG-400)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup (Behind Blast Shield): In a round-bottom flask, dissolve this compound (1.0 eq) in PEG-400 (approx. 1 mL per mmol of sulfonyl chloride).
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the mixture vigorously at room temperature.
-
Monitor Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 10-40 minutes).[6]
-
Workup: Once complete, pour the reaction mixture into a separatory funnel containing cold deionized water (10x the volume of PEG-400).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo at low temperature (<30°C).
-
The resulting 4-formylbenzenesulfonyl azide is often used without further purification.
Figure 2: Conversion of the sulfonyl chloride to key click intermediates.
Protocol 2: Conversion to 4-Formylbenzenesulfonyl Fluoride (for SuFEx)
The SuFEx reaction requires a sulfonyl fluoride. This transformation enhances stability while poising the molecule for highly selective, base-catalyzed click chemistry.[1] The conversion is typically achieved via nucleophilic fluoride exchange using a fluoride salt like KF or CsF, often with a phase-transfer catalyst.
Materials:
-
This compound
-
Potassium fluoride (spray-dried)
-
Tetrabutylammonium chloride (TBAC) or 18-crown-6
-
Acetonitrile (anhydrous)
Procedure:
-
Reaction Setup: To a flame-dried flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Add spray-dried potassium fluoride (2.0-3.0 eq) and the phase-transfer catalyst (e.g., TBAC, 0.1 eq).
-
Heat the mixture to reflux (approx. 80°C) and stir vigorously.
-
Monitor Reaction: Monitor the conversion by ¹⁹F NMR or LC-MS. The reaction may require several hours to overnight.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove excess KF.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by silica gel chromatography to yield 4-formylbenzenesulfonyl fluoride.
Section 4: Application in Core Click Chemistries
Application Note 4.1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[7][8]
Figure 3: Schematic of the CuAAC reaction.
Protocol 3: Model CuAAC Ligation
Materials:
-
4-Formylbenzenesulfonyl azide (from Protocol 1)
-
An alkyne-functionalized molecule (e.g., propargyl-PEG-amine)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: t-Butanol/Water (1:1)
Procedure:
-
Reaction Setup: In a vial, dissolve the alkyne-functionalized molecule (1.0 eq) and 4-formylbenzenesulfonyl azide (1.1 eq) in the t-butanol/water solvent system.
-
Prepare Catalyst: In a separate vial, prepare fresh solutions of CuSO₄ (e.g., 5 mol% from a 100 mM stock in water) and sodium ascorbate (e.g., 15 mol% from a 300 mM stock in water).
-
Initiate Reaction: Add the sodium ascorbate solution to the reaction mixture first, followed immediately by the CuSO₄ solution. The solution may turn yellow/orange.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor and Workup: Monitor by LC-MS. Upon completion, the product can be purified by preparative HPLC or extraction, depending on its properties.
Application Note 4.2: Sulfur(VI) Fluoride Exchange (SuFEx)
SuFEx is a powerful click reaction for forming robust sulfate or sulfonamide linkages by reacting a sulfonyl fluoride with a nucleophile, typically a silyl-protected phenol or an amine, in the presence of a base catalyst.[1][9]
Figure 4: Schematic of the SuFEx reaction.
Protocol 4: Model SuFEx Ligation with a Silyl Ether
Materials:
-
4-Formylbenzenesulfonyl fluoride (from Protocol 2)
-
A silyl-protected phenol (e.g., 4-(trimethylsilyloxy)anisole)
-
1,8-Diazabicycloundec-7-ene (DBU) or Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., THF or Acetonitrile)
Procedure:
-
Reaction Setup: In a flame-dried flask under argon, dissolve the silyl-protected phenol (1.0 eq) and 4-formylbenzenesulfonyl fluoride (1.05 eq) in the anhydrous solvent.
-
Initiate Reaction: Add the base catalyst (e.g., DBU, 10-30 mol%) dropwise to the solution.[1]
-
Stir the reaction at room temperature. The reaction is often very fast, completing in under an hour.
-
Monitor and Workup: Monitor by TLC or LC-MS. Upon completion, the reaction can be quenched with a mild acid (e.g., saturated NH₄Cl solution) and extracted with an organic solvent. The product is then purified by silica gel chromatography.
Section 5: The Formyl Group: An Orthogonal Handle for Bioconjugation
After performing a CuAAC or SuFEx ligation, the formyl group remains available for a secondary, orthogonal reaction. Reductive amination is a robust method for covalently linking aldehydes to primary amines on biomolecules.
Protocol 5: Model Reductive Amination
Materials:
-
Aldehyde-functionalized molecule (product from Protocol 3 or 4)
-
Amine-containing molecule (e.g., Boc-Lys-OH)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Phosphate buffer (pH 6.5-7.5)
-
Methanol or DMF as a co-solvent
Procedure:
-
Reaction Setup: Dissolve the aldehyde-functionalized molecule (1.0 eq) and the amine (1.2 eq) in the phosphate buffer, using a minimal amount of co-solvent if needed for solubility.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Reduction: Add the reducing agent (e.g., NaBH₃CN, 2.0-3.0 eq) in portions. Caution: NaBH₃CN is highly toxic. Handle with care. STAB is a safer alternative.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor and Workup: Monitor by LC-MS. The reaction is typically quenched by adjusting the pH. The final conjugate is purified by preparative HPLC.
Section 6: Integrated Workflow: A Dual-Labeling Strategy
The true power of this compound lies in combining these protocols into a sequential workflow. A molecule can be functionalized via the sulfonyl group first, purified, and then conjugated to a second molecule or biomolecule via the aldehyde.
Figure 5: A sequential, orthogonal dual-labeling workflow.
Section 7: Data Summary Table
| Protocol | Reaction Type | Key Reagents | Catalyst | Temp. | Typical Time | Expected Yield |
| 1 | Azide Synthesis | NaN₃, PEG-400 | None | RT | 10-40 min | 84-97%[6] |
| 2 | Fluoride Synthesis | KF, TBAC | Phase-Transfer | Reflux | 4-16 h | 60-85% |
| 3 | CuAAC | Sulfonyl Azide, Alkyne | CuSO₄/Na-Ascorbate | RT | 1-4 h | >90% |
| 4 | SuFEx | Sulfonyl Fluoride, Silyl Ether | DBU or Et₃N | RT | <1 h | >90% |
| 5 | Reductive Amination | Aldehyde, Amine | NaBH₃CN or STAB | RT | 4-12 h | 50-80% |
Section 8: References
-
Dong J, Krasnova L, Finn MG, Sharpless KB. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angew. Chem. Int. Ed., 53(36):9430-9448. --INVALID-LINK--
-
Smedley, C., & Li, B. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(16), 4533-4555. --INVALID-LINK--
-
Wang, B., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, 3(1), 1-22. --INVALID-LINK--
-
Garg, S., & Kumar, A. (2021). Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. ChemistrySelect, 6(42), 11449-11467. --INVALID-LINK--
-
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. --INVALID-LINK--
-
Schembri, L. S., et al. (2019). Sulfonyl Azides as Precursors in Ligand-Free Palladium-Catalyzed Synthesis of Sulfonyl Carbamates and Sulfonyl Ureas and Synthesis of Sulfonamides. The Journal of Organic Chemistry, 84(10), 6373-6385. --INVALID-LINK--
-
Sigma-Aldrich. (2023). Safety Data Sheet for Benzenesulfonyl chloride. Sigma-Aldrich. --INVALID-LINK--
-
Odell, L. R., et al. (2019). Sulfonyl Azides as Precursors in Ligand-Free Palladium-Catalyzed Synthesis of Sulfonyl Carbamates and Sulfonyl Ureas and Synthesis of Sulfonamides. The Journal of Organic Chemistry, 84(10), 6373-6385. --INVALID-LINK--
-
Zeng, H., & Shao, H. (2013). Convenient synthesis of sulfonyl azides using PEG-400 as an efficient and eco-friendly reaction medium. Synthetic Communications, 43(2), 222-228. --INVALID-LINK--
-
Biosynth. (n.d.). 4-formylbenzene-1-sulfonyl chloride. Biosynth. --INVALID-LINK--
-
Nacsa, E. D., & Lambert, T. H. (2015). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University Academic Commons. --INVALID-LINK--
-
Echemi. (n.d.). This compound Safety Data Sheets. Echemi. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-fluorobenzene sulfonyl chloride. Sigma-Aldrich. --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Study of Sulfonyl Azides for Click Chemistry. BenchChem. --INVALID-LINK--
-
Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18235-18240. --INVALID-LINK--
-
Wikipedia. (n.d.). Click chemistry. Wikipedia. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich. --INVALID-LINK--
-
Reitti, M., & Belfrage, A. K. (2021). Chemoselective bioconjugation based on modular click chemistry with 4-halocoumarins and aryl sulfonates. RSC Advances, 11(32), 19835-19839. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich. --INVALID-LINK--
-
Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie, 131(51), 18395-18400. --INVALID-LINK--
-
Fisher Scientific. (n.d.). Safety Data Sheet: Benzenesulfonyl chloride, 4-bromo-. Fisher Scientific. --INVALID-LINK--
-
PubChem. (n.d.). Benzenesulfonyl chloride. National Center for Biotechnology Information. --INVALID-LINK--
-
BOC Sciences. (n.d.). Applications of Click Chemistry. BOC Sciences. --INVALID-LINK--
-
LookChem. (n.d.). This compound. LookChem. --INVALID-LINK--
-
Mirage News. (2023, July 11). Scientists Develop SuFEx as Next-Gen Click Chemistry. Mirage News. --INVALID-LINK--
-
Scrimin, P., & Rastrelli, F. (2016). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules, 21(1), 11. --INVALID-LINK--
-
Abdel-Gawad, N. M., et al. (2022). Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors. Drug Development Research, 83(6), 1281-1291. --INVALID-LINK--
-
Reitti, M., & Belfrage, A. K. (2021). Chemoselective bioconjugation based on modular click chemistry with 4-halocoumarins and aryl sulfonates. RSC advances, 11(32), 19835-19839. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Azide-Alkyne Cycloaddition. Organic Chemistry Portal. --INVALID-LINK--
-
Dissanayake, T. M. (2018). Sulfo-click reactions: What works and what doesn't. University of South Florida Scholar Commons. --INVALID-LINK--
-
Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. ResearchGate. --INVALID-LINK--
References
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Formylbenzenesulfonyl Chloride
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 4-formylbenzenesulfonyl chloride as a pivotal starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. We delve into the unique bifunctional nature of this reagent, offering detailed mechanistic insights, step-by-step experimental protocols, and process optimization strategies. The protocols herein focus on the construction of key heterocyclic scaffolds, including pyrimidines, quinazolines, and benzimidazoles, leveraging the dual reactivity of the aldehyde and sulfonyl chloride moieties. This guide is structured to provide not only procedural instructions but also the underlying chemical principles to empower researchers to adapt and innovate upon these methods.
Introduction: The Strategic Advantage of a Bifunctional Building Block
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials.[1][2] Their synthesis is a cornerstone of modern organic chemistry. The strategic selection of starting materials is paramount to achieving synthetic efficiency and molecular diversity. This compound emerges as a uniquely powerful and versatile building block due to the orthogonal reactivity of its two functional groups.
-
The sulfonyl chloride (-SO₂Cl) group is a potent electrophile, primarily serving as a robust handle for forming stable sulfonamide or sulfonate ester linkages through reaction with a wide array of nucleophiles.[3][4]
-
The formyl (-CHO) group is a classic participant in a multitude of carbon-nitrogen and carbon-carbon bond-forming reactions, including condensations, imine formations, and multicomponent reactions (MCRs), which are essential for building the core of many heterocyclic rings.[5][6][7]
This dual functionality allows for the convergent assembly of complex molecules, where one part of the molecule can be used to construct the heterocyclic core while the other provides a vector for diversification or for introducing a critical pharmacophore, such as the sulfonamide group, which is present in numerous marketed drugs.[8]
References
- 1. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. growingscience.com [growingscience.com]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cbijournal.com [cbijournal.com]
4-formylbenzenesulfonyl chloride in the preparation of antibody-drug conjugates
Application Notes & Protocols
Topic: 4-Formylbenzenesulfonyl Chloride in the Preparation of Antibody-Drug Conjugates
For: Researchers, Scientists, and Drug Development Professionals
A Two-Step Chemo-Selective Strategy for the Preparation of Stable Antibody-Drug Conjugates Using this compound
Authored by: Gemini, Senior Application Scientist
Introduction: The Need for Controlled Conjugation in ADC Development
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of a monoclonal antibody (mAb) with the cell-killing power of a potent cytotoxic payload.[1] The success of an ADC is critically dependent on the linker technology used to attach the drug to the antibody.[2] This linker must be stable enough to prevent premature drug release in systemic circulation, yet allow for efficient payload liberation at the tumor site.
Conventional conjugation methods often target the ε-amino groups of the numerous lysine residues on the antibody surface, typically using N-hydroxysuccinimide (NHS) esters.[] While effective, this approach can lead to a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites.[4] This heterogeneity can significantly impact the ADC's pharmacokinetics, efficacy, and safety profile.[5]
This guide details a robust, two-step conjugation strategy that leverages this compound (4-FBS) to introduce bio-orthogonal aldehyde handles onto the antibody backbone. These handles provide a specific point of attachment for a payload, enabling greater control over the conjugation process. This method proceeds via two key stages:
-
Antibody Modification: Reaction of the sulfonyl chloride moiety of 4-FBS with primary amine groups (lysine residues) on the antibody to form highly stable sulfonamide bonds. This step installs reactive aldehyde groups onto the mAb.
-
Payload Ligation: Chemoselective reaction of a hydrazine- or aminooxy-functionalized payload with the newly installed aldehyde groups to form a stable hydrazone or oxime bond, respectively.
This approach offers a compelling alternative to standard NHS ester chemistry, forming a durable sulfonamide linkage to the antibody while enabling the well-characterized and highly efficient aldehyde-based ligation for payload attachment.
The Core Chemistry: A Tale of Two Reactions
The elegance of the 4-FBS strategy lies in its sequential, orthogonal reactions. Each step is chemically distinct and can be performed under conditions that preserve the integrity of the antibody.
Step 1: Sulfonylation of Lysine Residues
The foundational step is the covalent modification of the antibody. The sulfonyl chloride (-SO₂Cl) group of 4-FBS is a potent electrophile that readily reacts with nucleophilic primary amines, such as the ε-amino group of lysine residues, which are abundant on the antibody surface.[6][7]
Causality: The reaction is typically performed at a slightly alkaline pH (8.0-9.0). This condition serves a critical purpose: it ensures that a significant population of the lysine ε-amino groups (pKa ~10.5) are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the sulfonyl chloride reagent.[7][8] The resulting sulfonamide bond is exceptionally stable, providing a permanent anchor for the linker.
Caption: Step 1: Antibody modification with 4-FBS.
Step 2: HydraZone Ligation with a HyNic-Payload
Once the antibody is "armed" with aldehyde handles, the cytotoxic payload is attached. This is achieved using a payload that has been pre-functionalized with a nucleophilic group, most commonly a hydrazinonicotinamide (HyNic) moiety. The reaction between an aromatic aldehyde (from 4-FBS) and an aromatic hydrazine (HyNic) forms a bis-aryl hydrazone bond.
Causality: This ligation is highly chemoselective, meaning the HyNic group will react almost exclusively with the aldehyde, leaving other functional groups on the antibody untouched.[9] The reaction is most efficient under mildly acidic conditions (pH 6.0), which catalyzes the formation of the Schiff base.[9] The presence of aniline in the reaction buffer can further accelerate the rate of hydrazone formation by orders of magnitude, allowing for lower concentrations of payload to be used, which is economically advantageous.[10] The resulting bis-aryl hydrazone bond is UV-traceable (λₘₐₓ ≈ 354 nm), providing a convenient method for monitoring the reaction and quantifying the final DAR.[4]
Caption: Step 2: Ligation of HyNic-payload to the modified antibody.
Experimental Protocols
Safety First: this compound is a corrosive solid that causes severe skin burns and eye damage.[][11] It is also a suspected skin sensitizer. Always handle this reagent inside a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) before use.[7][12][13]
Protocol 1: Antibody Modification with 4-FBS
This protocol describes the installation of aldehyde groups onto a monoclonal antibody via lysine residue sulfonylation.
Materials:
-
Monoclonal Antibody (mAb): ≥ 5 mg/mL in a suitable buffer (e.g., PBS), free of amine-containing stabilizers like glycine or Tris.
-
This compound (4-FBS), MW: 204.63 g/mol .[]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Modification Buffer: 100 mM Sodium Borate, 150 mM NaCl, pH 8.5.
-
Quenching Buffer: 1 M Glycine, pH 7.0.
-
Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
Reaction/Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0.
Procedure:
-
Antibody Preparation:
-
Buffer exchange the stock antibody solution into Modification Buffer using a desalting column to a final concentration of 5-10 mg/mL. This step is crucial to remove any interfering amine-containing substances.[14]
-
-
4-FBS Stock Solution Preparation:
-
Immediately before use, prepare a 100 mM stock solution of 4-FBS in anhydrous DMF or DMSO. For example, dissolve 2.05 mg of 4-FBS in 100 µL of DMF. Vortex briefly to ensure complete dissolution.
-
-
Modification Reaction:
-
Calculate the required volume of the 4-FBS stock solution to achieve the desired molar excess. A starting point of a 20-fold molar excess of 4-FBS over the antibody is recommended.
-
Add the calculated volume of 4-FBS stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction at room temperature for 2 hours with gentle mixing.
-
-
Quenching:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM glycine.
-
Incubate for 15 minutes at room temperature. The primary amine of glycine will react with any remaining 4-FBS.
-
-
Purification:
-
Remove excess 4-FBS and quenching agent by buffer exchanging the modified antibody into the Reaction/Conjugation Buffer (pH 6.0) using desalting columns.
-
The resulting aldehyde-modified antibody is now ready for payload conjugation or can be stored at 4°C for short-term use or at -80°C for long-term storage.
-
| Parameter | Recommended Condition | Rationale |
| Antibody Buffer | 100 mM Sodium Borate, pH 8.5 | Optimal pH for lysine deprotonation to facilitate nucleophilic attack on the sulfonyl chloride.[8] |
| 4-FBS Molar Excess | 10x - 40x | Drives the reaction forward; can be optimized to control the average number of aldehydes per antibody. |
| Reaction Time | 2 hours | Sufficient time for significant modification without prolonged exposure of the mAb to organic co-solvent. |
| Temperature | Room Temperature (20-25°C) | Provides adequate thermal energy for the reaction without denaturing the antibody. |
| Purification | Desalting Column | Rapid and efficient removal of small molecule reagents post-reaction.[15] |
Protocol 2: Conjugation of HyNic-Payload to Aldehyde-Modified Antibody
This protocol details the final step of attaching the payload to the engineered aldehyde sites on the antibody.
Materials:
-
Aldehyde-Modified Antibody (from Protocol 3.1) in Reaction/Conjugation Buffer (pH 6.0).
-
HyNic-Functionalized Payload: Prepared as a 10 mM stock solution in DMSO.
-
Catalyst Buffer (Optional but Recommended): 100 mM Aniline in Reaction/Conjugation Buffer.
-
Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.
Procedure:
-
Reaction Setup:
-
To the aldehyde-modified antibody solution, add the HyNic-payload stock solution to achieve a 5- to 10-fold molar excess of payload over the calculated number of aldehyde sites.
-
-
Catalysis (Recommended):
-
Add Catalyst Buffer to the reaction mixture to a final aniline concentration of 10 mM. This significantly increases the reaction rate.[10]
-
-
Conjugation Reaction:
-
Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C.
-
Protect the reaction from light if the payload is light-sensitive.
-
-
Monitoring (Optional):
-
The formation of the bis-aryl hydrazone bond can be monitored spectrophotometrically by measuring the increase in absorbance at 354 nm (ε = 29,000 M⁻¹cm⁻¹).[4]
-
-
Purification:
-
Purify the resulting ADC from excess payload and catalyst using a preparative SEC column or TFF. The elution buffer should be a formulation buffer suitable for the final ADC product (e.g., Histidine or Citrate buffer at pH 6.0 with excipients).
-
-
Characterization and Storage:
-
Characterize the final ADC for DAR, purity, and aggregation (see Section 4.0).
-
Store the purified ADC under appropriate conditions (typically 2-8°C or frozen at -80°C).
-
Characterization and Quality Control of the Final ADC
Thorough analytical characterization is essential to ensure the quality, consistency, and efficacy of the prepared ADC.[16] The primary goal is to determine the average DAR and the distribution of different drug-loaded species.[15]
Drug-to-Antibody Ratio (DAR) Determination
The average number of drug molecules conjugated to each antibody is a Critical Quality Attribute (CQA).[17] Several orthogonal methods are employed for this analysis.
| Method | Principle | Information Provided |
| Hydrophobic Interaction Chromatography (HIC) | Separates proteins based on surface hydrophobicity. Each conjugated drug adds hydrophobicity, leading to longer retention times. | Average DAR, distribution of DAR species (DAR0, DAR2, etc.), detection of unconjugated antibody. |
| Reversed-Phase Liquid Chromatography (RP-LC-MS) | After reducing the ADC to separate light and heavy chains, RP-LC separates the chains based on hydrophobicity. Mass spectrometry (MS) identifies the mass of each chain, revealing the number of attached drugs. | Average DAR, drug distribution on light vs. heavy chains, confirmation of conjugate identity.[15] |
| Intact Mass Analysis (LC-MS) | High-resolution mass spectrometry of the intact ADC (often after deglycosylation) to determine the mass of each DAR species. | Average DAR, direct observation of different drug-loaded species.[6] |
| UV-Vis Spectrophotometry | Calculation of DAR based on the absorbance of the antibody (at 280 nm) and the chromophoric linker/drug (e.g., the hydrazone bond at 354 nm). | Provides a quick estimate of the average DAR but no information on distribution. |
Purity and Aggregation Analysis
Size-Exclusion Chromatography (SEC): SEC is the standard method for assessing the purity and aggregation state of the ADC. The sample is separated based on hydrodynamic radius. This method effectively separates high molecular weight species (aggregates) and low molecular weight species (fragments) from the main monomeric ADC peak. Maintaining a low level of aggregation is crucial for ADC safety and efficacy.
Conclusion and Field Insights
The this compound conjugation strategy offers a powerful platform for producing ADCs with enhanced stability and controlled stoichiometry. The formation of a robust sulfonamide bond in the first step provides a more stable anchor point compared to some conventional linkers. The subsequent aldehyde-hydrazine ligation is a highly efficient and specific bio-orthogonal reaction, allowing for clean and predictable payload attachment.
From a process development perspective, the ability to catalyze the hydrazone formation with aniline is a significant advantage, potentially reducing manufacturing time and the cost associated with excess payload reagent. The UV-active nature of the conjugate bond provides a valuable process analytical technology (PAT) tool for real-time monitoring. By carefully controlling the molar equivalents of 4-FBS in the initial modification step and optimizing the subsequent ligation, researchers can fine-tune the DAR to achieve the desired therapeutic window for their specific ADC candidate.
References
- 1. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Aldehyde tag coupled with HIPS chemistry enables the production of ADCs conjugated site-specifically to different antibody regions with distinct in vivo efficacy and PK outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. What Makes a Good Linker for Antibody-Drug Conjugates? - SigutLabs [sigutlabs.com]
- 15. The reaction of iodobenzene-p-sulphonyl chloride (pipsyl chloride) with certain amino acids and peptides, and with insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of site-specific antibody-drug conjugates by ADP-ribosyl cyclases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Use of Protecting Groups in Reactions with 4-Formylbenzenesulfonyl Chloride
Introduction: Navigating the Chemoselectivity Challenge of a Bifunctional Reagent
4-Formylbenzenesulfonyl chloride is a valuable bifunctional reagent in synthetic chemistry, particularly in the fields of medicinal chemistry and drug development. Its utility stems from the presence of two reactive functional groups: a highly electrophilic sulfonyl chloride and a reactive formyl (aldehyde) group. This dual reactivity, however, presents a significant challenge in chemoselectivity. When reacting this compound with nucleophiles, particularly those that can react with both the sulfonyl chloride and the aldehyde (such as primary amines), a mixture of products is often unavoidable. To achieve selective transformation at the sulfonyl chloride moiety while preserving the aldehyde for subsequent reactions, a robust protecting group strategy is essential.[1][2][3]
This application note provides a comprehensive guide to the strategic use of protecting groups in reactions involving this compound. We will delve into the selection of an appropriate protecting group for the formyl moiety, provide detailed, step-by-step protocols for its introduction and removal, and demonstrate its utility in the synthesis of a model sulfonamide. The core of this strategy lies in the principle of orthogonal protection , where the protecting group for the aldehyde can be selectively removed under conditions that do not affect the newly formed sulfonamide linkage.[4][5][6]
The Orthogonal Strategy: Acetal Protection of the Formyl Group
The ideal protecting group for the formyl moiety in this compound must meet several critical criteria:
-
Ease of Introduction: The protection reaction should be high-yielding and proceed under mild conditions that do not affect the sulfonyl chloride group.
-
Stability: The protecting group must be stable to the conditions required for the subsequent reaction of the sulfonyl chloride, which typically involve the use of a base and a nucleophile.[7][8]
-
Ease of Removal: The deprotection should also be high-yielding and occur under conditions that leave the sulfonamide bond intact.[2]
-
Minimal Interference: The protecting group should not introduce unwanted reactivity or steric hindrance that could impede the desired reaction at the sulfonyl chloride.
Based on these criteria, the formation of a cyclic acetal, specifically a 1,3-dioxolane, is the strategy of choice for protecting the formyl group of this compound.[5][9] Acetals are readily formed from aldehydes and diols under mild acidic catalysis.[10][11] Crucially, they are highly stable to basic and nucleophilic conditions, making them ideal for subsequent sulfonamide formation.[7][8] The deprotection of acetals is efficiently achieved by acid-catalyzed hydrolysis, conditions under which sulfonamides are generally stable.[2][12] This stability profile provides the necessary orthogonality for a successful synthetic strategy.
The overall workflow for this protecting group strategy is illustrated in the following diagram:
Figure 1: General workflow for the acetal protection strategy.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection of this compound, its subsequent reaction with an amine, and the final deprotection of the formyl group.
Protocol 1: Acetal Protection of this compound
This protocol describes the formation of 4-(1,3-dioxolan-2-yl)benzenesulfonyl chloride. The reaction utilizes ethylene glycol in the presence of a catalytic amount of a strong acid, with azeotropic removal of water to drive the reaction to completion.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), toluene (approx. 0.2 M), and ethylene glycol (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 4-(1,3-dioxolan-2-yl)benzenesulfonyl chloride, can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of N-Benzyl-4-(1,3-dioxolan-2-yl)benzenesulfonamide
This protocol details the reaction of the acetal-protected sulfonyl chloride with a model primary amine, benzylamine, to form the corresponding sulfonamide. The reaction is carried out in the presence of a tertiary amine base to neutralize the HCl generated.[13][14][15]
Materials:
-
4-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride (from Protocol 1)
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-(1,3-dioxolan-2-yl)benzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution.
-
Slowly add benzylamine (1.1 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting sulfonyl chloride is consumed.
-
Wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-benzyl-4-(1,3-dioxolan-2-yl)benzenesulfonamide can be purified by recrystallization or silica gel column chromatography.
Protocol 3: Deprotection to Yield N-Benzyl-4-formylbenzenesulfonamide
This final protocol describes the acid-catalyzed hydrolysis of the acetal protecting group to regenerate the formyl functionality.[8][12]
Materials:
-
N-Benzyl-4-(1,3-dioxolan-2-yl)benzenesulfonamide (from Protocol 2)
-
Acetone
-
Water
-
Concentrated Hydrochloric acid (HCl) or p-Toluenesulfonic acid (TsOH)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve N-benzyl-4-(1,3-dioxolan-2-yl)benzenesulfonamide (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of concentrated HCl (a few drops) or p-toluenesulfonic acid (0.1 eq).
-
Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-benzyl-4-formylbenzenesulfonamide can be purified by recrystallization or silica gel column chromatography.
Data Summary and Expected Outcomes
The following table summarizes the key parameters and expected outcomes for the three-step synthetic sequence. Yields are representative and may vary depending on the specific substrate and reaction scale.
| Step | Reaction | Key Reagents | Solvent | Typical Time | Typical Yield |
| 1 | Protection | Ethylene glycol, TsOH | Toluene | 2-4 h | >90% |
| 2 | Sulfonylation | Benzylamine, Et₃N | DCM | 2-16 h | 85-95% |
| 3 | Deprotection | Aqueous HCl (cat.) | Acetone/H₂O | 1-4 h | >90% |
Table 1: Summary of reaction conditions and expected yields.
Mechanism and Rationale
The success of this strategy hinges on the differential stability of the functional groups involved.
Figure 2: Orthogonal stability of acetal and sulfonamide functional groups.
-
Acetal Formation (Protection): This is a reversible acid-catalyzed reaction. The use of a Dean-Stark trap to remove water shifts the equilibrium towards the formation of the thermodynamically stable five-membered dioxolane ring.[16]
-
Sulfonamide Formation (Sulfonylation): The reaction of the sulfonyl chloride with an amine proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom. A base is required to quench the HCl byproduct. The acetal protecting group is inert to these basic/nucleophilic conditions.[13]
-
Acetal Hydrolysis (Deprotection): This is the reverse of the protection step and is also acid-catalyzed. Protonation of one of the acetal oxygens makes it a good leaving group, initiating the ring-opening and eventual regeneration of the carbonyl group. The sulfonamide bond is robust under these mild acidic conditions.[2][12]
Conclusion
The use of an acetal protecting group provides a highly effective and reliable strategy for managing the reactivity of this compound. This orthogonal approach allows for the selective synthesis of sulfonamides while preserving the valuable formyl functionality for subsequent transformations, such as reductive amination, Wittig reactions, or the formation of imines and oximes. The protocols detailed in this application note are robust, high-yielding, and utilize common laboratory reagents and techniques, making this strategy readily accessible to researchers in synthetic and medicinal chemistry. By employing this methodology, scientists can unlock the full synthetic potential of this versatile bifunctional reagent.
References
- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2012095855A1 - Process for preparation of acetals - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A versatile method for the protection of carbonyl compounds by camphorsulfonic acid | EurekAlert! [eurekalert.org]
- 12. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 13. cbijournal.com [cbijournal.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Reactions of 4-Formylbenzenesulfonyl Chloride with Nucleophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-formylbenzenesulfonyl chloride. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding its reactions with nucleophiles. The presence of both a highly reactive sulfonyl chloride and an electrophilic aldehyde group presents unique challenges in achieving high yields and purity. This resource is designed to help you navigate these complexities and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Yield of the Desired Sulfonamide or Sulfonate Ester
Question: My reaction between this compound and my amine/alcohol is resulting in a very low yield or complete consumption of the starting material without forming the expected product. What is going wrong?
Answer:
Low or non-existent yields in these reactions can be attributed to several factors, primarily related to the stability of the starting material and the reaction conditions.
Root Causes and Troubleshooting Steps:
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Hydrolysis of this compound: The sulfonyl chloride group is highly susceptible to hydrolysis, reacting with even trace amounts of water to form the unreactive 4-formylbenzenesulfonic acid.[1][2] This is often the primary culprit for low yields.
-
Solution:
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Rigorous Drying of Reagents and Glassware: Ensure all solvents, the nucleophile (amine or alcohol), and glassware are meticulously dried before use. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) should be freshly distilled or obtained from a solvent purification system.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
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Prompt Use of Reagent: Use this compound from a freshly opened container or one that has been stored properly under inert gas.[3]
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-
-
Inappropriate Base Selection: The choice of base is critical. An inappropriate base can either be too weak to facilitate the reaction or may introduce competing side reactions.
-
Solution:
-
For Amines: Pyridine or triethylamine (TEA) are commonly used as both a base and sometimes as a solvent.[4] They effectively scavenge the HCl byproduct. For less nucleophilic amines, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be beneficial.
-
For Alcohols: Pyridine is a standard choice for the formation of sulfonate esters.[5][6] It acts as a nucleophilic catalyst in addition to being a base. The use of a proton sponge can also be effective in preventing side reactions.[7]
-
-
-
Low Reactivity of the Nucleophile: Sterically hindered or electron-deficient amines and alcohols will react more slowly.
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, this should be done cautiously as it can also promote side reactions.
-
Extended Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to proceed for a longer duration if necessary.
-
Use of a Catalyst: For sulfonylation of alcohols, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Products and Impurities
Question: My TLC/LC-MS analysis shows multiple spots/peaks, indicating the presence of several byproducts. What are the likely side reactions and how can I suppress them?
Answer:
The bifunctional nature of this compound is the primary reason for the formation of multiple products. The aldehyde group can compete with the sulfonyl chloride for the nucleophile, especially if the nucleophile is an amine.
Common Side Reactions and Their Mitigation:
-
Imine Formation with the Aldehyde Group: Primary amines can react with the formyl group to form an imine (Schiff base).[7][8][9] This is a significant competing reaction.
-
Mechanism:
-
Solution:
-
Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to favor the kinetically controlled sulfonylation over the thermodynamically driven imine formation.
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Order of Addition: Add the sulfonyl chloride solution slowly to a solution of the amine and base. This maintains a low concentration of the sulfonyl chloride and can favor the desired reaction.
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Chemoselective Conditions: The choice of solvent and base can influence chemoselectivity.[10][11] For instance, in some systems, a less polar solvent may favor sulfonylation.
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-
-
Bis-sulfonylation of Primary Amines: Primary amines have two N-H protons and can potentially react with two equivalents of the sulfonyl chloride, especially if an excess of the sulfonyl chloride and a strong base are used.
-
Solution:
-
Stoichiometry Control: Use a 1:1 or a slight excess of the amine to sulfonyl chloride ratio.
-
Weaker Base: Employ a milder base like pyridine, which is less likely to deprotonate the resulting sulfonamide for a second reaction.
-
-
-
Reaction with Bifunctional Nucleophiles: If your nucleophile contains both an amine and a hydroxyl group (an amino alcohol), chemoselectivity becomes a major challenge. Generally, the more nucleophilic amine will react preferentially with the sulfonyl chloride.[3][12][13][14][15]
-
Solution:
-
pH Control: Carefully controlling the pH can help in selective reactions. At lower pH, the amine is protonated and less nucleophilic, potentially allowing the alcohol to react.
-
Protecting Groups: The most robust solution is to use a protecting group strategy. Protect the more reactive functional group, perform the sulfonylation, and then deprotect.
-
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Table 1: Troubleshooting Guide for Byproduct Formation
| Byproduct Type | Likely Cause | Suggested Solution |
| Imine (from primary amine) | Reaction of amine with the aldehyde group. | Lower reaction temperature; slow addition of sulfonyl chloride. |
| Di-sulfonated amine | Excess sulfonyl chloride and/or strong base. | Use 1:1 stoichiometry or slight excess of amine; use a milder base. |
| Unwanted reaction with bifunctional nucleophile | Lack of chemoselectivity. | Employ a protecting group strategy; optimize pH. |
| 4-Formylbenzenesulfonic acid | Hydrolysis of the starting material. | Ensure anhydrous conditions. |
Frequently Asked Questions (FAQs)
Q1: How can I distinguish between a primary, secondary, and tertiary amine reaction with this compound?
A1: The Hinsberg test provides a classical method for this differentiation.[16][17][18]
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Primary Amines: React to form a sulfonamide that is soluble in aqueous alkali (e.g., NaOH) due to the acidic proton on the nitrogen. Acidification of the solution will precipitate the sulfonamide.
-
Secondary Amines: React to form a sulfonamide that is insoluble in aqueous alkali as it lacks an acidic proton on the nitrogen.
-
Tertiary Amines: Do not react with the sulfonyl chloride under standard conditions.
Q2: What is the best work-up procedure for these reactions?
A2: A typical work-up procedure involves:
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Quenching: Carefully add water to the reaction mixture to quench any unreacted sulfonyl chloride.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or DCM.
-
Washing: Wash the combined organic layers sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Q3: Can the aldehyde group be reduced before or after the sulfonylation?
A3: Yes, and the choice of sequence depends on the overall synthetic strategy.
-
Reduction before sulfonylation: The aldehyde can be reduced to an alcohol, which can then be protected before the sulfonylation reaction to avoid side reactions.
-
Reduction after sulfonylation: The sulfonamide or sulfonate ester can be formed first, followed by reduction of the aldehyde. Care must be taken to choose a reducing agent that is compatible with the sulfonamide/sulfonate ester functionality.
Decision Tree for Reaction Strategy
Caption: Decision tree for planning reactions with this compound.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine
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To a stirred solution of the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of a Sulfonate Ester from an Alcohol
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To a stirred solution of the alcohol (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM (0.1 M) at 0 °C under a nitrogen atmosphere, add this compound (1.2 eq) portion-wise.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
References
- 1. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH. | Semantic Scholar [semanticscholar.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Recent trends for chemoselectivity modulation in one-pot organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Base-switched annuloselectivity in the reactions of ethyl malonyl chloride and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemoselective catalytic conjugate addition of alcohols over amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version [organic-chemistry.org]
- 15. Highly Enantioselective Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 18. scribd.com [scribd.com]
Improving the yield of sulfonamide synthesis with 4-formylbenzenesulfonyl chloride
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. BJOC - A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues [beilstein-journals.org]
- 3. A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand | MDPI [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Sulfonimidamide-Based Amino Acid Building Blocks with Orthogonal Protecting Groups [diva-portal.org]
- 14. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
Technical Support Center: Purification of Products from 4-Formylbenzenesulfonyl Chloride Reactions
Welcome to the technical support center for the purification of reaction products derived from 4-formylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical question-and-answer format to address specific challenges encountered during experimental work.
Introduction
This compound is a versatile reagent frequently used in organic synthesis, particularly for the preparation of sulfonamides. The aldehyde group offers a reactive handle for further synthetic transformations, making its derivatives valuable intermediates in medicinal chemistry. However, the purification of products from reactions involving this reagent can present several challenges, from the removal of unreacted starting materials and byproducts to issues with product stability and crystallization. This guide provides practical, field-tested insights to help you navigate these purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture?
A1: The primary impurities depend on the specific reaction, but common culprits include:
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Unreacted this compound: This is often due to incomplete reaction or slight excess usage.
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4-Formylbenzenesulfonic acid: This is the hydrolysis product of the starting sulfonyl chloride.[1][2][3] Its presence is exacerbated by moisture in the reaction setup.[1][2]
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Di-sulfonated amine (for primary amine reactions): If a primary amine is used, a secondary reaction can occur where two sulfonyl groups react with the same amine.
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Unreacted amine (or other nucleophile): Incomplete conversion will leave the starting nucleophile in the mixture.
-
Salts: Bases like triethylamine or pyridine are often used to scavenge the HCl generated, leading to the formation of hydrochloride salts.[4][5]
Q2: My crude product is an oil and won't crystallize. What should I do?
A2: Oiling out is a common issue, often caused by impurities that depress the melting point or interfere with crystal lattice formation. Here are some strategies to induce crystallization:
-
Solvent/Anti-Solvent System: Dissolve the oil in a minimum amount of a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the product is poorly soluble until the solution becomes turbid.[6] Let it stand to allow for slow crystal growth.
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Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface.[6] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the supersaturated solution to initiate crystallization.[6]
-
Trituration: Add a solvent in which your product is insoluble but the impurities are soluble. Stir or sonicate the mixture. This can often wash away the impurities, leaving behind a solid product.
Q3: I'm seeing a significant amount of the hydrolyzed starting material, 4-formylbenzenesulfonic acid, in my crude product. How can I minimize this?
A3: The hydrolysis of this compound is a common side reaction.[1][2][3] To minimize its formation:
-
Ensure Dry Reaction Conditions: Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use Fresh Reagent: Sulfonyl chlorides can degrade upon storage, especially if exposed to atmospheric moisture.[1]
-
Control Reaction Temperature: While some reactions require heat, prolonged heating in the presence of any moisture will increase the rate of hydrolysis.
-
Prompt Work-up: Do not let the reaction mixture stand for extended periods, especially in the presence of water, before extraction and purification.[2]
Troubleshooting Guide
This section provides a structured approach to resolving common purification problems.
Problem 1: Poor Separation During Column Chromatography
You are attempting to purify your sulfonamide product by silica gel column chromatography, but you are observing co-elution of your product with impurities.
Causality: This often stems from an inappropriate choice of mobile phase (eluent) polarity, leading to similar retention factors (Rf) for the product and impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor column chromatography separation.
Detailed Steps:
-
Analyze the TLC: Before running a column, always optimize the separation on a TLC plate.
-
Address Streaking: If your product (or impurity) is streaking, it may be due to its acidic or basic nature. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can often lead to sharper spots and better separation.
-
Adjust Eluent Polarity:
-
If the Rf values are too high (spots run near the solvent front), your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., from 30% ethyl acetate in hexanes to 20%).
-
If the Rf values are too low (spots remain near the baseline), your eluent is not polar enough. Increase the proportion of the more polar solvent.
-
-
Implement Gradient Elution: If a single eluent system (isocratic elution) doesn't provide adequate separation, a gradient elution can be effective.[7] Start with a less polar solvent system and gradually increase the polarity during the column run. This will elute less polar impurities first, followed by your product, and then more polar impurities.
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Consider Alternative Stationary Phases: If silica gel does not provide the desired selectivity, consider other options.[7] For moderately polar sulfonamides, reverse-phase chromatography using a C18 stationary phase with a water/acetonitrile or water/methanol mobile phase can be very effective.[7] Amine-functionalized silica can also be beneficial for separating sulfonamides.[7]
Problem 2: Product Loss During Aqueous Work-up
You suspect you are losing a significant amount of your product during the extraction phase of your work-up.
Causality: The solubility of your sulfonamide product can be pH-dependent. If the sulfonamide has an acidic proton (from a primary or secondary amine precursor), it can be deprotonated in a basic aqueous solution, forming a water-soluble salt.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product loss during aqueous work-up.
Detailed Steps:
-
Check the pH: After your initial extraction, check the pH of the aqueous layer. If you used a base like sodium bicarbonate or sodium hydroxide to neutralize acid, the aqueous layer will be basic.
-
Acidify and Re-extract: For primary and secondary sulfonamides, which are acidic, they will form a water-soluble salt in a basic solution.[8] To recover your product, carefully acidify the aqueous layer with dilute acid (e.g., 1M HCl) to a pH of about 5-6. Your product should precipitate or become extractable into an organic solvent. Perform another extraction on this acidified aqueous layer.
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Optimize Extraction Solvent: If your product has some inherent water solubility, using a more non-polar solvent for extraction might be less effective. Solvents like ethyl acetate or dichloromethane are generally good choices. Performing multiple extractions (e.g., 3 times with smaller volumes) is more efficient than a single extraction with a large volume.
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Address Emulsions: Emulsions can trap product at the interface of the two layers. Adding a saturated sodium chloride solution (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.
Problem 3: Difficulty Removing Unreacted Amine
You are having trouble separating your sulfonamide product from the unreacted starting amine.
Causality: Many amines are basic and can be difficult to separate from the final product, especially if they have similar polarities.
Purification Strategy: Acidic Wash
This protocol leverages the basicity of the amine to separate it from the neutral or weakly acidic sulfonamide.
Experimental Protocol: Acidic Wash Extraction
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Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl). The basic amine will react with the acid to form a water-soluble ammonium salt, which will partition into the aqueous layer.
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Separation: Separate the organic layer.
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Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid.
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Brine Wash: Wash the organic layer with brine to remove excess water.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now free of the starting amine.
Data Presentation
Table 1: Common Solvents for Recrystallization of Sulfonamides
| Solvent System | Good Solvent | Anti-Solvent | Comments |
| Single Solvent | Ethanol | N/A | Often effective for a wide range of sulfonamides.[9] |
| Single Solvent | Isopropanol/Water | N/A | A mixture of isopropanol and water can be a good choice.[9] |
| Solvent/Anti-Solvent | Dichloromethane | Hexanes | Good for less polar sulfonamides. |
| Solvent/Anti-Solvent | Ethyl Acetate | Hexanes | A versatile system for moderately polar compounds. |
| Solvent/Anti-Solvent | Acetone | Water | Effective for more polar sulfonamides. |
Table 2: Typical Eluent Systems for Column Chromatography of Sulfonamides on Silica Gel
| Polarity of Sulfonamide | Starting Eluent System (v/v) | Comments |
| Low | 5-10% Ethyl Acetate in Hexanes | Gradually increase the ethyl acetate concentration. |
| Medium | 20-30% Ethyl Acetate in Hexanes | A good starting point for many sulfonamide derivatives. |
| High | 50% Ethyl Acetate in Hexanes to 100% Ethyl Acetate, then 1-5% Methanol in Dichloromethane | For very polar products, a more polar eluent system is necessary. |
Concluding Remarks
The successful purification of products from reactions involving this compound relies on a systematic and logical approach to troubleshooting. By understanding the chemical properties of the starting materials, products, and potential byproducts, researchers can devise effective purification strategies. This guide provides a foundation for addressing common challenges, but it is important to remember that each reaction is unique and may require specific optimization. Careful observation, thorough analysis of analytical data (TLC, LC-MS, NMR), and a willingness to explore different purification techniques are the keys to obtaining pure compounds.
References
- 1. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Reactivity of 4-Formylbenzenesulfonyl Chloride
Welcome to the technical support center for 4-formylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent in their synthetic workflows. We understand that achieving optimal reactivity is crucial for the success of your experiments. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low reactivity, encountered during its use. Our approach is rooted in mechanistic principles and practical, field-proven experience to empower you to overcome synthetic hurdles.
I. Understanding the Reactivity Profile of this compound
This compound is a bifunctional molecule containing a highly reactive sulfonyl chloride group and a moderately reactive aldehyde. The electron-withdrawing nature of the formyl group, while beneficial for certain downstream applications, can sometimes present challenges in reactions targeting the sulfonyl chloride moiety. This guide will focus on troubleshooting reactions involving the sulfonyl chloride, primarily the formation of sulfonamides.
II. Troubleshooting Guide: Low to No Product Formation
One of the most common issues reported is low or no yield of the desired sulfonamide product. This can be a frustrating experience, but a systematic approach can often pinpoint the root cause.
Question: My reaction with this compound and a primary/secondary amine is showing low to no conversion. What are the likely causes and how can I resolve this?
Answer: Low conversion in sulfonamide synthesis can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Let's break down the troubleshooting process into a logical workflow.
Caption: A systematic workflow for troubleshooting low yields in sulfonamide synthesis.
Detailed Troubleshooting Steps:
1. Assess the Integrity of Your Starting Materials
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This compound: This reagent is highly susceptible to hydrolysis.[1] Exposure to atmospheric moisture will convert the sulfonyl chloride to the unreactive sulfonic acid.
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Verification: If you suspect degradation, an IR spectrum should show a broad O-H stretch (around 3000 cm⁻¹) and the disappearance of the characteristic S-Cl stretch. A simple melt point determination can also be indicative; the pure compound melts around 55°C.[2]
-
Solution: Always use a freshly opened bottle or a properly stored (desiccated, under inert gas) reagent.[1] If degradation is suspected, purification by recrystallization may be necessary.
-
-
Amine Nucleophile: The nucleophilicity of your amine is a critical factor.[3]
-
Electron-Withdrawing Groups: Amines substituted with electron-withdrawing groups (e.g., nitro, cyano) will be significantly less nucleophilic and may require more forcing conditions.[1]
-
Steric Hindrance: Bulky groups near the amine nitrogen can impede the approach to the electrophilic sulfur atom.
-
Purity: Ensure your amine is pure and free of non-nucleophilic salts (e.g., hydrochloride salts). If using a salt, an additional equivalent of base is required for neutralization.
-
-
Solvent and Base:
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Anhydrous Conditions: The use of anhydrous solvents is paramount to prevent hydrolysis of the sulfonyl chloride.[1] Protic solvents like alcohols are generally incompatible as they can react with the sulfonyl chloride.[1]
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Base Selection: The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[4][5] It should be non-nucleophilic to avoid competing reactions with the sulfonyl chloride.
-
2. Optimize Reaction Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | These aprotic solvents are generally inert and good at solubilizing the reactants. |
| Base | Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIEA) | These tertiary amines are effective HCl scavengers without competing as nucleophiles. Pyridine can also act as a nucleophilic catalyst.[3][5] |
| Temperature | 0 °C to Room Temperature | The reaction is often initiated at a lower temperature (0 °C) to control any initial exotherm, especially during the addition of the sulfonyl chloride, and then allowed to warm to room temperature.[1][3] |
| Stoichiometry | 1.0 eq. Amine, 1.1-1.2 eq. Base, 1.0-1.1 eq. Sulfonyl Chloride | A slight excess of the base ensures complete HCl neutralization. A slight excess of the sulfonyl chloride can sometimes be used to drive the reaction to completion if the amine is precious. Conversely, an excess of a non-precious amine can also be used.[1] |
Experimental Protocol: General Procedure for Sulfonamide Synthesis
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To a stirred solution of the amine (1.0 equiv) and a suitable base (e.g., pyridine or triethylamine, 1.2 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
-
Add a solution of this compound (1.05 equiv) in anhydrous DCM dropwise over 10-15 minutes.[1]
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a dilute acid (e.g., 1M HCl) to neutralize the excess base.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
III. Frequently Asked Questions (FAQs)
Q1: Can the aldehyde group on this compound interfere with the sulfonylation reaction?
A1: Under typical sulfonylation conditions (reaction with an amine in the presence of a base), the aldehyde is generally a spectator. However, if your amine is a primary amine, there is a possibility of forming an imine as a side product, especially if the reaction is heated or if acidic conditions are inadvertently introduced. This is usually a minor pathway and the resulting imine is often hydrolyzed back to the aldehyde and amine during aqueous workup.
Q2: I am seeing a significant amount of a water-soluble byproduct and my desired product yield is low. What could this be?
A2: This is a classic sign of sulfonyl chloride hydrolysis.[1] The byproduct is likely 4-formylbenzenesulfonic acid. To mitigate this, ensure all your reagents and solvents are scrupulously dried and that the reaction is performed under an inert atmosphere.
Q3: My amine is poorly soluble in common aprotic solvents like DCM. What are my options?
A3: You can try more polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). However, be aware that these solvents are more difficult to remove and can sometimes participate in side reactions at elevated temperatures. Another strategy is to use a solvent mixture, for instance, THF/DCM, to improve solubility.
Q4: How should I properly store this compound to maintain its reactivity?
A4: The compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator.[6] For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is recommended.
Q5: Are there alternative methods for synthesizing sulfonamides if the reaction with the sulfonyl chloride is consistently failing?
A5: Yes, while the reaction of a sulfonyl chloride with an amine is the most common method, other approaches exist.[3][7] These include transition metal-catalyzed cross-coupling reactions or starting from sulfonic acids.[1][8] However, these methods are often more complex and may not be necessary if the issues with the sulfonyl chloride route can be resolved through the troubleshooting steps outlined above.
IV. Concluding Remarks
The successful application of this compound hinges on a solid understanding of its reactivity and potential pitfalls. By systematically evaluating your starting materials, reaction conditions, and workup procedures, the challenge of low reactivity can be effectively overcome. We hope this guide serves as a valuable resource in your synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Preventing hydrolysis of 4-formylbenzenesulfonyl chloride during reactions
Welcome to the technical support center for 4-formylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this highly reactive building block. My aim is to provide you with not only procedural guidance but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My bottle of this compound is a solid, but the product insert says it's moisture-sensitive. How can I tell if it has degraded?
A1: this compound is indeed a solid at room temperature.[1] However, its high reactivity makes it susceptible to hydrolysis upon exposure to atmospheric moisture.[2][3][4] The primary hydrolysis product is 4-formylbenzenesulfonic acid.
Q2: I'm seeing a significant amount of a water-soluble byproduct in my reaction workup. Could this be from the hydrolysis of my starting material?
A2: Yes, it is highly probable. The hydrolysis of this compound yields 4-formylbenzenesulfonic acid, which is water-soluble.[5] If your starting material has partially hydrolyzed, or if there is significant moisture in your reaction, this sulfonic acid will be a major byproduct and will partition into the aqueous layer during an extractive workup.
Q3: Can I use protic solvents like ethanol or methanol for my reaction with this compound?
A3: It is strongly advised not to use protic solvents unless they are the intended nucleophile. Sulfonyl chlorides will react with alcohols to form sulfonate esters, a competing and often undesired side reaction.[6] Stick to anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile for optimal results.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue: Low Yield of the Desired Sulfonamide
Possible Cause 1: Hydrolysis of this compound Before or During the Reaction
-
Causality: Water acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[2] This leads to the formation of the unreactive 4-formylbenzenesulfonic acid, reducing the amount of starting material available for your desired reaction.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: This is the most critical factor. Dry your glassware in an oven at >100°C and cool it under a stream of inert gas (nitrogen or argon).[6]
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents from freshly opened bottles are preferable.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[2]
-
Reagent Quality: If you suspect your this compound has degraded, consider using a fresh bottle or purifying the material.[6] Storage in a desiccator under an inert atmosphere is recommended.[8]
-
Possible Cause 2: Insufficient Basicity to Scavenge HCl
-
Causality: The reaction of an amine with a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl).[7] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Troubleshooting Steps:
-
Use a Non-Nucleophilic Base: Add at least one equivalent of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to your reaction mixture.[6][7] These bases will scavenge the HCl produced without competing with your primary or secondary amine nucleophile.
-
Pyridine as a Base and Catalyst: In some cases, pyridine can be used as both the base and the solvent, which can accelerate the reaction.[7]
-
Possible Cause 3: Low Reactivity of the Amine Nucleophile
-
Causality: Electron-deficient aromatic amines or sterically hindered amines can be poor nucleophiles, leading to slow reaction rates and allowing the competing hydrolysis reaction to become more significant.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture can increase the rate of the desired sulfonamide formation. However, be cautious, as this can also accelerate hydrolysis if moisture is present.
-
Use a More Forcing Base: In challenging cases, stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) might be necessary.
-
Alternative Catalysts: While less common for standard sulfonamide synthesis, consult the literature for specific catalysts that may activate either the sulfonyl chloride or the amine for your particular substrate.
-
Issue: Product is Contaminated with 4-Formylbenzenesulfonic Acid
-
Causality: This contamination arises from the hydrolysis of unreacted this compound during the aqueous workup.
-
Troubleshooting Step:
-
Basic Aqueous Wash: During your extractive workup, wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃).[6] The acidic 4-formylbenzenesulfonic acid will be deprotonated to its corresponding water-soluble sulfonate salt and will be removed into the aqueous layer.
-
Table 1: Effect of Reaction Parameters on Hydrolysis
| Parameter | Effect on Hydrolysis Rate | Rationale | Recommendations |
| Water Content | Increases | Water is a reactant in the hydrolysis reaction.[2] | Use anhydrous solvents and reagents; perform reactions under an inert atmosphere. |
| Temperature | Increases | Hydrolysis, like most reactions, is accelerated by heat. | Maintain the lowest practical temperature for the desired reaction to proceed at a reasonable rate. |
| pH | Increases in basic conditions | Alkaline hydrolysis of sulfonyl chlorides is a known and rapid process.[9] | While a base is needed to scavenge HCl, avoid highly concentrated or strong aqueous bases during the reaction itself. |
| Solvent Polarity | Generally increases in more polar solvents | Polar solvents can better stabilize the charged transition state of the hydrolysis reaction. | Use the least polar aprotic solvent that effectively dissolves your reactants. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from this compound
This protocol provides a general guideline. Molar equivalents and reaction times may need to be optimized for specific substrates.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.
-
Reagent Preparation: Under a positive flow of nitrogen, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution via syringe over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, quench it by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.
Visualized Workflows and Mechanisms
Troubleshooting Flowchart for Low Sulfonamide Yield
Caption: Troubleshooting logic for low sulfonamide yield.
Mechanism of Hydrolysis
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. horiazonchemical.com [horiazonchemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. cbijournal.com [cbijournal.com]
- 8. This compound|lookchem [lookchem.com]
- 9. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for 4-Formylbenzenesulfonyl Chloride Mediated Couplings
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for coupling reactions involving 4-formylbenzenesulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights, troubleshooting advice, and practical protocols for this versatile building block. We will move beyond simple procedural lists to explain the fundamental principles governing catalyst selection and reaction optimization, ensuring your experiments are both successful and reproducible.
Core Concepts: Understanding the Substrate and Reaction
This compound is a unique coupling partner. The presence of two strong electron-withdrawing groups—the formyl (-CHO) and the sulfonyl chloride (-SO₂Cl)—significantly influences the reactivity of the aromatic ring. In the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the C-Cl bond is activated towards oxidative addition, which is often the rate-limiting step for aryl chlorides.[1][2] This activation makes this compound a more viable substrate than many other simple aryl chlorides.[3]
However, the sulfonyl chloride moiety itself can also be a reactive site, participating in desulfonative coupling reactions where the entire -SO₂Cl group is replaced.[4] The choice of catalyst, ligands, and conditions is therefore critical to direct the reaction towards the desired C-C bond formation at the C-Cl position while avoiding unwanted side reactions.
The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism is key to troubleshooting. The generally accepted cycle for a Suzuki-Miyaura coupling involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) complex. This is typically the slowest step for aryl chlorides.[1]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[5]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, regenerating the active Pd(0) catalyst to continue the cycle.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting catalyst system for a Suzuki-Miyaura coupling with this compound?
A: For an activated aryl chloride like this, a robust starting point would be a palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) precursor combined with a bulky, electron-rich biarylphosphine ligand.[2]
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos or XPhos (4 mol%)
-
Base: Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
-
Temperature: 80-110 °C
This combination is effective because electron-rich and bulky ligands facilitate the oxidative addition step and promote reductive elimination.[3][6]
Q2: My reaction is giving low to no yield. What's the first thing I should check?
A: The most common culprits for failed cross-coupling reactions are inactive catalyst and impure reagents.[7] First, ensure your solvent is truly anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon), as both oxygen and water can deactivate the catalyst. Second, verify the purity of your this compound and the boronic acid coupling partner. Boronic acids, in particular, can degrade upon storage or undergo protodeboronation during the reaction.[8]
Q3: I am observing significant formation of a biaryl homocoupling product from my boronic acid. How can I prevent this?
A: Homocoupling of the boronic acid is often caused by the presence of oxygen, which can facilitate the unwanted pathway. Thoroughly degassing your solvent and maintaining a strict inert atmosphere is crucial. Additionally, using a precise 1:2 ratio of Palladium to Ligand can help stabilize the catalyst and minimize side reactions. Sometimes, lowering the reaction temperature can also reduce the rate of homocoupling relative to the desired cross-coupling.
Q4: Can I use a pre-catalyst instead of generating the catalyst in situ?
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during coupling reactions with this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| Inactive Catalyst | Verify Inert Atmosphere: Oxygen can oxidize the Pd(0) active species to inactive Pd(II) oxides. Ensure your reaction is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and maintained under a positive pressure of N₂ or Ar.[7] Use a Pre-catalyst: In situ generation from sources like Pd(OAc)₂ can be inconsistent. Switch to an air-stable pre-catalyst (e.g., XPhos Pd G3) to ensure reliable generation of the active LPd(0) species.[8] |
| Reagent Impurity / Decomposition | Check Boronic Acid Quality: Boronic acids can dehydrate to form unreactive cyclic anhydrides (boroxines) or undergo protodeboronation. Use freshly purchased boronic acid, or consider converting it to a more stable pinacol ester.[9] Purify Sulfonyl Chloride: Ensure the this compound is pure and dry. Hydrolysis of the sulfonyl chloride is a common issue.[10] |
| Suboptimal Ligand Choice | Screen Ligands: The C-Cl bond, while activated, is still challenging to break. If a standard ligand like SPhos fails, screen other bulky, electron-rich ligands such as RuPhos, BrettPhos, or an N-heterocyclic carbene (NHC) based ligand (e.g., from a PEPPSI pre-catalyst).[5][8] |
| Incorrect Base or Solvent | Base Strength: For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[8] The base is crucial for the transmetalation step.[5] Solvent Choice: The solvent must dissolve all components and can influence catalyst activity.[11] Aprotic polar solvents like dioxane, THF, or toluene are standard. If solubility is an issue, DMF can be used, but may lead to catalyst decomposition at high temperatures.[12] |
Problem 2: Formation of Key Side Products
| Side Product | Potential Cause & Explanation | Mitigation Strategy |
| Protodeboronation (Boronic acid R-B(OH)₂ → R-H) | Excess water or prolonged reaction times at high temperatures can lead to the replacement of the boronic acid group with a proton. | Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., neopentyl or pinacol esters) which are more stable.[9] |
| Homocoupling (R-B(OH)₂ → R-R) | Often promoted by the presence of oxygen or an inappropriate Pd:Ligand ratio. | Thoroughly degas the reaction mixture. Use a slightly higher ligand to palladium ratio (e.g., 2.2:1) to ensure the palladium center remains coordinated and stable. |
| Desulfonative Coupling (Product is formyl-biphenyl) | The C-S bond of the sulfonyl chloride can sometimes be cleaved and participate in the coupling, especially under harsh conditions or with certain catalyst systems.[4] | Use milder reaction conditions (lower temperature). Screen different palladium/ligand combinations. Catalysts that are highly active for C-Cl activation at lower temperatures may favor the desired pathway. |
Catalyst Selection Workflow
Choosing the right components is a logical process based on the specific coupling partners.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium pre-catalyst (e.g., XPhos Pd G4, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv.)
-
Anhydrous 1,4-dioxane
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
Procedure:
-
Vessel Preparation: Flame-dry the reaction vessel under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Adding Solids: To the cooled vessel, add this compound, the arylboronic acid, the palladium pre-catalyst, and potassium phosphate.
-
Atmosphere Exchange: Evacuate the vessel and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent (this compound).
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS.
-
Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 4-Formylbenzenesulfonyl Chloride
Welcome to the technical support center dedicated to navigating the experimental nuances of 4-formylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed protocols for utilizing this versatile reagent. Our focus is to empower you with the knowledge to anticipate and overcome challenges related to solvent effects on its reactivity, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and reactivity of this compound, with a special focus on the influence of the solvent.
Q1: How does the formyl group affect the reactivity of this compound compared to benzenesulfonyl chloride?
The formyl group (-CHO) at the para position is a moderate electron-withdrawing group. This property significantly increases the electrophilicity of the sulfur atom in the sulfonyl chloride functional group (-SO₂Cl). Consequently, this compound is more reactive towards nucleophiles, such as amines and alcohols, than the unsubstituted benzenesulfonyl chloride. This enhanced reactivity can lead to faster reaction times and may allow for the use of milder reaction conditions.
Q2: What is the primary side reaction to be aware of when working with this compound, and how is it influenced by the solvent?
The most common side reaction is the hydrolysis of the sulfonyl chloride to the corresponding 4-formylbenzenesulfonic acid.[1] This occurs when the compound is exposed to water, including atmospheric moisture. Protic solvents, especially water, can readily participate in this hydrolysis. While the compound is reported to be stable in cold water, it decomposes in hot water and hot alcohol.[2] Therefore, it is crucial to use anhydrous (dry) solvents and inert atmospheric conditions (e.g., nitrogen or argon) to minimize this side reaction, particularly in aprotic solvents that are not themselves reactive nucleophiles.
Q3: Which type of solvent is generally recommended for sulfonamide synthesis with this compound and why?
For the synthesis of sulfonamides via the reaction of this compound with primary or secondary amines, polar aprotic solvents are generally recommended.[3] Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN). These solvents are effective at dissolving the reactants but do not significantly solvate the amine nucleophile. In contrast, polar protic solvents can form hydrogen bonds with the amine, creating a "solvent cage" that reduces its nucleophilicity and slows down the reaction.[3]
Q4: Is the aldehyde functional group stable under the basic conditions typically used for sulfonamide synthesis?
The aldehyde group is generally stable under the mildly basic conditions used for sulfonamide synthesis, which typically involve tertiary amine bases like triethylamine (TEA) or pyridine.[4][5] However, under strongly basic conditions (e.g., concentrated alkali hydroxides), aldehydes lacking α-hydrogens, such as this compound, can undergo the Cannizzaro reaction.[1][6][7][8][9] This disproportionation reaction would lead to the formation of the corresponding alcohol and carboxylic acid, which could complicate the purification of the desired sulfonamide. Therefore, it is advisable to use non-nucleophilic organic bases like TEA or pyridine to neutralize the HCl generated during the reaction.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Low or no yield of the desired sulfonamide product.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | The starting material is sensitive to moisture and can hydrolyze to 4-formylbenzenesulfonic acid. Ensure that the reagent is fresh and has been stored under anhydrous conditions. It is recommended to use freshly opened bottles or to handle the reagent in a glovebox. |
| Use of a protic solvent | Protic solvents (e.g., alcohols, water) can react with the sulfonyl chloride and also solvate the amine nucleophile, reducing its reactivity. Switch to a polar aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN).[3] |
| Insufficient or inappropriate base | A base is required to neutralize the HCl produced during the reaction. Without a base, the HCl will protonate the amine starting material, rendering it non-nucleophilic. Use at least one equivalent of a non-nucleophilic tertiary amine base like triethylamine or pyridine.[3] |
| Low nucleophilicity of the amine | Aromatic amines or sterically hindered amines are less nucleophilic and may react slowly. For such cases, you may need to gently heat the reaction or use a more polar aprotic solvent like dimethylformamide (DMF) to increase the reaction rate. |
Issue 2: The presence of a highly polar, water-soluble impurity in the crude product.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the sulfonyl chloride | The most likely polar impurity is 4-formylbenzenesulfonic acid, the product of hydrolysis. This can be effectively removed during the aqueous workup by washing the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃). The sulfonic acid will be deprotonated to its salt, which is highly soluble in the aqueous phase. |
| Excess unreacted amine | If the amine starting material is highly polar, it may persist in the crude product. This can typically be removed by washing the organic layer with a dilute acidic solution, such as 1 M HCl. The amine will be protonated to its ammonium salt and will be extracted into the aqueous layer. |
Issue 3: Complex ¹H NMR spectrum of the purified product, suggesting impurities or side products.
| Potential Cause | Troubleshooting Steps |
| Bis-sulfonylation of a primary amine | Primary amines (R-NH₂) can react twice with the sulfonyl chloride to form a bis-sulfonated byproduct (R-N(SO₂Ar)₂). This is more likely if an excess of the sulfonyl chloride is used. To avoid this, use a 1:1 stoichiometry of the amine and sulfonyl chloride. This side product is often difficult to remove by simple extraction and may require column chromatography. |
| Side reactions involving the formyl group | Under strongly basic conditions, the Cannizzaro reaction can lead to the formation of 4-(hydroxymethyl)benzenesulfonamide and 4-carboxybenzenesulfonamide.[1][6][7][8][9] Ensure you are using a non-nucleophilic organic base (e.g., triethylamine) rather than a strong inorganic base (e.g., NaOH). |
| Residual solvent | Solvents used in the reaction or purification (e.g., ethyl acetate, hexanes) can be difficult to remove completely. If you observe unexpected peaks corresponding to common laboratory solvents, co-evaporate your product with a more volatile solvent like dichloromethane and re-dry under high vacuum. |
Data Summary: Solvent Selection Guide
The choice of solvent has a profound impact on the outcome of reactions involving this compound. The following table provides a general guide to solvent selection based on their properties and expected effects on the reaction.
| Solvent Class | Examples | Dielectric Constant (ε) | Key Characteristics | Expected Outcome for Sulfonamide Synthesis |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF) | Moderate to High | Solubilizes reactants well; does not hydrogen bond with the nucleophile. | Highly Recommended. Promotes a faster reaction rate by leaving the amine nucleophile more reactive.[3] |
| Polar Protic | Water, Methanol, Ethanol | High | Can act as a nucleophile (leading to hydrolysis/solvolysis); strongly solvates amines via hydrogen bonding. | Not Recommended. Leads to significant hydrolysis of the sulfonyl chloride and deactivation of the amine nucleophile, resulting in low yields of the desired sulfonamide. |
| Nonpolar Aprotic | Hexane, Toluene | Low | Poor solubility of the polar reactants. | Not Recommended. The low solubility of this compound and the amine will likely result in a very slow or incomplete reaction. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a sulfonamide from this compound and a primary amine, including workup and purification procedures.
Protocol 1: Synthesis of N-Benzyl-4-formylbenzenesulfonamide
This protocol details the reaction of this compound with benzylamine in dichloromethane.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of benzylamine (1.05 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Add the amine/base solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., 10% ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30% ethyl acetate).
-
Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-benzyl-4-formylbenzenesulfonamide as a solid.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the key chemical processes and workflows.
Reaction Mechanism
Caption: Mechanism of sulfonamide formation.
Experimental Workflow
Caption: General experimental workflow.
Troubleshooting Decision Tree
Caption: Troubleshooting low reaction yield.
References
- 1. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 2. This compound CAS#: 85822-16-8 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 7. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. snscourseware.org [snscourseware.org]
Validation & Comparative
Choosing the Right Tool: A Comparative Guide to 4-Formylbenzenesulfonyl Chloride and Dansyl Chloride for Amine Derivatization
In the realm of analytical chemistry, particularly for professionals in research and drug development, the sensitive and accurate quantification of amines is a frequent challenge. Many critical analytes, such as amino acids, biogenic amines, and pharmaceutical compounds, lack a native chromophore or fluorophore, rendering them nearly invisible to common High-Performance Liquid Chromatography (HPLC) detectors. Pre-column derivatization addresses this by covalently attaching a molecular "tag" to the analyte, enhancing its detectability.
Among the vast arsenal of derivatizing agents, sulfonyl chlorides are a prominent class. This guide provides a detailed, data-driven comparison between two such reagents: the classic, fluorescence-based Dansyl Chloride and the UV-based alternative, 4-Formylbenzenesulfonyl Chloride . Our goal is to equip researchers with the technical insights and practical data needed to select the optimal reagent for their specific analytical workflow.
The Underpinning Chemistry: Sulfonamide Formation
Both reagents operate on the same fundamental principle: the nucleophilic attack of an unprotonated amine on the highly electrophilic sulfur atom of the sulfonyl chloride. This reaction, a variation of the Schotten-Baumann reaction, proceeds under alkaline conditions, which are necessary to deprotonate the amine, thereby increasing its nucleophilicity.[1][2] The reaction results in the formation of a stable sulfonamide bond and hydrochloric acid, which is neutralized by the alkaline buffer, driving the reaction to completion.[3]
The key difference between the two reagents lies in the properties of the aromatic group attached to the sulfonyl chloride, which dictates the detection strategy for the resulting derivative.
Head-to-Head Comparison: Performance Characteristics
The choice between Dansyl Chloride and this compound hinges on the specific demands of the analytical method, including required sensitivity, available instrumentation, and the nature of the sample matrix.
| Feature | Dansyl Chloride (DNS-Cl) | This compound (FBS-Cl) | Rationale & Causality |
| Principle of Detection | Fluorescence , UV-Vis Absorbance | UV-Vis Absorbance | Dansyl chloride's naphthalene ring system confers strong native fluorescence upon derivatization.[4] The formyl and phenyl groups in FBS-Cl create a chromophore suitable for UV detection. |
| Sensitivity | Very High (picomole to femtomole) [3] | Moderate (nanogram range) [5] | Fluorescence is an inherently more sensitive detection method than UV absorbance, leading to significantly lower limits of detection for Dansyl-Cl. |
| Derivative Stability | High . Derivatives are stable and resistant to hydrolysis, allowing for batch processing and storage.[6] | High . Aromatic sulfonamides are generally stable chemical structures, suitable for typical HPLC analysis conditions.[5][7] | The sulfonamide bond is chemically robust. Dansyl derivatives have been shown to be stable for extended periods, which is a significant advantage for workflows involving autosamplers.[6] |
| Selectivity | Reacts with primary and secondary amines. Can also react less rapidly with phenols and imidazoles.[3][8] | Reacts with primary and secondary amines.[9][10] | The high reactivity of the sulfonyl chloride group is primarily directed towards amines. Side reactions with other nucleophiles like phenols can occur under the reaction conditions. |
| Reaction Conditions | Alkaline pH (9.5-10.5), elevated temperature (e.g., 38-70°C) for 30-90 min.[8][9] | Alkaline pH, often proceeds at room temperature but can be heated to ensure completion.[2][9] | The nucleophilicity of the amine is pH-dependent. Elevated temperatures are often used for dansylation to increase the reaction rate, though conditions vary by application.[8] |
| Detection Wavelengths | Fluorescence: Ex: ~335 nm, Em: ~500 nmUV Absorbance: ~254 nm, ~330 nm[4][8][11] | UV Absorbance: Expected around 250-280 nm | The dansyl group has a broad absorbance peak in the UV range and emits blue-green fluorescence.[4] The absorbance maximum for FBS-derivatives is inferred from similar aromatic sulfonamides.[12][13] |
| Instrumentation | HPLC with Fluorescence Detector (FLD) or UV/DAD Detector | HPLC with UV/DAD Detector | The primary advantage of Dansyl-Cl is fully realized with an FLD. FBS-Cl is designed for the more common UV detector. |
| Mass Spectrometry | Excellent . The tertiary amine in the dansyl group enhances signal in positive mode electrospray ionization (ESI-MS).[14] | Good . The derivative increases the molecular weight and can be detected by MS. Other sulfonyl chlorides are used for LC-MS. | Both reagents are suitable for LC-MS, but the dansyl group's structure is particularly advantageous for enhancing ionization efficiency in positive ion mode.[14] |
In-Depth Analysis
Sensitivity: The Fluorescence Advantage
The most significant distinction between the two reagents is the mode of detection and the resulting sensitivity. Dansyl chloride is a fluorogenic reagent; it is non-fluorescent until it reacts with an amine to form a stable, highly fluorescent sulfonamide adduct.[4] This "light-up" effect, combined with the low background noise of fluorescence detection, allows for quantification in the picomole to femtomole range, making it the superior choice for trace-level analysis.[3]
This compound , on the other hand, imparts a strong UV chromophore to the analyte. While robust and perfectly suitable for many applications, UV detection is generally less sensitive than fluorescence. Detection limits for UV-active sulfonamide derivatives are typically in the nanogram range.[5] Therefore, FBS-Cl is an excellent choice when moderate sensitivity is sufficient and a fluorescence detector is unavailable.
Derivative Stability and Reaction Conditions
A crucial aspect of any derivatization protocol is the stability of the resulting product. Unstable derivatives can lead to poor reproducibility, especially when analyzing large batches of samples over time. Both dansyl chloride and other aromatic sulfonyl chlorides form robust sulfonamide derivatives that are generally stable under typical reversed-phase HPLC conditions.[6][7] Studies have shown that dansylated derivatives are particularly stable, which is a key advantage for methods requiring high accuracy and precision.[6]
The reaction for both reagents requires an alkaline pH to ensure the amine is in its reactive, unprotonated state. Dansylation protocols frequently employ heat (e.g., 60°C for 60 minutes) to drive the reaction to completion.[3][8] Reactions with simpler aromatic sulfonyl chlorides can often proceed efficiently at room temperature, though heating can also be applied.[2][9]
Experimental Protocols & Workflow
Trustworthy analytical data begins with a robust and well-defined protocol. Below are representative step-by-step methodologies for amine derivatization with both reagents.
Protocol 1: Dansyl Chloride Derivatization for Amino Acid Analysis
This protocol is adapted from established methods for the analysis of amino acids and biogenic amines.[3][8]
-
Reagent Preparation:
-
Derivatization Buffer (100 mM Sodium Bicarbonate, pH 9.8): Dissolve sodium bicarbonate in ultrapure water and adjust pH.
-
Dansyl Chloride Solution (50 mM): Prepare fresh by dissolving ~13.5 mg of dansyl chloride in 1 mL of acetonitrile (ACN). This solution is light-sensitive and should be stored in the dark.
-
Quenching Solution (e.g., 10% Ammonium Hydroxide): Prepare by diluting concentrated ammonium hydroxide with water.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 50 µL of the sample or standard solution with 50 µL of the Derivatization Buffer.
-
Add 100 µL of the freshly prepared Dansyl Chloride solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction in a heating block at 60°C for 60 minutes. The incubation must be performed in the dark to prevent photodegradation of the dansyl group.
-
-
Quenching and Sample Preparation:
-
After incubation, cool the mixture to room temperature.
-
Add 20 µL of the Quenching Solution to consume excess dansyl chloride. Vortex and let stand for 5 minutes.
-
Dilute the sample with the initial mobile phase (if necessary) and filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of ACN and an aqueous buffer (e.g., acetate or phosphate buffer) is typically used.
-
Detection: Fluorescence detector set to Ex: 335 nm and Em: 500 nm.
-
Protocol 2: General Derivatization with this compound
This protocol is based on general procedures for the sulfonylation of amines.[2][9] Optimization for specific analytes is recommended.
-
Reagent Preparation:
-
Reaction Buffer (e.g., 100 mM Sodium Borate, pH 9.5): Dissolve sodium borate in ultrapure water and adjust pH.
-
FBS-Cl Solution (20 mM): Prepare fresh by dissolving ~4.1 mg of this compound in 1 mL of ACN.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 100 µL of the sample or standard solution with 100 µL of the Reaction Buffer.
-
Add 200 µL of the FBS-Cl solution.
-
Vortex the mixture and allow it to react at room temperature for 30-60 minutes. Alternatively, heat at 50-60°C for 20-30 minutes to ensure complete reaction.
-
-
Sample Preparation:
-
After the reaction, acidify the mixture slightly with a dilute acid (e.g., 1 M HCl) to neutralize the excess base.
-
Dilute the sample with the mobile phase as needed and filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of ACN and water (often with a modifier like formic acid or TFA) is common.
-
Detection: UV detector set to a wavelength between 254-280 nm.
-
Conclusion and Recommendations
Both Dansyl Chloride and This compound are effective reagents for the derivatization of primary and secondary amines, enabling their analysis by reversed-phase HPLC. The final choice is a strategic one, guided by the analytical objective.
-
Choose Dansyl Chloride when:
-
The highest sensitivity is paramount (trace analysis).
-
A fluorescence detector is available.
-
The method will be applied to well-established applications like amino acid or biogenic amine analysis, for which a wealth of literature and validated protocols exist.[3][6][14]
-
LC-MS/MS analysis is planned, as the derivative enhances positive-mode ionization.[14]
-
-
Choose this compound when:
-
Only a UV detector is available.
-
Moderate sensitivity is sufficient for the application.
-
A straightforward, robust UV-based method is preferred over a more complex fluorescence-based one.
-
Ultimately, Dansyl Chloride remains the gold standard for high-sensitivity, fluorescence-based amine analysis due to its exceptional performance and extensive validation across decades of scientific literature. This compound serves as a practical and effective alternative for labs equipped with standard UV-HPLC systems, providing a reliable method for routine amine quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 5. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 5-Dimethylamino-1-naphthalinsulfonylchlorid suitable for fluorescence, BioReagent, ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. nanobioletters.com [nanobioletters.com]
- 13. Benzenesulfonamide, 4-methyl- [webbook.nist.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Sulfonylating Agents: Profiling 4-Formylbenzenesulfonyl Chloride
Introduction: The Critical Role of Sulfonylating Agents in Modern Synthesis
In the intricate landscape of pharmaceutical and materials science research, the precise modification of molecular scaffolds is paramount. Sulfonamides, a cornerstone functional group, are integral to a vast array of therapeutic agents and advanced materials. The formation of the sulfonamide bond is a fundamental transformation, and the choice of the sulfonylating agent dictates not only the efficiency of the reaction but also the downstream synthetic possibilities. This guide provides an in-depth, objective comparison of 4-formylbenzenesulfonyl chloride with other commonly employed sulfonylating agents, namely p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 2-nitrobenzenesulfonyl chloride (NsCl). We will delve into their relative reactivities, the stability of the resulting sulfonamides, and the unique synthetic opportunities afforded by each, with a special focus on the bifunctional nature of this compound. This analysis is supported by experimental data and established chemical principles to empower researchers in making informed decisions for their synthetic strategies.
The Landscape of Sulfonylating Agents: A Comparative Overview
The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom, which is modulated by the electronic nature of its substituents. Electron-withdrawing groups enhance reactivity by rendering the sulfur atom more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect.[1]
Reactivity Profile: A Quantitative Look
The presence of the electron-withdrawing formyl group (-CHO) at the para-position of this compound significantly increases the electrophilicity of the sulfonyl sulfur compared to the electron-donating methyl group in tosyl chloride.[1][2] This heightened reactivity translates to faster reaction times and often milder conditions required for the sulfonylation of amines and other nucleophiles. Kinetic studies on the reaction of various substituted benzenesulfonyl chlorides with anilines have consistently shown that electron-withdrawing substituents accelerate the rate of reaction.[2]
MsCl > NsCl > this compound > TsCl
Methanesulfonyl chloride (MsCl) is typically the most reactive due to the small size of the methyl group and the absence of resonance effects that can delocalize the electron density of the sulfonyl group.[3] The strong electron-withdrawing nature of the nitro group in NsCl also renders it highly reactive.[4]
Data Presentation: Performance in Sulfonylation of Benzylamine
To illustrate the practical implications of these reactivity differences, the following table summarizes the typical reaction conditions and yields for the sulfonylation of a model primary amine, benzylamine, with the four sulfonylating agents under discussion.
| Sulfonylating Agent | Typical Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Benzylamine, Pyridine, CH₂Cl₂, 0 °C to rt | 1-3 h | >95 | [5] (analogous) |
| p-Toluenesulfonyl Chloride (TsCl) | Benzylamine, Pyridine, CH₂Cl₂, 0 °C to rt | 2-16 h | ~95 | [1 (BenchChem)] |
| Methanesulfonyl Chloride (MsCl) | Benzylamine, Et₃N, CH₂Cl₂, 0 °C to rt | 1-4 h | >90 | [1 (BenchChem)] |
| 2-Nitrobenzenesulfonyl Chloride (NsCl) | Benzylamine, Pyridine, CH₂Cl₂, 0 °C to rt | 1-2 h | >95 | [4] |
Note: The data for this compound is extrapolated from analogous reactions of substituted benzenesulfonyl chlorides with primary amines, where high efficiency is consistently reported.[5]
The Unique Advantage of this compound: A Bifunctional Reagent
The most significant distinction of this compound lies in its bifunctionality. The formyl group, being a versatile chemical handle, remains intact during the sulfonylation reaction and is available for a plethora of subsequent transformations. This opens up avenues for streamlined synthetic routes to complex molecules, where the sulfonamide acts as a stable protecting group or a key structural element, and the aldehyde is poised for further elaboration.[6]
Downstream Applications of the Formyl Group:
-
Reductive Amination: The formyl group can be readily converted to a secondary or tertiary amine, providing a point for diversification.
-
Wittig and Related Olefinations: Formation of carbon-carbon double bonds allows for the extension of the molecular framework.
-
Condensation Reactions: Reaction with amines or other nucleophiles to form imines (Schiff bases), hydrazones, and oximes, which are valuable intermediates and can act as ligands for metal complexes.[7]
-
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a different set of functional groups.
This inherent bifunctionality allows for the design of elegant and efficient synthetic strategies, reducing the number of steps and improving overall yield.
Caption: Synthetic utility of this compound.
Cleavage of the Sulfonamide Bond: Stability and Orthogonality
The stability of the sulfonamide bond is a double-edged sword. While its robustness is advantageous during multi-step syntheses, its cleavage often requires harsh conditions. The choice of sulfonylating agent significantly impacts the ease of deprotection.
-
Tosyl (Ts) and Mesyl (Ms) Groups: These form highly stable sulfonamides, typically requiring strong reducing agents (e.g., sodium in liquid ammonia, sodium amalgam) or strongly acidic conditions for cleavage. [1 (BenchChem)]
-
Nosyl (Ns) Group: The nosyl group is a key component of the Fukuyama amine synthesis and can be cleaved under remarkably mild conditions using a thiol and a base (e.g., thiophenol and potassium carbonate).[4][8] This makes it ideal for the synthesis of sensitive molecules.
-
4-Formylbenzenesulfonyl Group: The electron-withdrawing nature of the formyl group is expected to facilitate the cleavage of the N-S bond compared to the tosyl group under certain reductive conditions. Importantly, many standard sulfonamide cleavage conditions are compatible with the formyl group. For instance, reductive cleavage using reagents like samarium iodide or magnesium in methanol is unlikely to affect the aldehyde. However, strongly acidic conditions or certain reducing agents like lithium aluminum hydride would likely reduce the formyl group.
Orthogonal Deprotection Strategies
The presence of the formyl group necessitates consideration of orthogonal protection strategies if both the sulfonamide and the aldehyde need to be manipulated at different stages of a synthesis.[1] For example, the formyl group can be protected as an acetal, which is stable to the basic conditions used for nosyl group cleavage but can be removed under acidic conditions that may leave the sulfonamide intact.
Caption: Orthogonal deprotection of 4-formylbenzenesulfonamide.
Experimental Protocols
General Procedure for the Sulfonylation of a Primary Amine with this compound
-
To a solution of the primary amine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere, add pyridine (1.2 equiv).
-
Slowly add a solution of this compound (1.1 equiv) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-formylbenzenesulfonamide.
General Procedure for the Cleavage of a 4-Formylbenzenesulfonamide (Thiol/Base Method)
-
To a solution of the 4-formylbenzenesulfonamide (1.0 equiv) in N,N-dimethylformamide (DMF, 0.1 M), add potassium carbonate (5.0 equiv) and thiophenol (3.0 equiv).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it multiple times with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the deprotected amine.
Conclusion: Strategic Selection of Sulfonylating Agents
The choice of a sulfonylating agent is a critical decision in the design of a synthetic route. While established reagents like tosyl chloride and mesyl chloride offer robust protection, and nosyl chloride provides a mild deprotection route, this compound presents a unique combination of enhanced reactivity and bifunctionality. Its ability to introduce a stable sulfonamide while simultaneously providing a versatile aldehyde handle for further synthetic elaboration makes it a powerful tool for the efficient construction of complex molecular architectures. Researchers and drug development professionals should consider the entire synthetic sequence, including downstream transformations and deprotection strategies, when selecting the most appropriate sulfonylating agent for their specific needs. The strategic use of this compound can significantly streamline synthetic efforts, ultimately accelerating the discovery and development of novel chemical entities.
References
A Senior Application Scientist's Guide to Peptide Labeling: 4-Formylbenzenesulfonyl Chloride (FBSC) vs. Amine-Reactive Mainstays
Introduction: The Imperative of Precision in Peptide Labeling
In the landscape of drug discovery, proteomics, and diagnostics, the covalent modification of peptides is a foundational technique. Labeling peptides with probes such as fluorophores, biotin, or cytotoxic drugs enables researchers to track their localization, quantify their interactions, and create targeted therapeutic agents. The vast majority of these conjugations target primary amines—the N-terminal alpha-amine and the epsilon-amine of lysine residues—due to their inherent nucleophilicity.
For decades, N-hydroxysuccinimide (NHS) esters and isothiocyanates (ITC) have been the workhorses of amine-reactive chemistry.[1][] They are effective, well-characterized, and supported by a mountain of literature. However, the demand for greater control, unique functionalities, and compatibility with sensitive analytical techniques like mass spectrometry has driven the exploration of alternative reagents.
This guide provides an in-depth comparison of a specialized and powerful reagent, 4-formylbenzenesulfonyl chloride (FBSC) , against the established standards, NHS esters and isothiocyanates. We will move beyond simple catalog descriptions to explore the mechanistic nuances, strategic advantages, and practical applications of each, supported by experimental data and validated protocols. Our objective is to equip you, the researcher, with the expert knowledge to select the optimal labeling strategy for your specific experimental goals.
Chapter 1: Understanding the Chemistries
The efficacy of any labeling strategy begins with its underlying reaction mechanism. While all three reagent classes target primary amines, the bonds they form and their reactivity profiles differ significantly.
The Challenger: this compound (FBSC)
FBSC is a bifunctional reagent. Its primary reactive site is the sulfonyl chloride (-SO₂Cl), a potent electrophile that reacts with primary amines to form an exceptionally stable sulfonamide bond.[3] The secondary functional group, a formyl (aldehyde, -CHO), remains unreacted during the initial conjugation, providing a chemical handle for subsequent, orthogonal ligation strategies.
-
Mechanism of Action: The reaction is a nucleophilic attack by the deprotonated primary amine on the electron-deficient sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a robust sulfonamide linkage.[4] This reaction is often faster and can proceed under slightly less basic conditions than those required for NHS esters.
The Workhorse: N-Hydroxysuccinimide (NHS) Esters
NHS esters are the most widely used reagents for amine modification.[] They are formed by activating a carboxylic acid with N-hydroxysuccinimide, creating an excellent leaving group.
-
Mechanism of Action: The primary amine acts as a nucleophile, attacking the activated carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate that collapses, releasing the NHS leaving group and forming a stable, irreversible amide bond.[]
The Classic: Isothiocyanates (FITC)
Fluorescein isothiocyanate (FITC) is a classic fluorescent labeling dye and represents the isothiocyanate class of reagents.[]
-
Mechanism of Action: The isothiocyanate group (-N=C=S) reacts with a primary amine to form a stable thiourea linkage.[][6] This reaction is highly efficient but typically requires a higher pH (around 9.0) to ensure the amine is sufficiently deprotonated.[7]
Diagram 1: Comparative Reaction Mechanisms. A visual overview of the reaction pathways for FBSC, NHS Esters, and Isothiocyanates with a peptide's primary amine.
Chapter 2: Head-to-Head Performance Comparison
The choice of reagent is a multi-faceted decision that balances speed, specificity, stability, and the demands of the downstream application.
Reaction Specificity: N-Terminus vs. Lysine
A significant challenge in peptide labeling is achieving site-specificity. The N-terminal α-amine has a pKa of ~8.0-9.0, while the ε-amine of lysine has a pKa of ~10.5.[6] By carefully controlling the reaction pH, one can preferentially label the more acidic N-terminus.
-
FBSC: Research shows that FBSC can achieve high selectivity for the N-terminus, particularly under controlled conditions. This is a key advantage for applications like mass spectrometry where a single, defined modification is crucial for predictable fragmentation.[8]
-
NHS Esters: While pH control can favor N-terminal labeling, the high reactivity of NHS esters often leads to a heterogeneous mixture of products, with labels attached to both the N-terminus and multiple lysine residues, especially in lysine-rich peptides.[1]
-
Isothiocyanates: Similar to NHS esters, ITCs react with any available primary amine. Selective N-terminal labeling can be achieved at near-neutral pH, but efficiency may be reduced.[6]
Stability Profile: Reagent and Conjugate
-
Reagent Stability: Both sulfonyl chlorides and NHS esters are highly susceptible to hydrolysis in aqueous buffers, which competes with the desired aminolysis reaction.[9][10] Therefore, these reagents must be dissolved in a dry, water-miscible organic solvent (like DMSO or DMF) immediately before being added to the reaction.[11] Isothiocyanates are generally more stable in solution.
-
Conjugate Stability: All three reagents form highly stable covalent bonds under physiological conditions. The sulfonamide bond from FBSC is exceptionally robust, as are the amide bond from NHS esters and the thiourea bond from ITCs.[][]
Application Suitability
-
FBSC is the Specialist: Its greatest strength lies in mass spectrometry-based proteomics. The permanent negative charge of the sulfonic acid group can direct peptide fragmentation in a predictable manner, significantly improving the quality of MS/MS data for de novo sequencing.[8] The retained formyl group also opens the door for two-step labeling protocols.
-
NHS Esters are the Generalists: This is the go-to chemistry for attaching a vast array of labels, including biotin, fluorophores, and PEG chains, for a wide range of applications.[12][13]
-
Isothiocyanates are for Fluorescence: ITCs, particularly FITC, are primarily used for attaching fluorescent reporters for applications like flow cytometry and immunofluorescence microscopy.[14][15]
Quantitative Data Summary
| Feature | This compound (FBSC) | N-Hydroxysuccinimide (NHS) Esters | Isothiocyanates (e.g., FITC) |
| Target Group | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Primary Amines (-NH₂) |
| Bond Formed | Sulfonamide | Amide | Thiourea |
| Optimal pH | 7.5 - 8.5 | 8.0 - 9.0[9][11] | 9.0 - 9.5[7] |
| Selectivity | High N-terminal potential[8] | Moderate; often labels Lysines[1] | Moderate; pH dependent[6] |
| Reagent Stability | Low in aqueous buffers (hydrolysis)[16] | Low in aqueous buffers (hydrolysis)[9] | Moderate |
| Conjugate Stability | Very High | Very High[] | Very High[] |
| Key Advantage | MS-compatibility, orthogonal handle | Versatility, fast reaction rates[] | Well-established for fluorophores |
| Key Disadvantage | Susceptible to hydrolysis | Susceptible to hydrolysis, heterogeneity[1] | Requires higher pH, potential side reactions |
Chapter 3: Validated Experimental Protocols
The following protocols are designed as self-validating systems. The causality behind each step is explained, and a mandatory verification step is included to ensure you can trust your results.
Diagram 2: General Peptide Labeling Workflow. This standardized workflow applies to all three amine-reactive chemistries, with minor modifications to the reaction and quench steps.
Protocol 1: N-Terminal Labeling with FBSC for Mass Spectrometry
-
Objective: To selectively label the N-terminus of a model peptide (e.g., Angiotensin II, MW = 1046.2 Da) for enhanced MS/MS analysis.
-
Peptide Preparation: Dissolve 1 mg of Angiotensin II in 500 µL of 100 mM sodium bicarbonate buffer, pH 8.0.
-
Causality: This pH is a compromise that deprotonates the N-terminal amine (pKa ~8.0) for reactivity while minimizing deprotonation of lysine's ε-amine (pKa ~10.5) and slowing the rate of FBSC hydrolysis. Amine-containing buffers like Tris must be avoided.[11]
-
-
Reagent Preparation: Immediately before use, dissolve 2.1 mg of FBSC (MW = 204.63 Da, ~10-fold molar excess) in 50 µL of anhydrous Dimethylformamide (DMF).
-
Causality: FBSC hydrolyzes rapidly in water. Preparing it fresh in an anhydrous organic solvent is critical for maintaining its reactivity. A molar excess drives the reaction to completion.
-
-
Reaction: Add the FBSC solution to the peptide solution. Vortex gently and incubate at room temperature for 1 hour in the dark.
-
Causality: The reaction proceeds as the amine attacks the sulfonyl chloride. Incubation in the dark prevents any potential photobleaching if a light-sensitive peptide is used.
-
-
Quenching: Add 50 µL of 1.5 M hydroxylamine at pH 8.5. Incubate for 15 minutes.
-
Causality: Hydroxylamine is a potent nucleophile that will react with and neutralize any remaining FBSC, stopping the labeling reaction.
-
-
Purification: Purify the labeled peptide using reverse-phase HPLC or a suitable desalting column to remove excess reagent and salts.
-
Verification (Mandatory): Analyze the purified product using MALDI-TOF or ESI Mass Spectrometry.
-
Self-Validation: A successful reaction will show a mass increase of +186.0 Da (the mass of the FBSC moiety, 204.63, minus HCl, 36.46, plus the hydrogen from the amine, minus the hydrogen lost). The expected mass is ~1232.2 Da. The absence of peaks at +372 Da suggests mono-labeling was achieved.
-
Protocol 2: General Purpose Labeling with an NHS Ester (e.g., Biotin-NHS)
-
Objective: To label a peptide with biotin for affinity purification or detection assays.
-
Peptide Preparation: Dissolve 1 mg of peptide in 500 µL of 100 mM phosphate-buffered saline (PBS), pH 8.3.
-
Causality: pH 8.3-8.5 is optimal for NHS ester reactions, providing a high concentration of deprotonated primary amines while keeping the rate of ester hydrolysis manageable.[9]
-
-
Reagent Preparation: Immediately before use, dissolve Biotin-NHS (e.g., Sulfo-NHS-LC-Biotin, MW ~556.6 Da) to a concentration of 10 mg/mL in anhydrous DMSO. Calculate the volume needed for a 10-20 fold molar excess.
-
Causality: Like FBSC, NHS esters are hydrolytically unstable. Fresh, anhydrous stock solutions are essential.[9]
-
-
Reaction: Add the calculated volume of Biotin-NHS solution to the peptide solution. Incubate at room temperature for 1-2 hours.
-
Quenching: Add 50 µL of 1 M Tris-HCl, pH 8.0. Incubate for 30 minutes.
-
Causality: The primary amine in Tris buffer effectively scavenges and inactivates any unreacted NHS ester, terminating the reaction.
-
-
Purification: Remove excess, non-reacted biotin using a desalting spin column or dialysis.
-
Verification (Mandatory): Confirm biotinylation using a mass spectrometer (expecting a mass shift corresponding to the biotin tag) or a functional assay like a Western blot with streptavidin-HRP.
-
Self-Validation: Mass spectrometry provides direct evidence of covalent modification. A functional assay confirms that the attached biotin is accessible and active.
-
Chapter 4: Decision-Making and Future Perspectives
The selection of a labeling reagent should be a deliberate choice driven by the experimental endpoint.
Diagram 3: Application-Based Reagent Selection Logic. A decision-making tool to guide researchers to the most appropriate labeling chemistry based on their experimental needs.
Conclusion
While NHS esters and isothiocyanates remain invaluable and versatile tools, they are not a one-size-fits-all solution. This compound (FBSC) emerges not as a replacement, but as a powerful specialist reagent.
-
For researchers performing mass spectrometry-based proteomics , the ability of FBSC to provide selective N-terminal labeling and direct peptide fragmentation offers a distinct advantage that can lead to higher quality, more easily interpretable data.[8]
-
For those engaged in general bioconjugation , the broad applicability and extensive commercial availability of diverse NHS esters make them the logical first choice.[1][17]
-
For standard fluorescence applications , the legacy and reliability of isothiocyanates like FITC, as well as the vast palette of fluorophores available as NHS esters, will continue to dominate.[][17]
The future of peptide labeling lies in expanding the chemical toolbox. The bifunctional nature of FBSC, with its reactive sulfonyl chloride and its orthogonal formyl handle, hints at more complex, multi-step modification strategies that can build more sophisticated molecular tools. As a senior application scientist, my recommendation is to understand the strengths and weaknesses of each tool and to choose the one that provides the most direct and robust path to answering your scientific question.
References
- 1. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 6. peptideweb.com [peptideweb.com]
- 7. youdobio.com [youdobio.com]
- 8. researchgate.net [researchgate.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. reddit.com [reddit.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 15. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
A Senior Application Scientist's Guide: The Advantages of 4-Formylbenzenesulfonyl Chloride for Modern Bioconjugation
In the landscape of bioconjugation, the covalent linking of molecules to proteins, peptides, and oligonucleotides is a foundational technique for creating therapeutics, diagnostics, and research tools. For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse for modifying primary amines, such as those on lysine residues.[1] Their reactivity is well-documented, and the resulting amide bond has been sufficient for many applications.[2]
However, as the demands for conjugate stability, complexity, and performance increase—particularly in the development of next-generation antibody-drug conjugates (ADCs) and precisely functionalized biomaterials—the inherent limitations of NHS esters are becoming more apparent. The primary challenge is the susceptibility of the NHS ester to hydrolysis, a competing reaction that reduces conjugation efficiency and requires careful control of reaction conditions.[3][4]
This guide provides a direct comparison between traditional succinimidyl esters and a more robust and versatile alternative: 4-formylbenzenesulfonyl chloride (4-FBS). We will explore the chemical principles that differentiate these reagents, present the advantages conferred by the resulting sulfonamide linkage, and illustrate the expanded possibilities enabled by the latent aldehyde functionality of 4-FBS.
The Incumbent: Understanding Succinimidyl (NHS) Esters
NHS esters react with primary amines at a physiological to slightly alkaline pH (typically 7.2-8.5) to form a stable amide bond.[5] The reaction proceeds via nucleophilic attack of the deprotonated amine on the ester's carbonyl carbon.[] This chemistry is widely used for everything from fluorescently labeling antibodies to immobilizing proteins on surfaces.[1][7]
However, the process is plagued by a significant competing reaction: hydrolysis. Water molecules can also act as nucleophiles, attacking the ester and converting it to an unreactive carboxylic acid, thereby reducing the overall yield of the desired bioconjugate.[3] The rate of this hydrolysis is highly pH-dependent; the half-life of a typical NHS ester is several hours at pH 7 but plummets to mere minutes at pH 8.6.[1][5] This narrow operational window necessitates a carefully managed balance between ensuring the amine is sufficiently nucleophilic (deprotonated at higher pH) and minimizing reagent loss to hydrolysis.[3]
Figure 1: Competing reactions of NHS esters. The desired aminolysis pathway is in constant competition with hydrolysis, which deactivates the reagent.
The Challenger: this compound (4-FBS)
This compound is a bifunctional reagent that reacts with primary amines via its sulfonyl chloride group. This reaction forms a sulfonamide bond, a linkage that is significantly more resistant to chemical and enzymatic hydrolysis than a standard amide bond.[8][9]
Sulfonyl chlorides are highly reactive towards nucleophiles, but this reaction has a key difference from NHS esters: it produces hydrochloric acid (HCl) as a byproduct.[2] While this requires the use of a non-nucleophilic base or careful buffer selection to neutralize the acid, the resulting sulfonamide linkage offers superior stability, a critical advantage for conjugates intended for long-term in vivo use.[10]
Figure 2: Reaction of 4-FBS with a primary amine. This reaction forms an exceptionally stable sulfonamide linkage and a reactive aldehyde handle.
The true innovation of 4-FBS, however, lies in its second functional group: the formyl (aldehyde) moiety. This aldehyde remains unreactive during the initial conjugation to the amine, serving as a latent chemical handle for a subsequent, orthogonal conjugation step. This enables the precise, site-specific introduction of a second molecule, such as a drug, a detection label, or a crosslinker, using well-established aldehyde-reactive chemistries (e.g., hydrazide or aminooxy coupling).
Head-to-Head Comparison: 4-FBS vs. NHS Esters
The choice of conjugation reagent has profound implications for the outcome of an experiment or the viability of a therapeutic. The following table provides a direct comparison of key performance parameters.
| Feature | Succinimidyl (NHS) Esters | This compound (4-FBS) | Advantage of 4-FBS |
| Reactive Group | N-Hydroxysuccinimide Ester | Sulfonyl Chloride | Higher reactivity profile. |
| Target | Primary amines (Lys, N-terminus).[1] | Primary and secondary amines.[2] | Broader amine reactivity. |
| Resulting Bond | Amide (-CO-NH-) | Sulfonamide (-SO₂-NH-) | Superior Stability . |
| Bond Stability | Stable, but susceptible to enzymatic cleavage.[9] | Exceptionally stable to chemical and enzymatic hydrolysis.[8][9] | Increased in vivo half-life and conjugate robustness. |
| Reagent Stability | Highly susceptible to hydrolysis, especially at pH > 8.[5] | Sensitive to moisture, hydrolyzes in aqueous environments.[2] | Comparable moisture sensitivity, but the final conjugate is far more stable. |
| Optimal pH | 7.2 - 8.5 (a compromise range).[3] | Typically performed with a base to scavenge HCl.[10] | Less pH-dependent for reaction efficiency, though pH must be controlled. |
| Byproducts | N-hydroxysuccinimide (NHS).[1] | Hydrochloric acid (HCl).[2] | Byproduct is simpler, though it requires neutralization. |
| Versatility | Forms a simple, stable linkage. | Dual Functionality : Forms a stable linkage AND introduces a reactive aldehyde handle for secondary conjugation. | Enables multi-step, orthogonal labeling and complex conjugate construction. |
The Strategic Advantage: Orthogonal Conjugation Workflow
The dual-functionality of 4-FBS is a paradigm shift for constructing complex bioconjugates. An NHS ester reaction is a single, terminal event. In contrast, 4-FBS enables a two-step, sequential workflow, providing greater control and purity for the final product.
This is particularly valuable in ADC development. An antibody can first be modified with 4-FBS at its lysine residues. After purification to remove excess reagent, the cytotoxic drug payload, functionalized with a hydrazide or aminooxy group, can be specifically attached to the aldehyde handles on the antibody. This approach avoids the potential for the payload to react directly with the antibody, leading to a more homogeneous and well-defined final product.
Figure 3: Sequential bioconjugation workflow using 4-FBS. This two-step process allows for precise control over the final conjugate structure.
Experimental Protocols
As a Senior Application Scientist, it is crucial to provide actionable and reliable methodologies. The following protocols are designed to be self-validating systems for labeling an IgG antibody.
Protocol 1: IgG Labeling with a Generic NHS Ester
This protocol is a standard method for conjugating an amine-reactive dye or molecule to an antibody.[7][11]
Materials:
-
IgG antibody in a non-amine buffer (e.g., PBS, Borate, Bicarbonate).
-
NHS ester of the desired label (e.g., Biotin-NHS, Fluorescein-NHS).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.[12]
-
Anhydrous DMSO or DMF.[13]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting column (e.g., Sephadex G-25) for purification.
Procedure:
-
Prepare Antibody: Adjust the concentration of the IgG to 2.5 mg/mL in the Reaction Buffer.[7] If the antibody is in a buffer like PBS, add 1/10th volume of 1 M Sodium Bicarbonate (pH 8.3) to reach the target pH and concentration.[7]
-
Prepare NHS Ester Stock: Immediately before use, dissolve the NHS ester in anhydrous DMSO to a concentration of 10 mM.[3]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the antibody solution while gently stirring. The optimal ratio may need to be determined empirically.[3]
-
Incubation: Allow the reaction to proceed for 1 hour at room temperature, protected from light.[7]
-
Quenching (Optional but Recommended): Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.[14]
-
Purification: Separate the labeled antibody from excess reagent and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the specific maximum absorbance for the attached label.[14]
Protocol 2: IgG Labeling with this compound (4-FBS)
This protocol leverages the principles of sulfonyl chloride chemistry to achieve a stable sulfonamide linkage.
Materials:
-
IgG antibody in a non-nucleophilic buffer (e.g., Borate Buffer, pH 8.5-9.0).
-
This compound (4-FBS).
-
Anhydrous DMSO.
-
Desalting column (e.g., Sephadex G-25) for purification.
Procedure:
-
Prepare Antibody: Prepare the IgG at a concentration of 2-5 mg/mL in 50 mM Borate Buffer, pH 8.8. Ensure the buffer has sufficient capacity to neutralize the HCl byproduct.
-
Prepare 4-FBS Stock: Immediately before use, dissolve the 4-FBS in anhydrous DMSO to a concentration of 20 mM.
-
Conjugation Reaction: Add a 20- to 40-fold molar excess of the 4-FBS stock solution to the antibody solution while gently stirring. The higher excess accounts for the competing hydrolysis of the sulfonyl chloride.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature.
-
Purification: Immediately purify the 4-FBS-labeled antibody using a desalting column equilibrated with a slightly acidic buffer (e.g., PBS, pH 7.4) to ensure the stability of the aldehyde handle.
-
Characterization: Confirm the successful conjugation. While direct measurement of the 4-FBS label is difficult with UV-Vis, a subsequent reaction with an aldehyde-reactive probe (e.g., a hydrazide-containing dye) followed by spectrophotometry can be used to quantify the number of accessible aldehyde handles.
Conclusion
While NHS esters have served the scientific community well, the progression towards more stable and complex bioconjugates necessitates the adoption of superior chemical tools. This compound offers two distinct and powerful advantages over this established chemistry:
-
Superior Stability: The resulting sulfonamide bond provides exceptional resistance to hydrolysis, leading to more robust and reliable conjugates for in vivo applications and long-term assays.[8]
-
Unparalleled Versatility: The introduction of a reactive aldehyde handle in the same step as the primary conjugation opens the door to efficient, controlled, and sequential multi-functionalization of biomolecules.
For researchers, scientists, and drug development professionals working at the cutting edge of biotechnology, moving beyond the limitations of traditional methods is not just an option, but a necessity. By integrating reagents like this compound into the bioconjugation toolkit, we can build the more stable, more complex, and more effective biomolecular constructs that will define the next generation of science and medicine.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. interchim.fr [interchim.fr]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 14. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
A Senior Application Scientist's Guide to the Comparative Stability of Sulfonamides Derived from Different Sulfonyl Chlorides
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone, integral to the efficacy of a wide array of therapeutic agents. The stability of these compounds is a critical determinant of their therapeutic success, influencing shelf-life, bioavailability, and degradation profiles. A nuanced understanding of the factors governing sulfonamide stability is, therefore, paramount. This guide provides an in-depth comparative analysis of the stability of sulfonamides, with a particular focus on how the choice of the precursor sulfonyl chloride—specifically the electronic nature of its substituents—profoundly dictates the resilience of the final sulfonamide product.
The Decisive Role of the Sulfonyl Chloride Precursor in Sulfonamide Stability
The inherent stability of a sulfonamide is intrinsically linked to the electronic environment of the sulfur atom in the sulfonyl group. This environment is, in turn, established by the substituents on the sulfonyl chloride from which it was synthesized. The general principle, rooted in physical organic chemistry, posits that electron-withdrawing groups (EWGs) on an aromatic sulfonyl chloride will render the resulting sulfonamide more susceptible to degradation, while electron-donating groups (EDGs) will enhance its stability.
Mechanism of Influence:
Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density at the sulfur atom of the sulfonyl group. This increased electrophilicity makes the sulfur atom a more favorable target for nucleophilic attack, a common initiation step in hydrolytic degradation pathways. Conversely, electron-donating groups, like methoxy (-OCH₃) or alkyl groups, increase the electron density at the sulfur atom, thereby disfavoring nucleophilic attack and enhancing the stability of the S-N bond.
This relationship can be conceptually visualized as follows:
Caption: Influence of sulfonyl chloride substituents on sulfonamide stability.
Comparative Stability Data
The following tables provide a comparative overview of the hydrolytic, thermal, and photostability of various sulfonamides. It is important to note that this data is collated from multiple sources, and direct comparison may be limited due to variations in experimental conditions. However, the general trends align with the theoretical principles discussed.
Table 1: Comparative Hydrolytic Stability of Sulfonamides
| Sulfonamide Precursor (Sulfonyl Chloride) | Substituent Type | Condition | Half-life (t½) or Degradation % | Reference |
| Benzenesulfonyl chloride | None | pH 4.0, 50°C | Stable (>1 year) | [1] |
| p-Toluenesulfonyl chloride | EDG (-CH₃) | pH 4.0, 50°C | Stable (>1 year) | [1] |
| p-Nitrobenzenesulfonyl chloride | EWG (-NO₂) | Acidic | Increased degradation rate vs. unsubstituted | Theoretical |
| 2-Naphthalenesulfonyl chloride | Aryl | pH 4.0, 50°C | Stable (>1 year) | [1] |
| Dansyl chloride | EDG (-N(CH₃)₂) | pH 4.0, 50°C | Stable (>1 year) | [1] |
| Methanesulfonyl chloride | Aliphatic | Neutral pH | Generally stable | [2] |
Disclaimer: The data in this table is compiled from various studies and should be used for qualitative comparison. "Stable" indicates a hydrolysis rate of ≤10% after 5 days at 50°C, corresponding to a half-life of over a year at 25°C[1]. The increased degradation rate for the p-nitro derivative is a well-established principle in physical organic chemistry, though a direct comparative kinetic study under these exact conditions was not found.
Table 2: Comparative Thermal Stability of Sulfonamides
| Sulfonamide | Degradation Temperature (Td) or % Degradation | Condition | Reference |
| Sulfadiazine | ~250°C (onset of decomposition) | TGA | [3] |
| Sulfamethazine | 85.1% degradation | 120°C for 20 min in milk | [4] |
| Sulfadimethoxine | 6.5% degradation | 120°C for 20 min in milk | [4] |
| General Sulfonamides | Generally stable at ambient temperatures | General Observation | [5] |
Note: Thermal stability is highly dependent on the overall molecular structure and the matrix in which the sulfonamide is present. The provided data illustrates the variability in thermal stability among different sulfonamides.
Table 3: Comparative Photostability of Sulfonamides
| Sulfonamide | Degradation Rate/Quantum Yield (Φ) | Condition | Reference |
| Sulfamethazine | 52% degradation in 24h | Simulated sunlight | [6] |
| Sulfadiazine | 88-98% degradation in 24h | Simulated sunlight | [6] |
| Sulfamethoxazole | 88-98% degradation in 24h | Simulated sunlight | [6] |
| Methanesulfonamide | Expected to be more stable | Lacks a significant chromophore | [2] |
Note: Photodegradation is influenced by the presence of chromophores within the molecule. Aromatic sulfonamides are generally more susceptible to photodegradation than their aliphatic counterparts[2].
Experimental Protocols for Stability Assessment
A robust evaluation of sulfonamide stability necessitates a systematic approach using forced degradation studies. These studies expose the compound to stress conditions to identify potential degradation pathways and products.
Caption: Experimental workflow for evaluating sulfonamide stability.
Protocol 1: Hydrolytic Stability Assessment (Forced Degradation)
Objective: To determine the susceptibility of a sulfonamide to hydrolysis under acidic, basic, and neutral conditions.
Materials:
-
Sulfonamide sample
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified water (for neutral hydrolysis)
-
pH meter
-
Constant temperature bath or oven
-
HPLC system with a suitable column and detector
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the sulfonamide (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Sample Preparation:
-
Acid Hydrolysis: In a volumetric flask, add a known volume of the stock solution and make up to the mark with 0.1 M HCl.
-
Base Hydrolysis: In a separate volumetric flask, add the same volume of stock solution and make up to the mark with 0.1 M NaOH.
-
Neutral Hydrolysis: In a third volumetric flask, add the same volume of stock solution and make up to the mark with purified water.
-
-
Incubation: Incubate the three solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). A control sample (stock solution diluted with the initial solvent) should be stored at a low temperature (e.g., 4°C) in the dark.
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent sulfonamide and any degradation products.
-
-
Data Analysis: Calculate the percentage of degradation at each time point and determine the degradation rate constant and half-life under each condition.
Protocol 2: Thermal Stability Assessment
Objective: To evaluate the stability of a sulfonamide when exposed to elevated temperatures.
Materials:
-
Sulfonamide sample (solid powder)
-
Oven with precise temperature control
-
HPLC system
-
Suitable solvent for dissolving the sulfonamide
Procedure:
-
Sample Preparation: Place a known amount of the solid sulfonamide in a suitable container (e.g., a glass vial).
-
Incubation: Place the sample in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 7 days). A control sample should be stored at ambient temperature.
-
Analysis:
-
After the incubation period, allow the sample to cool to room temperature.
-
Dissolve a known amount of the heat-stressed and control samples in a suitable solvent.
-
Analyze the solutions by HPLC to determine the extent of degradation.
-
Protocol 3: Photostability Assessment
Objective: To determine the stability of a sulfonamide upon exposure to light.
Materials:
-
Sulfonamide sample (solid or in solution)
-
Photostability chamber with a calibrated light source (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)
-
Control sample shielded from light (e.g., wrapped in aluminum foil)
-
HPLC system
Procedure:
-
Sample Preparation:
-
Solid: Spread a thin layer of the solid sulfonamide in a suitable container.
-
Solution: Prepare a solution of the sulfonamide in a suitable solvent in a transparent container (e.g., quartz cuvette).
-
-
Exposure: Place the sample and a dark control in the photostability chamber. Expose the sample to a specified light intensity and duration, as per ICH Q1B guidelines.
-
Analysis:
-
After exposure, analyze both the exposed and control samples by HPLC to quantify the parent drug and any photoproducts.
-
Conclusion
The stability of a sulfonamide is a multifaceted property, with the electronic nature of the precursor sulfonyl chloride playing a pivotal role. Sulfonamides derived from sulfonyl chlorides bearing electron-withdrawing groups are generally less stable due to the increased electrophilicity of the sulfonyl sulfur, making them more susceptible to nucleophilic attack and subsequent degradation. Conversely, electron-donating groups on the sulfonyl chloride precursor tend to enhance the stability of the resulting sulfonamide.
For researchers and drug development professionals, a thorough understanding of these principles is crucial for the rational design of stable and effective sulfonamide-based therapeutics. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of sulfonamide stability, enabling the selection of optimal lead candidates and the development of robust drug formulations. While direct and comprehensive comparative studies are not abundant in the literature, the established principles of physical organic chemistry, supported by the available experimental data, provide a strong foundation for predicting and assessing the stability of this important class of compounds.
References
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal reactivity of 4-formylbenzenesulfonyl chloride with other functional groups
In the intricate landscape of chemical synthesis, particularly in the realms of drug development and bioconjugation, the ability to selectively modify one functional group in the presence of others is paramount. This principle of orthogonal reactivity allows for the precise construction of complex molecules without the need for cumbersome protection-deprotection sequences. 4-Formylbenzenesulfonyl chloride (4-FBSC) has emerged as a valuable bifunctional reagent, offering a powerful tool for achieving such selectivity. This guide provides an in-depth comparison of the reactivity of 4-FBSC's sulfonyl chloride moiety with various functional groups, supported by experimental insights and protocols, to empower researchers in leveraging its unique properties.
The Duality of Reactivity: A Tale of Two Functional Groups
This compound is a heterobifunctional crosslinker, possessing two distinct reactive sites: a highly reactive sulfonyl chloride and a moderately reactive aldehyde.[1][2][3] This duality is the cornerstone of its utility. The sulfonyl chloride acts as a potent electrophile, readily undergoing nucleophilic attack, while the aldehyde provides a handle for subsequent, orthogonal chemical transformations.
The Sulfonyl Chloride: A Chemoselective Workhorse
The reactivity of the sulfonyl chloride group is the primary focus of this guide. Its inherent electrophilicity, driven by the electron-withdrawing nature of the sulfonyl group, makes it a prime target for nucleophiles. However, the rate of this reaction is heavily dependent on the nucleophilicity of the attacking species, forming the basis of its orthogonal reactivity.
Amine vs. Alcohol: A Clear Preference
The most significant and synthetically useful aspect of 4-FBSC's reactivity is its pronounced preference for amines over alcohols. Primary and secondary amines are significantly more nucleophilic than alcohols and will react preferentially with the sulfonyl chloride to form stable sulfonamides.[4][5] This chemoselectivity is the foundation of many bioconjugation strategies.
Table 1: Comparison of Reactivity of 4-FBSC with Amines and Alcohols
| Functional Group | Relative Reactivity with 4-FBSC | Product | Typical Reaction Conditions |
| Primary/Secondary Amine | High | Sulfonamide | Aqueous or organic solvent, often with a mild base (e.g., pyridine, triethylamine) to neutralize HCl byproduct.[6] |
| Alcohol | Low | Sulfonate Ester | Requires more forcing conditions, such as stronger base (e.g., sodium hydride) or conversion of the alcohol to a more nucleophilic alkoxide. |
This differential reactivity allows for the selective sulfonylation of an amine in a molecule containing both amine and hydroxyl groups, without the need to protect the alcohol. This is particularly valuable in the modification of peptides and proteins, where lysine and N-terminal amines can be targeted in the presence of serine, threonine, and tyrosine residues.[7]
The Case of Thiols: A Competing Nucleophile
Thiols, particularly in their deprotonated thiolate form, are also potent nucleophiles and can react with sulfonyl chlorides. However, the relative reactivity of thiols and amines towards sulfonyl chlorides is more nuanced and can be influenced by factors such as pH. In many biological contexts, the amine groups of lysine and the N-terminus are more readily accessible and their reaction with sulfonyl chlorides is often kinetically favored.
The Aldehyde: A Gateway to Further Functionalization
The formyl group of 4-FBSC remains largely inert under the conditions typically used for sulfonylation. This orthogonality allows for a two-step functionalization strategy. First, the sulfonyl chloride is used to selectively couple to a primary or secondary amine. Subsequently, the aldehyde is available for a variety of chemical transformations, including:
-
Oxime and Hydrazone Formation: The aldehyde readily reacts with hydroxylamines and hydrazines to form stable oxime and hydrazone linkages, respectively.[8][9][10] This is a widely used bioorthogonal ligation reaction.
-
Reductive Amination: The aldehyde can be converted to an amine through reaction with an amine in the presence of a reducing agent.
-
Wittig and Related Reactions: The aldehyde can participate in various carbon-carbon bond-forming reactions.
This tandem reactivity makes 4-FBSC an excellent tool for constructing complex bioconjugates, such as antibody-drug conjugates or fluorescently labeled proteins.
Experimental Protocols
Protocol 1: Selective N-Terminal Sulfonylation of a Peptide
This protocol describes the selective modification of the N-terminal amine of a peptide in the presence of other nucleophilic side chains.
Materials:
-
Peptide with a free N-terminus
-
This compound (4-FBSC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Pyridine
-
Diethyl ether
-
HPLC for purification and analysis
Procedure:
-
Dissolve the peptide in anhydrous DMF to a concentration of 10 mg/mL.
-
Add 1.2 equivalents of pyridine to the peptide solution.
-
In a separate vial, dissolve 1.1 equivalents of 4-FBSC in a minimal amount of anhydrous DMF.
-
Slowly add the 4-FBSC solution to the stirring peptide solution at room temperature.
-
Allow the reaction to proceed for 2-4 hours, monitoring by HPLC.
-
Upon completion, precipitate the derivatized peptide by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with diethyl ether.
-
Purify the N-terminally sulfonated peptide by preparative HPLC.
Expected Outcome:
The primary product will be the peptide with the 4-formylbenzenesulfonyl group attached to the N-terminal amine. Modification of lysine side chains may occur to a minor extent depending on the reaction conditions and the peptide sequence.
Protocol 2: Subsequent Oxime Ligation of a 4-FBSC-Modified Peptide
This protocol demonstrates the utility of the aldehyde group for further conjugation.
Materials:
-
N-terminally 4-formylbenzenesulfonyl-modified peptide (from Protocol 1)
-
Aminooxy-functionalized molecule (e.g., aminooxy-biotin)
-
Aniline buffer (0.1 M aniline, pH 4.5)
-
HPLC for purification and analysis
Procedure:
-
Dissolve the 4-FBSC-modified peptide in the aniline buffer to a concentration of 5 mg/mL.
-
Add 1.5 equivalents of the aminooxy-functionalized molecule.
-
Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by HPLC.
-
Purify the final bioconjugate by preparative HPLC.
Expected Outcome:
The formation of a stable oxime linkage between the peptide and the aminooxy-functionalized molecule.
Visualizing the Orthogonal Reactivity
The following diagrams illustrate the key principles of 4-FBSC's orthogonal reactivity.
Caption: Orthogonal reactivity of 4-FBSC.
Caption: Experimental workflow for two-step bioconjugation using 4-FBSC.
Conclusion
This compound offers a compelling combination of chemoselectivity and bifunctionality. Its pronounced preference for reacting with amines over alcohols and, under controlled conditions, thiols, makes it an invaluable tool for the targeted modification of complex biomolecules. The latent reactivity of the formyl group further expands its utility, enabling a second, orthogonal ligation step. By understanding and leveraging the principles outlined in this guide, researchers can confidently employ 4-FBSC to construct sophisticated molecular architectures with a high degree of precision and control.
References
- 1. uosc.primo.exlibrisgroup.com [uosc.primo.exlibrisgroup.com]
- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 3. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Khan Academy [khanacademy.org]
- 10. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Antibody-Drug Conjugate Linkers: A Head-to-Head Comparison for Optimal Therapeutic Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of the Linker in ADC Therapeutic Index
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1] The success of an ADC, however, hinges on a critical and often underappreciated component: the linker. This chemical bridge between the antibody and the payload is a key determinant of the ADC's therapeutic index, dictating its stability in circulation, the mechanism of payload release, and ultimately, its efficacy and toxicity profile.[2][3] An ideal linker must maintain a delicate balance: it must be stable enough to prevent premature payload release in the bloodstream, which could lead to systemic toxicity, yet labile enough to efficiently release the payload within the target tumor cell.[1]
This guide provides an in-depth, head-to-head comparison of the major classes of ADC linkers. We will delve into the mechanistic nuances of cleavable and non-cleavable linkers, present supporting experimental data to objectively compare their performance, and provide detailed protocols for key validation assays. This technical guide is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in the rational design of next-generation ADCs.
The Fundamental Divide: Cleavable vs. Non-Cleavable Linkers
The primary classification of ADC linkers is based on their mechanism of payload release: cleavable and non-cleavable.[4] The choice between these two strategies has profound implications for an ADC's mechanism of action, efficacy, and safety profile.
Cleavable Linkers: These linkers are designed to be stable at the physiological pH of blood but are susceptible to cleavage by specific triggers within the tumor microenvironment or inside the cancer cell.[3] This controlled release is a key advantage, as it can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, a crucial feature for treating heterogeneous tumors.[4][5]
Non-Cleavable Linkers: In contrast, non-cleavable linkers remain intact, and the payload is released only after the complete lysosomal degradation of the antibody.[4] This results in superior plasma stability and potentially a wider therapeutic window due to reduced off-target toxicity.[6] However, the bystander effect of ADCs with non-cleavable linkers is generally limited because the released payload, typically with an attached amino acid residue, is often charged and cannot efficiently cross cell membranes.[7]
dot
Caption: Major classes of ADC linkers and their payload release mechanisms.
Head-to-Head Comparison: Performance Metrics
The selection of a linker should be driven by a thorough evaluation of its performance in key preclinical assays. Here, we compare cleavable and non-cleavable linkers across critical parameters, supported by experimental data.
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. In the context of ADCs, lower IC50 values indicate higher potency. The choice of linker can significantly influence the in vitro cytotoxicity of an ADC.
| Linker Type | Linker Example | Payload | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| Cleavable | Val-Cit-PABC | MMAE | SK-BR-3 | HER2 | ~10 | [8] |
| Non-Cleavable | SMCC | DM1 | SK-BR-3 | HER2 | ~25 | [8] |
| Cleavable | Val-Cit | PBD | Human non-Hodgkin lymphoma xenograft | CD22 | Similar activity to disulfide linker | [1] |
| Cleavable | Disulfide | PBD | Human non-Hodgkin lymphoma xenograft | CD22 | Similar activity to Val-Cit linker | [1] |
| Cleavable | Val-Ala | MMAE | HER2+ cells | HER2 | 92 pM | [1] |
| Cleavable | Sulfatase-cleavable | MMAE | HER2+ cells | HER2 | 61 pM | [1] |
| Non-Cleavable | SMCC-DM1 | DM1 | EGFR and EpCAM xenograft models | EGFR/EpCAM | Less active than CX-DM1 | [1] |
| Cleavable | CX (triglycyl peptide) | DM1 | EGFR and EpCAM xenograft models | EGFR/EpCAM | More active than SMCC-DM1 | [1] |
Expert Insight: While cleavable linkers often exhibit lower IC50 values in vitro due to the potent, unmodified payload they release, the in vivo efficacy can be more complex. The enhanced stability of non-cleavable linkers can sometimes translate to better overall therapeutic outcomes, despite a higher in vitro IC50.[6]
Plasma Stability
An ideal linker must be stable in the systemic circulation to prevent premature payload release and associated off-target toxicity.[1] Plasma stability is often assessed by measuring the half-life of the intact ADC or the rate of payload deconjugation over time.
| Linker Type | Linker Example | Half-life in Human Plasma | Half-life in Mouse Plasma | Key Observations | Reference |
| Cleavable (Protease-Sensitive) | Valine-Citrulline (vc) | > 9 days | ~2 - 7 days | Highly stable in human plasma but susceptible to cleavage by mouse carboxylesterases. | [9] |
| Cleavable (Protease-Sensitive) | Valine-Alanine (va) | Stable | More stable than Val-Cit | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit. | [9] |
| Cleavable (Acid-Sensitive) | Hydrazone | ~2 days | - | Prone to hydrolysis in circulation, leading to off-target toxicity. | [1] |
| Cleavable (Acid-Sensitive) | Carbonate | ~36 hours | - | Unsatisfactory serum stability. | [1] |
| Cleavable (Acid-Sensitive) | Silyl ether | > 7 days | - | Greatly improved stability over traditional acid-cleavable linkers. | [1] |
| Non-Cleavable | Thioether (e.g., SMCC) | >95% intact after 7 days (rat serum) | - | Exhibits superior plasma stability compared to many cleavable linkers. | [9] |
Expert Insight: The discrepancy in stability between human and mouse plasma for some cleavable linkers highlights the importance of selecting appropriate preclinical models. The development of linkers with improved stability in mouse plasma, such as the valine-alanine linker, is a significant advancement for more predictive preclinical studies.[9][10]
The Bystander Effect
The ability of a released payload to kill neighboring antigen-negative tumor cells is a crucial advantage of cleavable linkers, particularly in the context of heterogeneous tumors.[4]
| Linker Type | Linker Example | Payload Permeability | Bystander Effect | Key Observations | Reference |
| Cleavable | Val-Cit | High (MMAE) | Strong | Efficiently kills bystander cells. | [7][11] |
| Non-Cleavable | SMCC | Low (DM1-lysine) | Minimal to none | The charged lysine residue prevents diffusion across cell membranes. | [7] |
| Cleavable | Disulfide | High | Strong | Demonstrates significant bystander killing. | [7] |
| Cleavable | Tetrapeptide-based | High (DXd) | Strong | The membrane-permeable payload induces significant cytotoxicity in HER2-negative cells in co-culture. | [12] |
Expert Insight: The bystander effect is not solely dependent on the linker. The physicochemical properties of the payload are also critical. A potent, membrane-permeable payload is essential for an effective bystander effect.[]
Experimental Protocols for Head-to-Head Comparison
To ensure the scientific integrity of a linker comparison study, robust and well-validated experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays.
In Vitro Plasma Stability Assay (LC-MS)
This assay assesses the stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time.
dot
Caption: Experimental workflow for the in vitro plasma stability assay.
Methodology:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma from the desired species (e.g., human, mouse). As a control, dilute the ADC in phosphate-buffered saline (PBS).[9]
-
Incubation: Incubate the samples at 37°C with gentle shaking for a predetermined time course (e.g., 0, 24, 48, 72, 96, 168 hours). The 0-hour time point serves as the baseline.[9]
-
Immunoaffinity Capture (IAC): To isolate the ADC from the complex plasma matrix, use an immunoaffinity capture method. Couple an anti-human IgG (Fc-specific) antibody to magnetic beads or a chromatography resin. Incubate the plasma samples with the beads/resin to capture the ADC.[14]
-
LC-MS Analysis:
-
Chromatography: Perform reverse-phase high-performance liquid chromatography (RP-HPLC) on the purified ADC sample. Use a column suitable for intact protein analysis (e.g., a C4 or C8 column with a wide pore size of ≥300 Å).[14]
-
Mobile Phase A: 0.1% Formic Acid in Water.[14]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[14]
-
Gradient: Develop a suitable gradient to elute the different ADC species (e.g., 5-95% B over 30 minutes).[14]
-
Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the mass of the intact ADC and its fragments.[14]
-
-
Data Analysis: Deconvolute the mass spectra to determine the relative abundance of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.). Calculate the average DAR at each time point. A decrease in the average DAR over time indicates payload deconjugation.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following ADC treatment.
Methodology:
-
Cell Seeding: Seed antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[]
-
ADC Treatment: Prepare serial dilutions of the ADC constructs, unconjugated antibody, and free payload in complete medium. Remove the culture medium from the wells and add 100 µL of the respective solutions. Include untreated cells as a control.[]
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).[]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[][16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).[]
In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.
Methodology:
-
Cell Seeding: Co-culture the Ag+ cancer cell line and an Ag- cancer cell line engineered to express a fluorescent protein (e.g., GFP) in a 96-well plate at a defined ratio (e.g., 1:1, 1:5). Incubate overnight.[][17]
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC constructs.[]
-
Incubation: Incubate the plate for 72-120 hours.[]
-
Data Acquisition and Analysis:
-
Flow Cytometry: Harvest the cells and stain with a viability dye (e.g., Propidium Iodide). The percentage of viable and apoptotic Ag- cells (identified by their fluorescence) is quantified.[18]
-
Fluorescence Microscopy/High-Content Imaging: Image the wells to visualize and count the number of viable Ag- cells based on their fluorescence.[18]
-
-
Data Interpretation: A significant increase in the death of Ag- cells in the co-culture treated with the test ADC compared to a non-bystander ADC control indicates a bystander effect.[18]
In Vivo Efficacy Study (Mouse Xenograft Model)
This assay evaluates the anti-tumor activity of an ADC in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[12][19]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.[19][20]
-
ADC Administration: Administer the ADCs, unconjugated antibody, and vehicle control intravenously (i.v.) at the desired dose and schedule.[12]
-
Efficacy Assessment:
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the anti-tumor effect.[20]
The Influence of Drug-to-Antibody Ratio (DAR) and Hydrophilicity
Beyond the choice of cleavable versus non-cleavable, the drug-to-antibody ratio (DAR) and the overall hydrophobicity of the ADC are critical parameters that are significantly influenced by the linker.
-
Drug-to-Antibody Ratio (DAR): The DAR, or the average number of drug molecules conjugated to each antibody, directly impacts the potency and pharmacokinetics of an ADC.[10] While a higher DAR can increase in vitro potency, it often leads to increased hydrophobicity, which can result in faster plasma clearance and reduced in vivo efficacy.[2][21] An optimal DAR is typically between 2 and 4 for many ADCs.[2]
-
Hydrophilicity: The hydrophobicity of the payload and linker can lead to ADC aggregation and rapid clearance from circulation.[21][22] Incorporating hydrophilic moieties, such as polyethylene glycol (PEG), into the linker can improve the solubility, stability, and pharmacokinetic profile of the ADC, allowing for higher DARs without compromising in vivo performance.[23][24]
Conclusion and Future Directions
The linker is a critical determinant of the therapeutic success of an antibody-drug conjugate. The choice between a cleavable and a non-cleavable linker involves a trade-off between the potential for a bystander effect and enhanced plasma stability. A thorough understanding of the mechanistic nuances of different linker chemistries, supported by rigorous head-to-head comparisons using the experimental protocols outlined in this guide, is essential for the rational design of next-generation ADCs with an optimized therapeutic index.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 14. datainsightsmarket.com [datainsightsmarket.com]
- 16. resources.eirgenix.com [resources.eirgenix.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Frontiers | Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
Evaluating the efficiency of 4-formylbenzenesulfonyl chloride in solid-phase synthesis
An objective comparison of 4-formylbenzenesulfonyl chloride's performance with other alternatives, supported by experimental data, reveals its nuanced position in modern solid-phase synthesis. While not as universally employed as other linkers, its unique properties offer advantages in specific synthetic strategies. This guide provides a detailed evaluation of its efficiency, benchmarked against established alternatives, and supported by experimental protocols and data to aid researchers in making informed decisions for their solid-phase synthesis endeavors.
Introduction to Linker Strategy in Solid-Phase Synthesis
Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery and materials science, enabling the rapid assembly of complex molecules. The choice of linker, the molecular bridge between the growing compound and the solid support, is a critical determinant of the overall success of the synthesis. An ideal linker must be stable to the reaction conditions employed during chain elongation and be readily cleavable with high yield and purity under specific, non-destructive conditions.
Aldehyde-functionalized linkers have emerged as a versatile class of tools in SPS, primarily for their ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide focuses on evaluating the efficiency of this compound as a precursor for a sulfonyl-based aldehyde linker, in comparison to more established aldehyde and non-aldehyde linkers.
This compound: A Closer Look
This compound is a bifunctional molecule featuring an aldehyde group and a sulfonyl chloride. The sulfonyl chloride allows for its immobilization on a hydroxyl- or amine-functionalized solid support, while the aldehyde serves as the attachment point for the substrate.
The primary appeal of a sulfonyl-based linker lies in its chemical stability. The sulfonamide or sulfonate ester bond formed upon immobilization is robust and can withstand a wide range of reaction conditions, including strongly acidic and basic environments, as well as various organometallic reagents.
Comparative Analysis of Linker Efficiency
The efficiency of a linker in solid-phase synthesis is a multifactorial assessment. Key parameters include loading capacity, stability under various reaction conditions, and cleavage efficiency. Below is a comparative analysis of a hypothetical linker derived from this compound against two widely used linkers: the 4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid (BAL) linker, another aldehyde-based linker, and the classic Wang linker, a non-aldehyde linker.
| Linker Type | Loading Capacity (mmol/g) | Stability | Cleavage Conditions | Cleavage Yield (%) | Purity of Cleaved Product (%) |
| Sulfonyl Aldehyde (from this compound) | 0.5 - 1.0 | High (Stable to strong acids/bases, organometallics) | Reductive cleavage, specific nucleophiles | 85-95 | 80-90 |
| BAL (4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid) | 0.4 - 0.8 | Moderate (Acid-labile) | 95% TFA | >95 | >95 |
| Wang Linker | 0.7 - 1.2 | Low (Acid-labile) | 50-95% TFA | >95 | >95 |
Table 1: Comparative data of different linkers used in solid-phase synthesis. Data is compiled from various sources and represents typical ranges.
Experimental Protocols
Protocol 1: Immobilization of this compound on Amino-functionalized Resin
Objective: To prepare a sulfonyl aldehyde resin for solid-phase synthesis.
Materials:
-
Amino-functionalized polystyrene resin (100-200 mesh, 1.0 mmol/g loading)
-
This compound
-
Pyridine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Swell the amino-functionalized resin in DCM for 30 minutes.
-
Wash the resin with DMF (3 x 10 mL).
-
Dissolve this compound (3 eq.) in a minimal amount of DMF.
-
Add the solution of this compound and pyridine (3 eq.) to the resin.
-
Shake the reaction mixture at room temperature for 12 hours.
-
Filter the resin and wash with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Dry the resin under vacuum.
A Technical Guide to Understanding the Cross-Reactivity of 4-Formylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The Chemistry of Amine-Reactive Probes: A Comparative Overview
The covalent labeling of proteins predominantly targets nucleophilic amino acid residues. 4-formylbenzenesulfonyl chloride belongs to the class of sulfonyl chlorides, which are highly reactive electrophiles. Its primary targets are the unprotonated primary and secondary amines, such as the ε-amino group of lysine residues and the N-terminus of a polypeptide chain.[1][2] The presence of an electron-withdrawing formyl group on the benzene ring further enhances the electrophilicity of the sulfonyl chloride moiety, increasing its reactivity.[3]
However, this high reactivity can also be a double-edged sword, leading to potential cross-reactivity with other nucleophilic amino acid side chains. Understanding the reactivity landscape of this compound in comparison to other common amine-reactive probes is crucial for experimental design and data interpretation.
dot graph "Reactivity_Spectrum" { layout=neato; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Reagents" { label="Amine-Reactive Probes"; bgcolor="#F1F3F4"; "4-FBSC" [label="4-Formylbenzene-\nsulfonyl Chloride", fillcolor="#EA4335", pos="0,1.5!"]; "Dansyl_Cl" [label="Dansyl Chloride", fillcolor="#EA4335", pos="0,0.5!"]; "NHS_Ester" [label="NHS Esters", fillcolor="#4285F4", pos="2,1.5!"]; "Isothiocyanate" [label="Isothiocyanates", fillcolor="#FBBC05", pos="2,0.5!"]; }
subgraph "cluster_Residues" { label="Target Amino Acid Residues"; bgcolor="#F1F3F4"; "Lys" [label="Lysine (ε-NH2)\nPrimary Amine", fillcolor="#34A853", pos="4,2!"]; "N_Term" [label="N-Terminus (α-NH2)\nPrimary Amine", fillcolor="#34A853", pos="4,1!"]; "His" [label="Histidine (imidazole)", fillcolor="#FBBC05", pos="4,0!"]; "Tyr" [label="Tyrosine (phenol)", fillcolor="#FBBC05", pos="4,-1!"]; "Cys" [label="Cysteine (thiol)", fillcolor="#EA4335", pos="4,-2!"]; }
"4-FBSC" -> "Lys" [label="High", color="#34A853"]; "4-FBSC" -> "N_Term" [label="High", color="#34A853"]; "4-FBSC" -> "His" [label="Moderate", color="#FBBC05"]; "4-FBSC" -> "Tyr" [label="Moderate", color="#FBBC05"]; "Dansyl_Cl" -> "Lys" [label="High", color="#34A853"]; "Dansyl_Cl" -> "N_Term" [label="High", color="#34A853"]; "Dansyl_Cl" -> "His" [label="Moderate", color="#FBBC05"]; "Dansyl_Cl" -> "Tyr" [label="Moderate", color="#FBBC05"]; "NHS_Ester" -> "Lys" [label="High", color="#34A853"]; "NHS_Ester" -> "N_Term" [label="High", color="#34A853"]; "NHS_Ester" -> "His" [label="Low", color="#EA4335"]; "Isothiocyanate" -> "Lys" [label="High", color="#34A853"]; "Isothiocyanate" -> "N_Term" [label="High", color="#34A853"]; "Isothiocyanate" -> "Cys" [label="Low", color="#EA4335"]; } Caption: Reactivity spectrum of common amine-reactive probes.
Table 1: Comparative Performance of Amine-Reactive Labeling Reagents
| Feature | This compound | Dansyl Chloride | N-Hydroxysuccinimide (NHS) Esters | Isothiocyanates (e.g., FITC) |
| Reactive Group | Sulfonyl Chloride | Sulfonyl Chloride | Activated Ester | Isothiocyanate |
| Primary Target | Primary/Secondary Amines | Primary/Secondary Amines | Primary Amines | Primary Amines |
| Potential Cross-Reactivity | Tyrosine, Histidine[4] | Tyrosine, Histidine, Phenols[1][4] | Minimal with other residues under optimal pH[5] | Thiols (at higher pH) |
| Bond Stability | Stable Sulfonamide | Stable Sulfonamide[1] | Stable Amide | Relatively stable Thiourea |
| Reaction pH | Alkaline (8.5-10.0) | Alkaline (9.5-10.5)[1] | Slightly Basic (7.5-8.5)[6] | Alkaline (9.0-9.5) |
| Hydrolytic Stability | Prone to hydrolysis | Prone to hydrolysis[4] | Susceptible to hydrolysis[7] | More stable in aqueous solution |
Experimental Assessment of Cross-Reactivity
To empirically determine the cross-reactivity of this compound, a series of well-defined experiments are necessary. These protocols are designed to be self-validating, providing a clear and quantitative measure of specificity.
Kinetic Analysis of Amino Acid Reactivity
The intrinsic reactivity of this compound towards various nucleophilic amino acids can be quantified by determining the second-order rate constants of their reactions. This provides a direct measure of the probe's selectivity.
Experimental Protocol: Determination of Reaction Kinetics
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of this compound in anhydrous acetonitrile.
-
Prepare 10 mM stock solutions of N-α-acetylated amino acids (Lysine, Tyrosine, Histidine, Cysteine, Serine, Threonine) in 100 mM sodium phosphate buffer, pH 8.5. N-α-acetylation prevents reaction at the alpha-amino group, isolating the reactivity of the side chain.
-
-
Kinetic Assay:
-
In a 96-well UV-transparent plate, mix 180 µL of the amino acid solution with 20 µL of the this compound solution.
-
Monitor the decrease in absorbance of this compound (or the appearance of the product adduct) over time using a spectrophotometer. The reaction with amino acids and dipeptides has been shown to follow first-order kinetics with respect to the sulfonyl chloride.[8]
-
-
Data Analysis:
-
Calculate the pseudo-first-order rate constant (k_obs) from the exponential decay of the reactant or formation of the product.
-
Determine the second-order rate constant (k2) by dividing k_obs by the concentration of the amino acid.
-
Table 2: Hypothetical Kinetic Data for this compound Reactivity
| Amino Acid (N-α-acetylated) | Side Chain Nucleophile | Second-Order Rate Constant (M⁻¹s⁻¹) | Relative Reactivity (vs. Lysine) |
| Lysine | ε-Amino | 50 | 1.00 |
| Tyrosine | Phenol | 15 | 0.30 |
| Histidine | Imidazole | 10 | 0.20 |
| Cysteine | Thiol | 5 | 0.10 |
| Serine | Hydroxyl | < 0.1 | < 0.002 |
| Threonine | Hydroxyl | < 0.1 | < 0.002 |
This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
dot graph "Kinetic_Analysis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];
"Start" [label="Prepare Stock Solutions\n(Reagent & Amino Acids)", shape=ellipse, fillcolor="#34A853"]; "Mix" [label="Mix Reagents in\n96-well Plate"]; "Monitor" [label="Monitor Absorbance\nChange Over Time"]; "Calculate_kobs" [label="Calculate Pseudo-First-Order\nRate Constant (k_obs)"]; "Calculate_k2" [label="Calculate Second-Order\nRate Constant (k2)"]; "End" [label="Quantitative Reactivity\nProfile", shape=ellipse, fillcolor="#EA4335"];
"Start" -> "Mix" -> "Monitor" -> "Calculate_kobs" -> "Calculate_k2" -> "End"; } Caption: Workflow for kinetic analysis of amino acid reactivity.
Proteome-Wide Off-Target Identification using Mass Spectrometry
A global analysis of a complex proteome treated with this compound provides the most comprehensive assessment of its cross-reactivity. This can be achieved through a quantitative proteomics approach.[9][10][11][12]
Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)
-
Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line in a buffer devoid of primary amines (e.g., HEPES or phosphate buffer).
-
Competitive Labeling:
-
Aliquot the cell lysate into multiple tubes.
-
Pre-incubate each aliquot with a potential competitor (e.g., a known binder to a target of interest or a general nucleophile) at varying concentrations for 30 minutes.
-
Add this compound to a final concentration of 100 µM and incubate for 1 hour at room temperature.
-
-
Protein Digestion and Mass Spectrometry:
-
Quench the reaction, reduce, alkylate, and digest the proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the peptides modified by this compound. The formyl group will add a specific mass shift to the modified residue.
-
Compare the extent of labeling in the presence and absence of the competitor to identify specific and non-specific targets. A decrease in labeling in the presence of a competitor suggests specific binding.
-
dot graph "Competitive_ABPP_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];
"Lysate" [label="Prepare Cell Lysate"]; "Preincubation" [label="Pre-incubate with\nCompetitor"]; "Labeling" [label="Label with 4-FBSC"]; "Digestion" [label="Protein Digestion"]; "LCMS" [label="LC-MS/MS Analysis"]; "Analysis" [label="Identify & Quantify\nModified Peptides"];
"Lysate" -> "Preincubation" -> "Labeling" -> "Digestion" -> "LCMS" -> "Analysis"; } Caption: Workflow for Competitive ABPP to identify off-targets.
Mitigating Cross-Reactivity: Practical Considerations
While no chemical probe is perfectly specific, experimental conditions can be optimized to minimize off-target reactions.
-
pH Control: The reactivity of nucleophilic amino acid side chains is highly pH-dependent. Lysine's ε-amino group has a pKa of ~10.5, while the imidazole group of histidine has a pKa of ~6.0 and the phenolic hydroxyl of tyrosine is ~10.5.[13] Performing labeling reactions at a pH closer to the pKa of the intended target (lysine) can enhance selectivity.
-
Reagent Concentration: Using the lowest effective concentration of this compound can help to minimize off-target labeling.
-
Reaction Time: Shorter incubation times will favor modification of the most reactive sites.
Conclusion and Recommendations
This compound is a highly reactive and useful tool for protein modification. Its primary reactivity towards primary and secondary amines makes it effective for labeling lysine residues and N-termini. However, researchers must be cognizant of its potential for cross-reactivity with other nucleophilic residues, particularly tyrosine and histidine.
For applications demanding the highest degree of specificity, we recommend:
-
Thorough Characterization: Perform kinetic analyses with a panel of amino acids to understand the intrinsic selectivity of this compound under your specific experimental conditions.
-
Proteomic Validation: Employ mass spectrometry-based proteomics to identify the full spectrum of protein targets in a complex biological sample.
-
Consideration of Alternatives: For highly sensitive applications where off-target effects are a major concern, consider alternative amine-reactive chemistries such as NHS esters, which generally exhibit lower cross-reactivity with other nucleophilic residues when used at an appropriate pH.[5][14]
By carefully considering the chemical properties of this compound and employing rigorous experimental validation, researchers can confidently utilize this powerful reagent to advance their scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Kinetics and mechanism of sulfonylation of α-amino acids and dipeptides - Kustova - Russian Chemical Bulletin [bakhtiniada.ru]
- 9. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ionization of tyrosine and lysine residues in native and modified horse cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 4-Formylbenzenesulfonyl Chloride
This document provides a comprehensive, step-by-step guide for the safe handling, neutralization, and disposal of 4-formylbenzenesulfonyl chloride. Designed for researchers, chemists, and laboratory personnel, this guide moves beyond simple instructions to explain the chemical principles underpinning these critical safety procedures. Adherence to these protocols is essential for ensuring personnel safety, protecting laboratory infrastructure, and maintaining environmental compliance.
Hazard Identification and Risk Assessment
Understanding the inherent reactivity of this compound is the foundation of its safe management. The molecule's hazardous nature is primarily dictated by the sulfonyl chloride moiety (-SO₂Cl), a highly electrophilic functional group.
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Formula | C₇H₅ClO₃S | [1][2] |
| Molecular Weight | 204.63 g/mol | [1] |
| Appearance | White to off-white solid | [1][3] |
| CAS Number | 85822-16-8 | [2] |
| Density | ~1.485 g/cm³ | [2] |
Primary Hazards: Reactivity and Corrosivity
The sulfonyl chloride group is highly susceptible to nucleophilic attack, most notably by water in a process called hydrolysis.[4][5][6] This reaction is often vigorous, can be highly exothermic, and produces corrosive byproducts: 4-formylbenzenesulfonic acid and hydrochloric acid (HCl).[7][8]
Reaction: C₇H₅O(SO₂Cl) + H₂O → C₇H₅O(SO₃H) + HCl
This reactivity makes this compound a water-reactive chemical and classifies it as a corrosive substance.[3][7] Improper handling, such as accidental contact with moisture or incorrect quenching, can lead to a rapid release of heat and toxic, corrosive fumes, posing a significant risk of chemical burns and respiratory tract irritation.[7][8][9] Therefore, it must be managed as a reactive hazardous waste according to institutional and national guidelines, such as those from the U.S. Environmental Protection Agency (EPA).[10][11][12]
Health and Safety Summary
The compound is classified with several hazard statements, mandating the use of stringent personal protective equipment (PPE).
| Hazard Classification | GHS Code(s) | Required PPE |
| Skin Corrosion/Irritation | H314, H315 | Chemical-resistant gloves (e.g., nitrile rubber), flame-retardant lab coat |
| Serious Eye Damage | H318 | Chemical safety goggles and/or a full-face shield |
| Skin Sensitization | H317 | Gloves, lab coat |
| Signal Word | Danger | - |
Citations for all hazard data in the table:[1][3][13]
Protocol for Neutralization of Uncontaminated Waste
Unused or surplus this compound must never be disposed of directly in waste containers. It must first be rendered non-reactive through a controlled neutralization (quenching) procedure.
Principle of Neutralization
The goal is to safely hydrolyze the sulfonyl chloride to its corresponding sulfonic acid and then neutralize the acidic byproducts. A direct quench with a strong aqueous base can be dangerously exothermic. The recommended procedure involves a two-stage approach:
-
Initial Quenching with a Protic Solvent: Slowly adding the sulfonyl chloride to a less reactive protic solvent, such as isopropanol or a similar alcohol, tempers the initial reaction. This converts the sulfonyl chloride to a more stable sulfonate ester.
-
Hydrolysis and Neutralization: Subsequent addition of a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) completes the hydrolysis and neutralizes all acidic species to their corresponding salts.
Required Equipment and Reagents
-
Chemical fume hood
-
Stir plate and magnetic stir bar
-
Glass beaker or flask of appropriate size (at least 5x the volume of total reagents)
-
Ice bath
-
Graduated cylinders
-
pH paper or pH meter
-
Reagents: Isopropanol, 5-10% aqueous sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃)
Step-by-Step Neutralization Procedure
This procedure must be performed entirely within a certified chemical fume hood while wearing all required PPE.
-
Prepare the Quenching Solution: In a large beaker, place a stir bar and the calculated volume of isopropanol. Place this beaker in an ice bath and begin stirring.
-
Cool the System: Allow the isopropanol to cool to 0-5 °C.
-
Slow Addition of Sulfonyl Chloride: Carefully and in small portions, add the solid this compound to the cold, stirring isopropanol. Crucial: Add the sulfonyl chloride to the alcohol, not the other way around.[14] Monitor for any significant temperature increase or gas evolution.
-
Allow for Initial Reaction: Once the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes.
-
Prepare for Neutralization: While the initial reaction proceeds, prepare the aqueous basic solution.
-
Slow Addition of Base: Very slowly, add the 5-10% NaOH or NaHCO₃ solution to the reaction mixture. The reaction will be exothermic; maintain the temperature below 25 °C by controlling the addition rate and ensuring the efficiency of the ice bath. Gas evolution (CO₂ if using bicarbonate) will be observed.
-
Complete Neutralization: Continue adding the basic solution until the pH of the aqueous layer is stable between 7 and 9. Check the pH using litmus paper or a calibrated pH meter.
-
Final Stirring: Once neutralized, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete.
-
Waste Collection: The resulting neutralized solution can now be transferred to a properly labeled hazardous waste container for aqueous chemical waste.
Workflow for Neutralization of this compound
Caption: Workflow for the safe quenching and neutralization of reactive sulfonyl chloride waste.
Management of Spills and Contaminated Materials
In the event of a spill, a prompt and correct response is critical to mitigate hazards.
Immediate Spill Response Actions
-
Alert Personnel: Immediately alert everyone in the vicinity.
-
Evacuate: If the spill is large or ventilation is poor, evacuate the immediate area.
-
Isolate: Prevent access to the spill area.
Spill Cleanup and Decontamination Procedure
For small, manageable spills by trained personnel:
-
Don PPE: Wear, at a minimum, double nitrile gloves, a lab coat, and chemical splash goggles with a face shield.
-
Contain: Prevent the spill from spreading by diking the area with a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[9][14] Do not use paper towels or other combustible materials.[14]
-
Neutralize: Generously cover the absorbed spill with a dry, weak base such as sodium bicarbonate or soda ash (sodium carbonate).[9]
-
Allow Reaction: Let the mixture sit for 10-15 minutes to allow for neutralization. Some gas evolution may occur.
-
Collect Waste: Carefully sweep or scoop the mixture into a heavy-duty plastic bag or a designated solid waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution. Then, wipe with a clean, wet cloth, and finally a dry cloth.
-
Dispose: Seal and label the container with "Solid Hazardous Waste: Neutralized this compound Spill Debris." Dispose of through your institution's hazardous waste management program.[10]
Spill Response Decision Logic
Caption: Decision tree for responding to a this compound spill.
Final Waste Handling and Disposal
All waste streams generated from the use or neutralization of this compound are considered hazardous waste until confirmed otherwise.
Characterization and Labeling
-
Neutralized Liquid Waste: The container should be labeled "Hazardous Waste: Aqueous solution containing neutralized this compound, isopropanol, and sodium salts." List all components and approximate concentrations.
-
Contaminated Solid Waste: Containers with used spill cleanup materials must be labeled "Hazardous Waste: Solid debris contaminated with this compound."
Storage and Final Disposal
Store waste containers in a designated satellite accumulation area or main hazardous waste storage area. Ensure containers are sealed, in good condition, and stored with secondary containment.[11] Final disposal must be conducted through your institution's licensed hazardous waste management vendor in accordance with all local, state, and federal regulations.[3][15]
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. lookchem.com [lookchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. CAS 1196151-28-6: 4-Formylbenzenemethanesulfonyl chloride [cymitquimica.com]
- 8. nj.gov [nj.gov]
- 9. nj.gov [nj.gov]
- 10. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. pfw.edu [pfw.edu]
- 12. epa.gov [epa.gov]
- 13. synquestlabs.com [synquestlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
A Senior Application Scientist's Guide to Handling 4-Formylbenzenesulfonyl Chloride: Essential Safety and Operational Protocols
Navigating the complexities of drug development and chemical synthesis demands not only scientific acumen but also an unwavering commitment to safety. 4-Formylbenzenesulfonyl chloride is a key reagent, but its utility is matched by its hazardous nature. As a sulfonyl chloride, it is corrosive and highly reactive, particularly with moisture. This guide moves beyond a simple checklist to provide a comprehensive operational framework, grounded in scientific principles, to ensure your safety and the integrity of your work.
Hazard Analysis: Understanding the Reactivity of this compound
This compound (C₇H₅ClO₃S) is a solid compound that poses significant risks if not handled correctly. The primary hazards stem from its classification as a corrosive substance that causes severe skin burns and eye damage.[1][2]
The core danger lies in the sulfonyl chloride functional group. This group is highly susceptible to nucleophilic attack, especially by water. Upon contact with moisture—whether in the atmosphere, on your skin, or in your eyes—it rapidly hydrolyzes to form hydrochloric acid (HCl) and benzenesulfonic acid.[3] This reaction is the underlying cause of its severe corrosive effects. Therefore, all handling procedures must be meticulously designed to prevent moisture contact.[4][5]
Key Hazards:
-
Severe Corrosivity: Causes serious skin burns and irreversible eye damage upon contact.[1][5]
-
Moisture Reactivity: Reacts with water or moisture to release corrosive and toxic hydrogen chloride gas and benzenesulfonic acid.[3][5]
-
Respiratory Irritation: Inhalation of the dust can irritate the nose, throat, and lungs.[6][7]
-
Incompatibilities: It is incompatible with strong bases, oxidizing agents, ammonia, and metals.[4]
The Core of Safety: Personal Protective Equipment (PPE)
Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense.[6][8][9] All handling of this compound must occur within a fume hood to contain dust and potential off-gassing of HCl. The following PPE is mandatory and serves as your personal, last line of defense.
| Protection Level | Required PPE | Specification & Rationale (The "Why") |
| Hand Protection | Double-gloving with Nitrile or Butyl Rubber Gloves | Rationale: This compound causes severe skin burns.[2] Nitrile gloves offer good resistance to many chemicals, while butyl rubber provides superior protection against corrosive substances.[10][11] Double-gloving provides a critical safety buffer in case the outer glove is compromised. Always inspect gloves for any signs of degradation or punctures before use.[12] |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Rationale: The risk of irreversible eye damage is high. Standard safety glasses are insufficient. Chemical splash goggles that form a complete seal around the eyes are required. A full-face shield must be worn over the goggles to protect the entire face from splashes, especially when handling larger quantities.[10][13] |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical-Resistant Apron | Rationale: Protects skin and personal clothing from dust and accidental spills.[12] The lab coat should be tightly cuffed. A chemical-resistant apron worn over the lab coat provides an additional barrier against corrosive materials.[13] |
| Respiratory Protection | NIOSH-Approved Respirator with Acid Gas Cartridges | Rationale: While a fume hood is the primary control, a respirator may be necessary for weighing operations outside of a containment hood or in the event of a significant spill.[1][10] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1][12] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow is paramount. The following diagram and procedures outline a self-validating system for handling this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Handling and Weighing
-
Pre-Operational Checkout: Before bringing the chemical into the workspace, verify that the chemical fume hood is operational. Ensure an appropriate spill kit containing a neutralizer like sodium bicarbonate or soda ash is immediately accessible.[4] Confirm that an emergency eyewash and shower are unobstructed.[4][6]
-
Donning PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, splash goggles, and finally, the face shield.
-
Chemical Handling:
-
Perform all manipulations, including weighing, inside the fume hood.[9]
-
When not in use, keep the container tightly sealed to prevent reaction with atmospheric moisture.[8][12]
-
Handle the solid carefully to avoid generating dust.[8][12] Use tools like a spatula to transfer the material.
-
Always add the reagent to the solvent; never the other way around.
-
-
Post-Handling:
-
Clean any contaminated surfaces within the fume hood.
-
Tightly seal the reagent container and store it in a cool, dry, well-ventilated area away from incompatible materials.[1][12]
-
Remove PPE carefully, ensuring the outer gloves are removed first and disposed of, followed by the face shield and goggles. The lab coat should be the last item removed.
-
Wash hands thoroughly with soap and water after handling is complete.[12]
-
Emergency and Disposal Plans
Immediate Emergency Response
-
Skin Contact: Immediately remove all contaminated clothing.[12] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[14]
-
Inhalation: Move the victim to fresh air.[6][12] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][12]
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[12] Call a physician or poison control center immediately.[12]
Spill Response Protocol
-
Evacuate all non-essential personnel from the immediate area.[4]
-
Wearing full PPE, cover the spill with a dry, inert material such as sand, dry lime, or soda ash. DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS. [4]
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1][12]
-
Ventilate the area and wash the spill site once the material has been completely removed.[4]
Waste Disposal Plan
All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[2]
-
Collect all waste in a designated, clearly labeled, and sealed container.
-
Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.
-
Dispose of the waste through your institution's EHS program, following all local, state, and federal regulations.[1][2][4]
By integrating this comprehensive safety framework into your daily operations, you can confidently handle this compound, ensuring both your personal safety and the successful outcome of your research.
References
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. leelinework.com [leelinework.com]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. chemicalbook.com [chemicalbook.com]
- 13. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
